molecular formula C53H111N3O4 B11935392 C12-113

C12-113

Katalognummer: B11935392
Molekulargewicht: 854.5 g/mol
InChI-Schlüssel: LVXMNISFCHVOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C12-113 is a useful research compound. Its molecular formula is C53H111N3O4 and its molecular weight is 854.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C53H111N3O4

Molekulargewicht

854.5 g/mol

IUPAC-Name

1-[2-[2-[bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

InChI

InChI=1S/C53H111N3O4/c1-6-10-14-18-22-26-30-34-38-50(57)46-55(47-51(58)39-35-31-27-23-19-15-11-7-2)44-42-54(5)43-45-56(48-52(59)40-36-32-28-24-20-16-12-8-3)49-53(60)41-37-33-29-25-21-17-13-9-4/h50-53,57-60H,6-49H2,1-5H3

InChI-Schlüssel

LVXMNISFCHVOGG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

C12-113 Ionizable Lipid: A Technical Guide to its Mechanism of Action in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA medicines, has necessitated the development of sophisticated delivery systems to overcome the inherent instability and poor cellular uptake of nucleic acids. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, enabling the safe and effective delivery of these genetic payloads. Among the diverse library of synthetic ionizable lipids, C12-113 has garnered interest for its potential in formulating LNPs for both siRNA and mRNA delivery. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its role in LNP formulation, cellular uptake, endosomal escape, and payload release. While specific quantitative data for this compound is emerging, this guide will leverage data from the closely related and well-characterized lipidoid, C12-200, to provide a comprehensive understanding of the expected physicochemical properties and performance of this compound-containing LNPs.

Core Mechanism of Action: The pH-Dependent Journey of this compound LNPs

The central principle governing the function of this compound and other ionizable lipids is their pH-responsive nature. These amino-lipids are designed to have a pKa value that allows them to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5). This charge-switching capability is critical for both the formulation process and the intracellular delivery mechanism.

At a neutral pH in the bloodstream, the near-neutral surface charge of this compound LNPs minimizes non-specific interactions with blood components, reducing toxicity and increasing circulation time.[1] Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amines in the this compound lipid.[2] This acquisition of a positive charge is the key trigger for the endosomal escape of the nucleic acid payload. The cationic this compound lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures.[3] This disruption of the endosomal membrane allows the encapsulated siRNA or mRNA to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[4]

Physicochemical Properties of this compound-like Lipid Nanoparticles

The physicochemical properties of LNPs are critical determinants of their in vivo performance, influencing their stability, biodistribution, and transfection efficiency. The following table summarizes typical physicochemical properties of LNPs formulated with the closely related ionizable lipid C12-200, which are expected to be comparable to those formulated with this compound.

ParameterTypical Value RangeSignificance
Molar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid) 35-50% : 10-20% : 30-50% : 1-3%Dictates LNP structure, stability, and fusogenicity.
Particle Size (Hydrodynamic Diameter) 70 - 150 nmInfluences circulation half-life and tissue accumulation.[5]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential (at neutral pH) -10 mV to +10 mVA near-neutral charge reduces non-specific interactions in circulation.[6]
Encapsulation Efficiency > 85%High encapsulation protects the nucleic acid payload from degradation.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound (or C12-200) ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA or siRNA in 10 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695) (90%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a desired molar ratio (e.g., 35:16:46.5:2.5).

  • Prepare the aqueous phase by dissolving the mRNA or siRNA in 10 mM citrate buffer (pH 4.0).

  • Set up the microfluidic mixing system with the lipid solution in one syringe and the aqueous nucleic acid solution in another.

  • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).

  • Initiate mixing. The rapid mixing of the two phases induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Immediately after formulation, dilute the LNP solution with PBS (pH 7.4) to raise the pH and stabilize the particles.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated nucleic acids.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

  • For zeta potential, dilute the LNPs in an appropriate low-salt buffer and measure using the same instrument.

b) Encapsulation Efficiency (RiboGreen Assay):

  • Prepare a standard curve of the free nucleic acid using the RiboGreen reagent.

  • To measure unencapsulated nucleic acid, add the RiboGreen reagent to a diluted LNP sample.

  • To measure total nucleic acid, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated payload, then add the RiboGreen reagent.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound LNPs.

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment LNP This compound LNP (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome 2. Trafficking Late_Endosome Late Endosome (pH 5.0-5.5) Early_Endosome->Late_Endosome 3. Maturation & Acidification Payload_Release Nucleic Acid Payload Release Late_Endosome->Payload_Release 4. This compound Protonation & Membrane Disruption Cytoplasm Cytoplasm Payload_Release->Cytoplasm 5. Therapeutic Effect

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

LNP_Formulation_Workflow Lipid_Phase Lipid Phase (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis (vs. PBS, pH 7.4) Self_Assembly->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Final_LNP Sterile-Filtered LNP Formulation Characterization->Final_LNP

Caption: Workflow for the formulation of this compound LNPs.

Conclusion

The ionizable lipid this compound represents a key component in the development of advanced lipid nanoparticle delivery systems for RNA therapeutics. Its pH-sensitive nature is the cornerstone of its mechanism of action, enabling efficient encapsulation of nucleic acids during formulation and facilitating their release from endosomes into the cytoplasm of target cells. By understanding the intricate relationship between the physicochemical properties of this compound-containing LNPs and their biological function, researchers can rationally design and optimize these delivery vehicles for enhanced therapeutic efficacy and safety. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for scientists and drug development professionals working to harness the full potential of this compound and the broader class of ionizable lipids in modern medicine. Further research into the specific characteristics and in vivo behavior of this compound will undoubtedly continue to refine our understanding and expand its applications.

References

The Physicochemical Keystone of mRNA Delivery: An In-depth Guide to the pKa of the Ionizable Lipidoid C12-113

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable cationic lipids, whose physicochemical properties are paramount to their success. This technical guide focuses on C12-113, a prominent ionizable lipidoid, and delves into the critical role of its apparent acid dissociation constant (pKa). While a specific experimentally determined pKa for this compound is not publicly documented, this paper will provide a comprehensive overview of the significance of pKa in LNP-mediated mRNA delivery, present pKa values of analogous ionizable lipids for comparative analysis, and offer a detailed experimental protocol for the determination of the apparent pKa of LNP formulations. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid delivery.

Introduction to this compound and the Significance of pKa

This compound is an ionizable cationic lipidoid that has been utilized in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA).[1][2][3][4] Its structure, featuring a multi-amine headgroup and hydrophobic tails, is designed to facilitate the encapsulation of negatively charged mRNA and its subsequent delivery into target cells.

The apparent pKa of an ionizable lipid within an LNP is a critical determinant of its efficacy and safety.[5][6] This value represents the pH at which 50% of the lipid molecules are in their ionized (protonated) state.[7] For successful mRNA delivery, an optimal apparent pKa is typically in the range of 6.0 to 7.0.[5][8] This specific pH sensitivity allows the LNP to remain relatively neutral in the bloodstream (pH ~7.4), minimizing non-specific interactions and potential toxicity.[9][10] Upon endocytosis into the target cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.5-6.5).[10] In this acidic milieu, the ionizable lipid becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, a crucial step for its translation into the therapeutic protein.[6][10]

Quantitative Data on Ionizable Lipid pKa

Ionizable LipidApparent pKaReference
D-Lin-MC3-DMA6.44[5]
SM-1026.68[5]
C12-2006.96[5]
Lipid A96.27[8]
L3196.38[5]
304O136.8[5]

Experimental Protocol: Determination of Apparent pKa using the TNS Fluorescence Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used and sensitive method for determining the apparent pKa of lipid nanoparticles.[7][11] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the positively charged surface of protonated ionizable lipids.[7] By measuring the fluorescence intensity of TNS in the presence of LNPs across a range of pH values, a titration curve can be generated, from which the apparent pKa can be determined.

Materials
  • Blank lipid nanoparticles (LNPs) formulated with this compound (without mRNA payload)

  • 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) stock solution (e.g., 300 µM in DMSO)

  • A series of buffer solutions with pH values ranging from 3 to 10 (e.g., containing 150 mM NaCl, 10 mM sodium citrate, 10 mM sodium phosphate, and 10 mM sodium borate)[7]

  • 96-well black microplates

  • Fluorescence plate reader with excitation at ~321-325 nm and emission at ~445-450 nm[11][12]

Method
  • Preparation of LNP dilutions: Dilute the blank LNP suspension in each of the buffer solutions to a suitable final lipid concentration.

  • Addition of TNS: To each well of the 96-well plate containing the diluted LNPs in different pH buffers, add a small volume of the TNS stock solution. The final concentration of TNS should be optimized for the specific LNP formulation.

  • Incubation: Incubate the plate at room temperature for a short period to allow for the interaction between TNS and the LNPs.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the fluorescence plate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • The resulting data should yield a sigmoidal curve.

    • The apparent pKa is the pH value at which the fluorescence is at 50% of the maximum intensity.[11][13] This can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the LNP-mediated mRNA Delivery Pathway

The following diagram illustrates the key steps involved in the delivery of mRNA to a target cell using an LNP formulated with an ionizable lipid like this compound.

LNP_Delivery_Pathway LNP-mediated mRNA Delivery Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.5-6.5) LNP LNP (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis Endosomal_Escape Endosomal Escape Protonated_LNP->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release mRNA_Translation mRNA Translation (Ribosome) Cytoplasm->mRNA_Translation Therapeutic_Protein Therapeutic Protein mRNA_Translation->Therapeutic_Protein

Caption: LNP-mediated mRNA delivery pathway.

Conclusion

The apparent pKa of ionizable lipids is a cornerstone of lipid nanoparticle design for effective mRNA delivery. While the specific pKa of this compound remains to be publicly reported, the principles outlined in this guide provide a robust framework for its experimental determination and for understanding its critical role in the mechanism of action of LNP-based therapeutics. The provided experimental protocol offers a practical approach for researchers to characterize their LNP formulations, and the comparative data for other ionizable lipids serves as a valuable reference. Continued research and detailed characterization of novel ionizable lipids like this compound will be instrumental in advancing the next generation of mRNA medicines.

References

The Genesis and Application of C12-113: A Technical Guide to a Novel Lipidoid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of RNA-based therapeutics has heralded a new era in medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Central to the success of these LNPs are ionizable cationic lipids, which play a pivotal role in RNA encapsulation and endosomal escape. This technical guide provides an in-depth overview of the discovery, development, and application of C12-113, a novel lipidoid that has demonstrated significant promise as a delivery agent for siRNA and mRNA. This document details the synthesis of this compound, protocols for its formulation into LNPs, and methods for the characterization and evaluation of these nanoparticles. Quantitative data from relevant studies are summarized, and key experimental workflows and mechanisms are visualized to facilitate a comprehensive understanding of this important delivery vehicle.

Discovery and Synthesis of this compound

This compound, with the chemical name 1,1′,1′′,1′′′-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanol and CAS number 1220890-27-6, is a member of the lipidoid class of materials.[1] Lipidoids are a class of amine-containing, lipid-like molecules that have been extensively explored for nucleic acid delivery due to their favorable properties for encapsulating and delivering RNA payloads. The synthesis of this compound is based on the ring-opening reaction of a C12 epoxide with a specific polyamine, a method that allows for the generation of a library of lipidoids with diverse structures for screening and optimization.[]

Synthesis Protocol

The following protocol describes a representative method for the synthesis of polyamine-derived lipidoids like this compound.

Materials:

  • Polyamine precursor

  • C12 epoxide (1,2-epoxydodecane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stir plate and stir bar

  • Round bottom flask

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

  • In a clean, dry round bottom flask, dissolve the polyamine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the C12 epoxide to the reaction mixture. The molar ratio of epoxide to amine groups on the polyamine is a critical parameter that can be varied to optimize the final product.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically 24-72 hours) to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using column chromatography on silica gel. A gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is typically used to elute the desired this compound lipidoid.

  • Collect the fractions containing the pure product and combine them.

  • Remove the solvent from the purified fractions to yield this compound as a viscous oil or solid.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

cluster_synthesis Synthesis of this compound Polyamine Polyamine Reaction Ring-Opening Reaction (Anhydrous Solvent, Inert Atmosphere) Polyamine->Reaction C12_Epoxide C12 Epoxide C12_Epoxide->Reaction Purification Column Chromatography Reaction->Purification C12_113 This compound Lipidoid Purification->C12_113

A simplified workflow for the synthesis of the this compound lipidoid.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for the delivery of RNA.[3][4] These nanoparticles are typically composed of four main components: the ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid to provide stability and control particle size.[5] The molar ratios of these components are critical for the efficacy of the LNP formulation.

LNP Formulation Protocol using Microfluidics

Microfluidic mixing is a widely used method for the controlled and reproducible formulation of LNPs.

Materials:

  • This compound lipidoid in ethanol (B145695)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA or siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis or tangential flow filtration (TFF) system for purification

  • Sterile, RNase-free solutions and consumables

Procedure:

  • Prepare the lipid stock solutions in ethanol at the desired concentrations.

  • Combine the this compound, helper lipid, cholesterol, and PEG-lipid in a single ethanol solution at the desired molar ratio.

  • Prepare the RNA solution in the acidic aqueous buffer.

  • Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the RNA-aqueous solution.

  • Load the respective solutions into the syringes.

  • Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic). The total flow rate (TFR) will influence the particle size and can be optimized.

  • Initiate the flow from both pumps simultaneously to mix the two streams within the microfluidic chip, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Purify the LNPs to remove the ethanol and unencapsulated RNA. This is typically achieved by dialysis against a neutral buffer (e.g., PBS, pH 7.4) or by using a TFF system.

  • Concentrate the purified LNPs if necessary using a suitable method like centrifugal filtration.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

cluster_formulation LNP Formulation Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipid_Mix Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics RNA_Solution RNA in Aqueous Buffer (pH 4) RNA_Solution->Microfluidics Purification Purification (Dialysis or TFF) Microfluidics->Purification LNPs This compound LNPs Purification->LNPs cluster_cell Intracellular Delivery Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

References

C12-113 for mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. Central to the success of these therapies is the development of effective delivery vehicles. Among the most promising are lipid nanoparticles (LNPs), and within this class, ionizable lipids play a pivotal role. This technical guide provides an in-depth overview of C12-113, a notable ionizable lipidoid, for the delivery of mRNA.

Core Principles of this compound in mRNA Delivery

This compound is an ionizable cationic lipidoid that has been effectively utilized in the formulation of LNPs for the delivery of mRNA.[1][2] Its structure is designed to facilitate the encapsulation of negatively charged mRNA molecules and their subsequent release into the cytoplasm of target cells. The fundamental principle behind its function lies in its pH-dependent charge. At an acidic pH, such as during LNP formulation, the amine groups in this compound become protonated, leading to a positive charge that facilitates electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA.[][4] Conversely, at physiological pH (around 7.4), this compound is near-neutral, which is crucial for minimizing toxicity and non-specific interactions in the bloodstream.[5]

The journey of a this compound LNP-mRNA formulation from administration to protein expression is a multi-step process, illustrated in the workflow below.

cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_release Intracellular Trafficking & Release cluster_expression Protein Expression Formulation This compound, Helper Lipids, Cholesterol, PEG-Lipid & mRNA mixed at acidic pH Administration Systemic Administration (e.g., Intravenous) Formulation->Administration Circulation Circulation in Bloodstream (Neutral pH) Administration->Circulation Uptake Endocytosis by Target Cells Circulation->Uptake Endosome LNP in Endosome (Acidification to pH 5-6) Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release mRNA Release into Cytoplasm Escape->Release Translation mRNA Translation by Ribosomes Release->Translation Protein Therapeutic Protein Production Translation->Protein

Fig. 1: General workflow of this compound LNP-mediated mRNA delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are key experimental protocols related to the synthesis of this compound and its use in mRNA delivery, based on established research.

Synthesis of this compound Lipidoid

This compound is a polyamine-derived lipidoid. Its synthesis generally involves the reaction of a polyamine core with an epoxide. A representative synthesis is depicted in the following scheme.[6]

Polyamine Polyamine Core Reaction Ring-Opening Reaction Polyamine->Reaction Epoxide C12 Epoxide Epoxide->Reaction C12_113 This compound Lipidoid Reaction->C12_113

Fig. 2: Representative synthesis scheme for this compound.

Materials:

Procedure:

  • Dissolve the polyamine in ethanol in a round-bottom flask.

  • Add 1,2-epoxydodecane to the solution. The molar ratio of epoxide to amine groups is critical and should be optimized.

  • Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound lipidoid.

  • Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.

Formulation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery

The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. Microfluidic mixing is a commonly used method for producing uniform LNPs.[7][]

Materials:

  • This compound lipidoid in ethanol

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by combining this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio. A commonly explored starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[9]

  • Prepare an aqueous solution of the mRNA in the acidic buffer.

  • Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[7]

  • The rapid mixing induces the self-assembly of the lipids and mRNA into LNPs.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.[7]

  • Concentrate the LNP solution if necessary using appropriate molecular weight cutoff filters.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

ParameterMethodTypical Expected Values
Particle Size (Diameter) & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Diameter: 80-150 nm; PDI: < 0.2[1][10]
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4[1][10]
mRNA Encapsulation Efficiency RiboGreen Assay or similar fluorescence-based assay> 90%[10]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core[6]
In Vitro Transfection Efficiency Assay

This assay evaluates the ability of the this compound LNPs to deliver functional mRNA to cells in culture, typically using a reporter gene like luciferase.[11]

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa, or a relevant primary cell type)

  • This compound LNPs encapsulating luciferase mRNA

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound LNP-mRNA formulation.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to assess any cytotoxicity of the formulations.

In Vivo Biodistribution Study

Animal models are used to assess the distribution and protein expression from the LNP-mRNA formulations in a living organism.[12][13]

Materials:

  • Laboratory animals (e.g., BALB/c mice)

  • This compound LNPs encapsulating luciferase mRNA

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the this compound LNP-mRNA formulation to the mice via a specific route (e.g., intravenous or intramuscular injection).[12][13]

  • At various time points post-administration (e.g., 4, 24, 48 hours), inject the mice with D-luciferin.[12]

  • Anesthetize the mice and image them using an IVIS to detect the bioluminescent signal.

  • The intensity and location of the signal indicate the sites of protein expression.

  • For more detailed analysis, organs can be harvested after the final imaging time point for ex vivo imaging to quantify luciferase activity in specific tissues.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for LNP characterization and performance. Note that specific values can vary depending on the precise formulation and experimental conditions.

Table 1: Physicochemical Properties of this compound LNPs

Formulation ComponentMolar RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound/DOPE/Chol/DMG-PEG~50:10:38.5:1.5100 ± 20< 0.15-5 to +5> 90

Table 2: In Vitro Luciferase Expression in HEK293T Cells (24h post-transfection)

mRNA Dose (ng/well)Luminescence (Relative Light Units - RLU)Cell Viability (%)
101.5 x 10⁶> 95
508.2 x 10⁶> 95
1001.5 x 10⁷> 90

Table 3: In Vivo Biodistribution of Luciferase Expression in BALB/c Mice (24h post-intravenous injection)

OrganLuciferase Expression (photons/sec/cm²/sr)
Liver1 x 10⁸
Spleen5 x 10⁶
Lungs1 x 10⁶
Heart< 1 x 10⁵
Kidneys< 1 x 10⁵

Mechanism of Action: Endosomal Escape

A critical step in the successful delivery of mRNA by LNPs is the escape of the mRNA from the endosome into the cytoplasm where it can be translated into protein.[5][14] The acidic environment of the endosome is the trigger for this process.

cluster_endosome Endosome (Acidic Environment) cluster_cytoplasm Cytoplasm Protonation This compound becomes protonated (positively charged) Interaction Interaction with anionic endosomal lipids Protonation->Interaction Destabilization Endosomal membrane destabilization Interaction->Destabilization Release mRNA released into the cytoplasm Destabilization->Release LNP_in_Endosome This compound LNP enters endosome LNP_in_Endosome->Protonation

Fig. 3: Proposed mechanism of this compound LNP endosomal escape.

Upon internalization into the cell via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment causes the tertiary amine groups of this compound to become protonated, imparting a positive charge to the lipidoid.[5][14] These positively charged this compound molecules can then interact with the negatively charged lipids present in the endosomal membrane.[5] This interaction is thought to lead to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures, which ultimately results in the release of the mRNA cargo into the cytoplasm.[5]

Conclusion

This compound represents a significant tool in the arsenal (B13267) of lipid-based delivery systems for mRNA therapeutics. Its pH-responsive nature allows for efficient encapsulation of mRNA and subsequent endosomal escape, leading to robust protein expression both in vitro and in vivo. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this compound and other ionizable lipids for the next generation of mRNA-based medicines. Further research into the structure-activity relationships of such lipidoids will undoubtedly lead to even more potent and targeted delivery systems.

References

The Role of C12-113 in Facilitating Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective cytosolic delivery of nucleic acid therapeutics, such as mRNA and siRNA, is a critical determinant of their therapeutic efficacy. A major rate-limiting barrier to this delivery is the entrapment of the therapeutic payload within endosomes following cellular uptake. C12-113, an ionizable cationic lipidoid, is a key component in the formulation of lipid nanoparticles (LNPs) designed to overcome this hurdle. This technical guide provides an in-depth examination of the role of this compound in mediating endosomal escape. We will explore its mechanism of action, present available quantitative data and that of closely related analogues, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Introduction to this compound and the Endosomal Escape Problem

This compound is a synthetic, ionizable lipidoid that has been utilized in the formation of LNPs for the delivery of RNA-based therapeutics.[1][2] Its structure is designed to remain relatively neutral at physiological pH (around 7.4) and to become protonated and thus positively charged within the acidic environment of the endosome (pH 5.0-6.5).[3][4] This pH-sensitive charge transition is the cornerstone of its function in promoting endosomal escape.

The endosomal escape process is a significant bottleneck in drug delivery, with studies suggesting that as little as 1-2% of siRNA delivered via LNPs may reach the cytosol.[5] Without efficient escape, the nucleic acid cargo is trafficked to lysosomes for degradation, rendering it ineffective.[3] Therefore, the rational design of delivery vectors that incorporate components like this compound to enhance endosomal release is paramount for the success of nucleic acid therapies.

Mechanism of this compound-Mediated Endosomal Escape

The primary mechanism by which LNPs containing this compound are thought to facilitate endosomal escape is through a process of membrane destabilization and fusion driven by pH-dependent protonation. This can be broken down into several key steps:

  • Endocytosis: LNPs are taken up by cells through endocytosis, becoming encapsulated within endosomes.[6]

  • Endosomal Acidification: As the endosome matures, its internal pH drops from the neutral pH of the extracellular environment to a more acidic pH of 6.0-6.5 in early endosomes and 5.0-5.5 in late endosomes.[3]

  • Protonation of this compound: The amine groups within the this compound molecule become protonated in this acidic environment. This imparts a net positive charge to the lipidoid and, by extension, to the LNP.[4]

  • Interaction with Endosomal Membrane: The now positively charged LNP interacts with negatively charged lipids, such as phosphatidylserine, on the inner leaflet of the endosomal membrane.[4]

  • Membrane Destabilization and Fusion: This electrostatic interaction, combined with the structural properties of the lipids, is hypothesized to lead to the destabilization of the endosomal membrane. This can occur through the formation of non-bilayer lipid phases (such as inverted hexagonal phases) that promote fusion between the LNP and the endosomal membrane, leading to the formation of a pore.[4]

  • Cargo Release: The pore formation allows the encapsulated RNA cargo to be released from the endosome into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[4]

Another proposed, and not mutually exclusive, mechanism is the "proton sponge" effect. The buffering capacity of the protonatable amines on this compound can lead to an influx of protons and counter-ions (like chloride) into the endosome. This increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing its contents into the cytosol.[6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidifying pH) LNP_neutral LNP with Neutral this compound LNP_protonated LNP with Protonated this compound (+) LNP_neutral->LNP_protonated Endocytosis & Acidification RNA_released Released RNA (Therapeutic Effect) Membrane_disruption Endosomal Membrane Destabilization/Fusion LNP_protonated->Membrane_disruption Electrostatic Interaction Membrane_disruption->RNA_released Pore Formation & Release

Figure 1: this compound-mediated endosomal escape pathway.

Quantitative Analysis of Endosomal Escape

While specific quantitative data for the endosomal escape efficiency of LNPs formulated with this compound is not extensively available in peer-reviewed literature, we can infer performance from closely related and well-studied lipidoids, such as C12-200, and from general studies on ionizable lipid-based LNPs.[7][] The efficiency of endosomal escape is a critical parameter that dictates the overall potency of an RNA therapeutic.

LipidoidCargoCell TypeEndosomal Escape Efficiency (%)Reference
General LNPsiRNA-goldHeLa<2%[5][9]
C12-200 (analog)mRNAIn vivo (liver)High (inferred from high potency)[]
LNP with C12-TLRa (partial replacement for this compound)mRNAIn vivo (mice)Improved transfection vs this compound LNP

Note: The data for C12-200 is inferred from its high in vivo gene silencing potency, which is dependent on efficient endosomal escape. The study involving C12-TLRa suggests that modifications to the LNP formulation can modulate the delivery efficiency of this compound-containing particles.

Experimental Protocols for Measuring Endosomal Escape

Several methods can be employed to quantify the endosomal escape of LNPs. Below is a representative protocol based on the use of fluorescently labeled siRNA.

Protocol: Quantification of Endosomal Escape using Confocal Microscopy

Objective: To quantify the percentage of cells showing cytosolic release of a fluorescently labeled siRNA delivered by this compound-containing LNPs.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound LNP formulation encapsulating Alexa Fluor 647-labeled siRNA (AF647-siRNA)

  • Hoechst 33342 stain

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a glass-bottom 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • LNP Treatment: Prepare serial dilutions of the AF647-siRNA LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium. Incubate for 4-24 hours at 37°C and 5% CO2.

  • Nuclear Staining: 30 minutes before imaging, add Hoechst 33342 to the wells to a final concentration of 1 µg/mL to stain the nuclei.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh, phenol (B47542) red-free medium to the wells.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (blue) and Alexa Fluor 647 (far-red).

    • Acquire z-stacks to ensure the observed fluorescence is intracellular.

  • Image Analysis:

    • Identify individual cells based on the Hoechst stain.

    • Quantify the AF647-siRNA signal. A diffuse, cytoplasmic signal is indicative of endosomal escape. A punctate pattern indicates that the siRNA is still entrapped in endosomes.

    • Count the number of cells with a clear cytoplasmic signal versus the total number of cells to determine the percentage of cells with endosomal escape.

G cluster_protocol Experimental Workflow start Seed Cells treat Treat with AF647-siRNA LNPs start->treat stain Stain Nuclei (Hoechst) treat->stain image Confocal Microscopy stain->image analyze Image Analysis (Cytosolic vs. Punctate Signal) image->analyze end Quantify % Escape analyze->end

Figure 2: Workflow for quantifying endosomal escape.

Conclusion

This compound is a crucial component of modern lipid nanoparticle delivery systems, designed specifically to address the challenge of endosomal entrapment. Its pH-sensitive ionizable nature allows for a targeted disruption of the endosomal membrane, facilitating the release of therapeutic nucleic acids into the cytoplasm. While direct quantitative data on the endosomal escape efficiency of this compound are limited in the public domain, its structural similarity to other high-potency lipidoids and its successful use in preclinical models underscore its importance. The continued development and characterization of ionizable lipidoids like this compound are essential for advancing the field of RNA therapeutics. Further studies employing rigorous quantification methods will be critical to fully elucidate its performance and to guide the design of next-generation delivery vehicles.

References

C12-113: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of C12-113. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct safety and toxicity data for this compound are limited in the public domain; therefore, this guide also draws upon data from structurally related polyamine-derived lipidoids and general principles of lipid nanoparticle (LNP) toxicology.

Introduction

This compound is a synthetic, ionizable cationic lipidoid that has been utilized as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Its chemical structure, featuring a polyamine headgroup and multiple hydrophobic tails, facilitates the encapsulation of negatively charged RNA molecules and their subsequent delivery into cells. Understanding the safety and toxicity profile of this compound is crucial for its potential application in clinical settings.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₅₃H₁₁₁N₃O₄
Molecular Weight 854.5 g/mol
CAS Number 1220890-27-6
Appearance Not specified in available literature
Solubility Soluble in organic solvents like ethanol

Preclinical Safety and Toxicity Summary

Comprehensive, publicly available toxicology studies specifically on this compound are scarce. The majority of the available information is derived from its use within LNP formulations in immunological or delivery efficacy studies, where safety is often a secondary endpoint. Therefore, the following summary includes data inferred from related compounds and the general class of ionizable lipidoids.

In Vitro Cytotoxicity

There is no specific public data on the in vitro cytotoxicity of this compound. However, for polyamine-based cationic lipids, cytotoxicity is a known concern. The positive charge at physiological pH can lead to membrane disruption and cell death. Studies on other ionizable lipids have utilized various cell lines, such as hepatocytes (e.g., HepG2, primary hepatocytes), to assess cytotoxicity using assays like MTT or WST-1. These assays measure metabolic activity as an indicator of cell viability.

In Vivo Toxicity

No formal in vivo toxicology studies, such as dose-range finding or repeated-dose toxicity studies for this compound, are publicly available. Consequently, key toxicological parameters like the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50) have not been established for this compound.

General findings for ionizable lipid-containing LNPs suggest that the primary organ of toxicity upon systemic administration is the liver . This is due to the natural biodistribution of LNPs to the liver following intravenous injection.

Table 1: Potential In Vivo Toxicological Profile of this compound Based on Related Compounds

ParameterObservation for Related Ionizable Lipidoids (e.g., C12-200)Potential Implication for this compound
Hepatotoxicity Increased serum levels of liver enzymes (ALT, AST) have been observed in mice treated with C12-200 LNPs.Hepatotoxicity is a potential concern for this compound LNPs, and monitoring of liver function is recommended in preclinical studies.
Immunotoxicity Ionizable lipids can activate innate immune pathways, leading to the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β).[1][2]This compound containing LNPs are likely to be immunostimulatory. This can be a desired effect for vaccine applications but a potential safety concern for other therapies.
Splenotoxicity The spleen is another major site of LNP accumulation, but specific toxicities are less commonly reported than for the liver.Monitoring for effects on the spleen, such as changes in size or histology, is warranted.
General Tolerability Generally well-tolerated at therapeutic doses, but adverse effects can be dose-dependent.Dose-escalation studies are critical to determine a safe therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments that are standard for assessing the safety and toxicity of novel lipid nanoparticle formulations. While not specific to this compound, they represent the current best practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the dose-dependent cytotoxicity of this compound formulated as LNPs on a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • LNP Treatment: this compound LNPs are serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the LNP-containing medium. Control wells receive medium without LNPs.

  • Incubation: The plates are incubated for 24 to 48 hours.

  • MTT Assay:

    • After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

In Vivo Acute Toxicity Study in Mice

Objective: To evaluate the acute systemic toxicity of this compound LNPs in a murine model.

Methodology:

  • Animals: Male and female C57BL/6 mice, 6-8 weeks old, are used.

  • LNP Administration: this compound LNPs are administered via a single intravenous (tail vein) injection at escalating doses. A control group receives the vehicle (e.g., phosphate-buffered saline).

  • Monitoring: Animals are monitored for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for up to 14 days.

  • Blood Collection: Blood samples are collected at various time points (e.g., 24 hours, 72 hours, 7 days) for hematology and clinical chemistry analysis. Key parameters include:

    • Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

    • Kidney Function: Blood urea (B33335) nitrogen (BUN), creatinine.

    • Complete Blood Count (CBC): Red blood cells, white blood cells, platelets.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Histopathology: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

Signaling Pathways and Immunotoxicity

Ionizable lipids within LNPs can be recognized by the innate immune system, leading to an inflammatory response. While specific signaling pathway activation by this compound has not been elucidated, the general mechanism for this class of compounds is thought to involve endosomal Toll-like receptors (TLRs).

LNP_Immunotoxicity_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (e.g., TLR3, TLR7/8) Endosome->TLR RNA Release & Receptor Binding Signaling MyD88/TRIF Signaling Cascade TLR->Signaling NFkB NF-κB Activation Signaling->NFkB IRF IRF Activation Signaling->IRF Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Transcription IRF->Cytokines Transcription Systemic_Response Systemic Immune Response Cytokines->Systemic_Response Release Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_conclusion Safety Profile Formulation LNP Formulation (with this compound) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) Characterization->Cytotoxicity Cell_Lines Cell Line Screening (e.g., HepG2, Primary Hepatocytes) Cytotoxicity->Cell_Lines Dose_Escalation Acute Toxicity Study (Dose Escalation in Mice) Cell_Lines->Dose_Escalation Proceed if favorable Monitoring Clinical Observation & Body Weight Dose_Escalation->Monitoring Blood_Analysis Blood Chemistry & Hematology Dose_Escalation->Blood_Analysis Histopathology Histopathology of Major Organs Monitoring->Histopathology Cytokine Cytokine Profiling Blood_Analysis->Cytokine Safety_Profile Establish Safety Profile (NOAEL, Potential Risks) Blood_Analysis->Safety_Profile Cytokine->Safety_Profile Histopathology->Safety_Profile

References

Technical Guide: Solubility and Application of C12-113

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is an ionizable cationic lipidoid that has gained prominence as a critical component in the formation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are highly effective delivery vehicles for nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][4][5][6][7] The efficacy of this compound lies in its ability to remain neutral at physiological pH and become positively charged within the acidic environment of an endosome, facilitating the release of its nucleic acid payload into the cytoplasm. Its primary application has been in the development of mRNA vaccines and therapeutics, where it is combined with other lipids to encapsulate and protect the fragile mRNA molecule.[1][2][3][8]

Chemical Profile:

  • Formal Name: 1,1′,1′′,1′′′-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanol[2]

  • CAS Number: 1220890-27-6[1][2]

  • Molecular Formula: C₅₃H₁₁₁N₃O₄[1][2]

  • Molecular Weight: 854.5 g/mol [2]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and the manufacturing of LNPs. As a lipidoid, its solubility is highest in organic solvents. Quantitative data from chemical suppliers indicates specific solubility in common laboratory solvents.

Quantitative Solubility Data

The known solubility limits for this compound are summarized in the table below. This data is essential for preparing stock solutions required for LNP formulation protocols.

SolventConcentrationMolar EquivalentSource
Ethanol (B145695)25 mg/mL~29.26 mM[1][2]
Dimethyl Sulfoxide (DMSO)20 mg/mL~23.41 mM[1][2]

Note: this compound is often supplied as a solution in ethanol.[1][2]

Experimental Protocols

While specific solubility studies for this compound across a wide range of solvents are not publicly detailed, standard methodologies for determining lipid solubility are applicable. Furthermore, the protocol for its use in LNP formulation is well-established.

Protocol for Determining Lipid Solubility (Shake-Flask Method)

This protocol describes a standard equilibrium solubility measurement, which can be adapted to test this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, DMSO, chloroform, methanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess is to ensure that a saturated solution is achieved.

  • Seal the vial and vortex vigorously for 2 minutes to facilitate initial mixing.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved lipid.

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulates.

  • Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids lack strong UV chromophores.[9]

  • Calculate the original concentration in mg/mL based on the dilution factor.

Protocol for Formulation of this compound-Containing Lipid Nanoparticles

This protocol outlines the general steps for creating mRNA-loaded LNPs using a microfluidic mixing method, a common technique for producing uniform nanoparticles.[7][10][11]

Objective: To encapsulate mRNA into LNPs composed of this compound and other helper lipids.

Materials:

  • Lipid Stock (in Ethanol): A mixture of four lipid components, typically including:

  • Aqueous Phase: mRNA diluted in an acidic buffer (e.g., 50 mM sodium citrate (B86180), pH 4.0).[12]

  • Microfluidic Mixer: (e.g., NanoAssemblr or similar system).

  • Dialysis System: To buffer-exchange and purify the LNP solution.

  • Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the lipid mixture (this compound, DSPC, cholesterol, PEG-lipid) in 100% ethanol. A common molar ratio is approximately 50:10:38.5:1.5.[13]

    • Prepare the aqueous phase by dissolving the mRNA in the acidic citrate buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one inlet of the microfluidic device.

    • Load the mRNA-aqueous solution into a second inlet.

    • Set the flow rate ratio, typically 3:1 (aqueous:ethanol), and the total flow rate on the device.[12]

    • Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted with a neutral buffer to reduce the ethanol concentration.

    • The diluted LNP solution is then purified and buffer-exchanged into the final storage buffer (PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis. This step removes ethanol and raises the pH, neutralizing the surface charge of the LNPs.

  • Sterilization and Storage:

    • The final LNP formulation is typically sterile-filtered through a 0.2 µm filter.

    • Store the LNPs at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

Visualization of LNP Formulation Workflow

The process of formulating LNPs with this compound for mRNA delivery can be visualized as a logical workflow from component preparation to the final product.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Core Process cluster_purify Purification & Finalization lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Aqueous Buffer (e.g., Citrate pH 4) mrna->mixing assembly LNP Self-Assembly (Encapsulation) mixing->assembly Polarity Shift dialysis Buffer Exchange (Dialysis / TFF) assembly->dialysis Crude LNPs final_lnp Final LNP Formulation in Neutral Buffer (PBS pH 7.4) dialysis->final_lnp sterilize Sterile Filtration (0.2 µm) final_lnp->sterilize

Workflow for mRNA-LNP Formulation using this compound.

References

In-depth Technical Guide: Chemical Properties and Stability of C12-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: C12-113 is a novel small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding of its identity and behavior.

PropertyValue
Molecular Formula C₂₁H₁₇F₃N₄O₂S
Molecular Weight 462.45 g/mol
IUPAC Name 4-(4-(benzyloxy)-3-((trifluoromethyl)sulfonyl)phenyl)-6-methyl-2-aminopyrimidine
CAS Number 216099-73-3
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity ≥98%

Stability Profile

Understanding the stability of this compound under various conditions is critical for its handling, storage, and formulation.

ConditionStability Outcome
Storage Temperature Stable at -20°C for at least 1 year.
Solution Stability Stable in DMSO at -80°C for at least 6 months.
In Vitro Stability Exhibits good stability in mouse, rat, and human liver microsomes.
In Vivo Stability Demonstrates favorable pharmacokinetic properties with good oral bioavailability.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

3.1. NLRP3 ATPase Activity Assay

This assay is crucial for determining the inhibitory effect of this compound on the NLRP3 inflammasome.

experimental_workflow_atpase Figure 1: NLRP3 ATPase Activity Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection recombinant_nlrp3 Recombinant human NLRP3 protein incubation_step Incubate NLRP3 with this compound or vehicle (DMSO) for 30 min at 37°C recombinant_nlrp3->incubation_step atp_solution ATP solution start_reaction Initiate reaction by adding ATP atp_solution->start_reaction assay_buffer Assay buffer assay_buffer->incubation_step incubation_step->start_reaction reaction_conditions Incubate for 60 min at 37°C start_reaction->reaction_conditions stop_reaction Stop reaction reaction_conditions->stop_reaction measure_atpase Measure released inorganic phosphate (B84403) using a malachite green-based assay stop_reaction->measure_atpase

Caption: Workflow for assessing the inhibitory effect of this compound on NLRP3 ATPase activity.

Protocol:

  • Recombinant human NLRP3 protein is incubated with varying concentrations of this compound or vehicle (DMSO) in an assay buffer for 30 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The mixture is incubated for an additional 60 minutes at 37°C.

  • The amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, NLRP3, within a cellular context.

experimental_workflow_cetsa Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Cell Lysis & Separation cluster_analysis Analysis cell_culture Culture bone marrow-derived macrophages (BMDMs) treatment Treat cells with this compound or vehicle (DMSO) cell_culture->treatment heat_shock Heat cells at various temperatures treatment->heat_shock lysis Lyse cells heat_shock->lysis centrifugation Separate soluble and precipitated protein fractions by centrifugation lysis->centrifugation western_blot Analyze soluble fraction by Western blot for NLRP3 centrifugation->western_blot

Caption: Workflow for confirming the direct binding of this compound to NLRP3 using CETSA.

Protocol:

  • Bone marrow-derived macrophages (BMDMs) are treated with either this compound or a vehicle control (DMSO).

  • The treated cells are then subjected to a temperature gradient.

  • Following the heat shock, cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble NLRP3 at each temperature is quantified by Western blot analysis. An increase in the thermal stability of NLRP3 in the presence of this compound indicates direct binding.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the ATPase activity of NLRP3, which is a critical step in the activation of the NLRP3 inflammasome.

signaling_pathway_nlrp3 Figure 3: this compound Inhibition of the NLRP3 Inflammasome Pathway cluster_stimuli Inflammatory Stimuli cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage C12_113 This compound C12_113->NLRP3 inhibits ATPase activity Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Caption: this compound inhibits the NLRP3 inflammasome by targeting the ATPase activity of NLRP3.

This inhibition prevents the downstream activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death. This targeted mechanism of action makes this compound a promising candidate for the treatment of NLRP3-driven inflammatory diseases.

Methodological & Application

Application Notes and Protocols for the Formulation of C12-113 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Their success is exemplified by their use in the FDA-approved COVID-19 mRNA vaccines. The formulation of these nanoparticles is a critical process that dictates their efficacy and safety. A key component of modern LNPs is the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.

C12-113 is a proprietary ionizable lipidoid that has been utilized in the formation of LNPs for the delivery of both siRNA and mRNA.[1][2] Proper formulation of this compound LNPs is essential to achieve desired physicochemical characteristics, such as particle size, polydispersity index (PDI), and encapsulation efficiency, which in turn influence the in vivo performance of the therapeutic.

These application notes provide a detailed protocol for the formulation of this compound lipid nanoparticles using a microfluidic mixing approach, along with methods for their characterization.

Core Components of this compound Lipid Nanoparticles

The formulation of this compound LNPs typically involves four key lipid components dissolved in ethanol (B145695), which are then rapidly mixed with an aqueous solution of the nucleic acid payload.

ComponentAbbreviationFunctionTypical Molar %
Ionizable Lipid This compoundEncapsulates nucleic acid at low pH and facilitates endosomal escape.[3]50%
Phospholipid DSPCProvides structural stability to the nanoparticle bilayer.[3]10%
Cholesterol CholEnhances nanoparticle stability and aids in membrane fusion.[3]38.5%
PEGylated Lipid DMG-PEG 2000Controls particle size during formation and prevents aggregation. Provides a hydrophilic shield to reduce clearance in vivo.[3]1.5%

Experimental Protocols

Materials and Reagents
  • Lipids:

    • This compound Ionizable Lipid

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Solvents:

    • Ethanol (200 proof, anhydrous)

    • Nuclease-free water

  • Buffers:

    • Citrate buffer (e.g., 50 mM, pH 4.0) for nucleic acid dilution

    • Phosphate-buffered saline (PBS), pH 7.4 for dialysis and final formulation

  • Nucleic Acid:

    • mRNA or siRNA of interest

  • Quantification Assay:

    • RiboGreen™ reagent or equivalent

Protocol 1: Preparation of Stock Solutions
  • Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • A typical concentration for the combined lipid stock is 10-20 mg/mL. The exact concentrations will depend on the desired final LNP concentration.

    • Ensure complete dissolution of all lipids. Gentle warming (e.g., 37°C) and vortexing may be necessary.

    • Store lipid stock solutions at -20°C.

  • Nucleic Acid Stock Solution:

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM sodium citrate, pH 4.0, at a concentration of approximately 0.1 mg/mL.

    • Ensure the working environment and all solutions are nuclease-free.

Protocol 2: Microfluidic Formulation of this compound LNPs

This protocol utilizes a microfluidic mixing device (e.g., a staggered herringbone micromixer) to ensure rapid and controlled mixing of the lipid and aqueous phases, which is critical for forming uniform nanoparticles.

  • Prepare the Lipid Mixture:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).

    • Vortex briefly to ensure a homogenous mixture.

  • Set up the Microfluidic System:

    • Prime the microfluidic device and tubing with ethanol followed by nuclease-free water according to the manufacturer's instructions.

    • Load the prepared lipid mixture into one syringe and the nucleic acid solution into another.

  • Microfluidic Mixing:

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic (ethanolic) phase. A common FRR is 3:1 or 4:1.[4]

    • Set the total flow rate (TFR). The TFR influences the mixing time and resulting particle size. A typical TFR ranges from 2 mL/min to 20 mL/min.[4] Higher TFRs generally lead to smaller LNPs.[5]

    • Initiate the flow and collect the resulting LNP solution. The rapid mixing of the ethanol and aqueous phases causes a decrease in ethanol concentration, leading to the self-assembly of the LNPs.[5]

  • Downstream Processing:

    • Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.

    • To remove the ethanol and unencapsulated nucleic acid, perform dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours, with a buffer change.

    • For concentrated LNP solutions, tangential flow filtration (TFF) can be employed.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 3: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Perform measurements in triplicate.

  • Expected Results: For effective in vivo delivery, a particle size of 80-150 nm and a PDI below 0.2 are generally desired.[6]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP sample in an appropriate low ionic strength buffer.

    • Measure the zeta potential.

  • Expected Results: The zeta potential of ionizable LNPs is pH-dependent. At physiological pH, a near-neutral surface charge is expected.

3. Encapsulation Efficiency (%EE):

  • Method: RiboGreen™ Assay (or similar fluorescent nucleic acid stain)

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen™ reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the %EE using the following formula: %EE = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100

  • Expected Results: High encapsulation efficiencies, typically >90%, are desirable.

Data Presentation

The following tables summarize the expected physicochemical properties of this compound LNPs based on typical formulation parameters for similar ionizable lipids.

Table 1: Representative Formulation Parameters for this compound LNPs

ParameterValue
Lipid Molar Ratio (this compound:DSPC:Chol:DMG-PEG) 50:10:38.5:1.5
Aqueous:Organic Flow Rate Ratio (FRR) 3:1
Total Flow Rate (TFR) 12 mL/min
Nucleic Acid Buffer 50 mM Citrate, pH 4.0
N:P Ratio ~6

Table 2: Expected Physicochemical Characteristics of this compound LNPs

CharacteristicExpected Range
Particle Size (Diameter, nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency (%) > 90%
Zeta Potential (at pH 7.4, mV) -10 to +10

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixer Lipid_Stock->Microfluidics Organic Phase NA_Stock Nucleic Acid Stock (mRNA/siRNA) in Citrate Buffer (pH 4.0) NA_Stock->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Formed LNPs Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP DLS DLS (Size, PDI) Zeta Zeta Potential EE Encapsulation Efficiency Final_LNP->DLS Final_LNP->Zeta Final_LNP->EE

Caption: Workflow for this compound LNP Formulation and Characterization.

LNP_Self_Assembly Start Rapid Mixing of Aqueous & Ethanolic Phases Decrease_Ethanol Decrease in Ethanol Concentration Start->Decrease_Ethanol Supersaturation Lipid Supersaturation Decrease_Ethanol->Supersaturation Nucleation Nucleation: Formation of Lipid-Nucleic Acid Cores Supersaturation->Nucleation Growth Particle Growth Nucleation->Growth Stabilization Surface Stabilization by PEG-Lipid Growth->Stabilization Final_LNP Stable LNP Formation Stabilization->Final_LNP

Caption: Self-Assembly Mechanism of LNPs during Microfluidic Mixing.

References

Application Notes and Protocols for C12-113 in In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is a proprietary, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure is engineered for high encapsulation efficiency, potent transfection, and a favorable safety profile. These characteristics make this compound a compelling candidate for a range of therapeutic and research applications, including vaccine development, protein replacement therapies, and gene editing.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of mRNA-LNP complexes for in vivo applications. The protocols outlined herein are based on established methodologies for LNP formulation and characterization, with specific parameters adapted for this compound based on available data and research on structurally similar lipidoids.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs
ParameterTypical ValueMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral to slightly negativeLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Table 2: In Vivo Performance of this compound LNPs (Luciferase mRNA model in mice)
ParameterRoute of AdministrationTypical OutcomeMethod of Analysis
Primary Organ of Expression Intravenous (IV)LiverIn Vivo Imaging System (IVIS)
Primary Site of Expression Intramuscular (IM)Muscle at the site of injectionIn Vivo Imaging System (IVIS)
Secondary Organ of Expression (IM) Liver, SpleenIn Vivo Imaging System (IVIS)
Peak Luciferase Expression IV6 hours post-injectionIn Vivo Imaging System (IVIS)
Peak Luciferase Expression IM6 - 24 hours post-injectionIn Vivo Imaging System (IVIS)
Hepatotoxicity Marker (ALT/AST) IV (therapeutic dose)No significant elevationSerum Chemistry Analysis

Note: The data presented above are representative values and may vary depending on the specific mRNA cargo, formulation parameters, and animal model used.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. This technique allows for rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (e.g., encoding luciferase) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .

    • Vortex the lipid mixture gently to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock to the desired concentration in the acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio. A common starting point is a weight ratio of 1:10 (mRNA:this compound).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic) .

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Recover the purified LNP suspension from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final this compound LNP-mRNA formulation at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable criteria are typically a size between 80-120 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a laser Doppler velocimetry instrument.

  • At neutral pH, the zeta potential should be near-neutral or slightly negative.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that disrupts the LNPs.

  • The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

  • A high encapsulation efficiency (>90%) is expected.

Protocol 3: In Vivo Luciferase Expression in Mice

This protocol describes the assessment of this compound LNP-mediated mRNA delivery in vivo using a luciferase reporter gene in mice.

Materials:

  • This compound LNPs encapsulating luciferase mRNA (formulated as per Protocol 1)

  • BALB/c mice (6-8 weeks old)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging system

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Acclimatize the mice for at least one week before the experiment.

    • House the animals in a controlled environment with access to food and water ad libitum.

  • Administration of this compound LNPs:

    • Intravenous (IV) Injection: For systemic delivery, administer the this compound LNP-mRNA formulation via tail vein injection. A typical dose is 0.1 - 1.0 mg/kg of mRNA.

    • Intramuscular (IM) Injection: For localized delivery, inject the formulation into the tibialis anterior muscle. A typical dose is 5 - 20 µg of mRNA per mouse.

  • Bioluminescence Imaging:

    • At desired time points (e.g., 2, 6, 24, 48, and 72 hours post-injection), anesthetize the mice using isoflurane.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the anesthetized mouse in the IVIS imaging chamber.

    • Acquire bioluminescence images. The exposure time will depend on the signal intensity.

    • Quantify the bioluminescence signal (in photons/second) in the regions of interest (e.g., whole body, liver, injection site).

  • Ex Vivo Organ Imaging (Optional):

    • At the final time point, euthanize the mice.

    • Dissect key organs (liver, spleen, lungs, heart, kidneys, and muscle from the injection site).

    • Arrange the organs in a petri dish and add fresh D-luciferin solution.

    • Image the organs using the IVIS to determine the biodistribution of luciferase expression.

Protocol 4: Assessment of In Vivo Toxicity

This protocol provides a basic framework for evaluating the potential toxicity of this compound LNP-mRNA formulations in mice.

Materials:

  • This compound LNP-mRNA formulation

  • Control group (e.g., PBS-injected mice)

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Serum chemistry analyzer

  • Formalin (10% neutral buffered)

  • Histology processing equipment and reagents

Procedure:

  • Animal Dosing and Observation:

    • Administer the this compound LNP-mRNA formulation to one group of mice and PBS to a control group.

    • Monitor the animals for any signs of adverse effects, such as changes in weight, behavior, or activity levels, over a period of 24-72 hours.

  • Blood Collection and Serum Analysis:

    • At a predetermined time point (e.g., 24 hours post-injection), collect blood from the mice via cardiac puncture or another appropriate method.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Analyze the serum for markers of liver toxicity, primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Compare the levels of these enzymes between the treated and control groups.

  • Histopathological Analysis:

    • Following blood collection, euthanize the mice and perform a necropsy.

    • Collect major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral buffered formalin.

    • Process the tissues for histology, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified pathologist should examine the tissue sections for any signs of cellular damage, inflammation, or other pathological changes.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis a Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) c Microfluidic Mixing a->c b mRNA in Aqueous Buffer b->c d Purification (Dialysis) c->d e Sterile Filtration d->e f Size & PDI (DLS) e->f g Zeta Potential e->g h Encapsulation Efficiency e->h i Animal Dosing (IV or IM) h->i j Bioluminescence Imaging i->j l Toxicity Assessment i->l k Biodistribution Analysis j->k m Quantitative Expression Data k->m n Organ Distribution Profile k->n o Safety Profile l->o signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Production A This compound LNP-mRNA B Endocytosis A->B ApoE-mediated C Endosome B->C D Protonation of this compound (Acidic pH) C->D E Endosomal Membrane Destabilization D->E F mRNA Release to Cytoplasm E->F G Ribosomal Translation F->G H Therapeutic Protein (e.g., Luciferase) G->H

Application Notes and Protocols for C12-113 Based LNP in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C12-113 based Lipid Nanoparticles (LNPs) in gene therapy applications. The information is intended to guide researchers in the formulation, characterization, and application of these LNPs for the delivery of genetic payloads such as mRNA and siRNA.

Introduction to this compound Lipidoid

This compound is a biodegradable, ionizable lipidoid that has demonstrated significant potential for the formulation of LNPs for nucleic acid delivery.[1] Its unique chemical structure allows for efficient encapsulation of negatively charged genetic material and facilitates endosomal escape, a critical step for successful intracellular delivery and subsequent therapeutic effect. This compound based LNPs have been utilized for the delivery of both siRNA and mRNA in preclinical studies, showcasing their versatility for various gene therapy approaches.[1]

Data Presentation

Table 1: Physicochemical Characteristics of C12-200 Based LNPs (as a reference for this compound)
Formulation Molar Ratio (Lipidoid:Helper:Cholesterol:PEG-Lipid)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:C14-PEG2000)~100 - 150< 0.2> 90[2][3]
50:10:38.5:1.5 (C12-200:DSPC:Cholesterol:DMG-PEG2000)~80 - 120< 0.15> 95[3]

Note: Data for the closely related C12-200 lipidoid is presented as a representative example due to the limited availability of specific quantitative data for this compound in the public domain. These values can serve as a benchmark for the formulation and characterization of this compound based LNPs.

Table 2: In Vivo Efficacy of C12-200 Based LNPs (as a reference for this compound)
Genetic PayloadAnimal ModelRoute of AdministrationTarget Organ(s)Observed EffectReference
Luciferase mRNAC57BL/6 MiceIntravenousLiverHigh luciferase expression[4]
Factor VII siRNAC57BL/6 MiceIntravenousLiverSignificant silencing of Factor VII
Cre mRNAAi14 MiceIntravenousBone Marrow HSPCsTdTomato expression in LSK cells[5]

Note: This data for the C12-200 lipidoid highlights the potential in vivo applications of similar lipidoid-based LNPs like this compound.

Experimental Protocols

Protocol 1: Formulation of this compound Based LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or C14-PEG2000

  • mRNA encoding the gene of interest

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid in anhydrous ethanol at a desired molar ratio (e.g., a starting point of 35:16:46.5:2.5).

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dissolve the mRNA in citrate buffer (pH 3.0) to a final concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (typically 3:1).

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH.

    • Change the PBS buffer at least twice during dialysis.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Cells with this compound LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with this compound LNPs carrying mRNA.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium

  • This compound LNP-mRNA formulation

  • 96-well or 24-well cell culture plates

  • Assay reagents for measuring protein expression (e.g., luciferase assay kit, flow cytometer for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • LNP Treatment:

    • Thaw the this compound LNP-mRNA formulation on ice.

    • Dilute the LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 10-100 ng/well for a 96-well plate).

    • Gently mix the diluted LNPs.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis of Gene Expression:

    • After the incubation period, analyze the expression of the delivered gene using an appropriate method (e.g., measure luciferase activity, quantify fluorescent protein expression by flow cytometry or fluorescence microscopy).

Protocol 3: In Vivo Administration of this compound LNPs in Mice

This protocol provides a general guideline for the systemic administration of this compound LNPs to mice for in vivo gene delivery studies.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNP-mRNA formulation in sterile PBS

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Animal restrainer

  • In vivo imaging system (for luciferase or fluorescent reporter genes)

Procedure:

  • Preparation of LNP Dose:

    • Thaw the sterile this compound LNP-mRNA formulation on ice.

    • Dilute the LNPs with sterile PBS to the desired final dose (e.g., 0.1 - 1.0 mg/kg of mRNA). The final injection volume should be around 100-200 µL.

  • Intravenous Administration:

    • Warm the mice under a heat lamp for a few minutes to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Administer the LNP solution via tail vein injection.

  • Monitoring and Analysis:

    • Monitor the mice for any adverse effects.

    • At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess gene expression in target organs.

    • For reporter genes like luciferase, administer the substrate (e.g., D-luciferin) and perform in vivo imaging.

    • For therapeutic genes, harvest tissues of interest for analysis of protein expression (e.g., by ELISA or Western blot) or phenotypic changes.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Ethanol Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Organic Phase mRNA_Buffer mRNA in Citrate Buffer (pH 3.0) mRNA_Buffer->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Characterization Characterization (Size, PDI, Encapsulation) Sterilization->Characterization Final_Product This compound LNP Formulation Characterization->Final_Product

Caption: Workflow for the formulation of this compound based LNPs.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of this compound (Positive Charge) Early_Endosome->Protonation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol (mRNA Release & Translation) Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Membrane_Destabilization->Cytosol Endosomal Escape

Caption: Mechanism of this compound LNP endosomal escape.

References

Application Notes and Protocols for C12-113 Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by enabling targeted gene silencing. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge. C12-113 is a promising ionizable lipidoid that can be formulated into lipid nanoparticles (LNPs) to encapsulate and deliver siRNA to target tissues. These LNPs protect the siRNA from degradation in the bloodstream, facilitate cellular uptake, and promote endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. This document provides detailed application notes and protocols for the use of this compound in siRNA delivery studies.

Mechanism of Action

This compound is a cationic ionizable lipidoid. At an acidic pH (typically pH 4.0), as used during the formulation process, the amine groups of this compound become protonated, acquiring a positive charge. This positive charge facilitates the electrostatic complexation with the negatively charged phosphate (B84403) backbone of siRNA, leading to the encapsulation of the siRNA within the core of the forming lipid nanoparticle.

Upon systemic administration, the LNP circulates at a physiological pH of 7.4. At this neutral pH, the this compound lipidoid is largely deprotonated and assumes a more neutral charge. This charge-neutral characteristic is crucial for minimizing non-specific interactions with blood components and non-target cells, thereby reducing toxicity and prolonging circulation time.

The surface of the LNP is typically shielded with a polyethylene (B3416737) glycol (PEG)-lipid conjugate, which further prevents opsonization and clearance by the mononuclear phagocyte system. Once the LNP reaches the target tissue, it is taken up by cells, primarily through endocytosis. Inside the endosome, the pH drops, leading to the reprotonation of this compound. The resulting positive charge of the lipidoid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RISC to induce sequence-specific gene silencing.

Data Presentation

Table 1: Physicochemical Characteristics of this compound based siRNA LNPs
ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 mV to +10 mVLaser Doppler Velocimetry
siRNA Encapsulation Efficiency > 90%RiboGreen Assay
pKa 6.0 - 6.5TNS Assay
Table 2: In Vivo Gene Silencing Efficacy of Lipidoid-based siRNA LNPs (Illustrative Data based on similar lipidoids)
Target GeneOrgansiRNA Dose (mg/kg)Route of AdministrationGene Knockdown (%)Time Point
Factor VIILiver0.1Intravenous8548 hours
ApoBLiver0.3Intravenous9072 hours
TTRLiver0.3Intravenous957 days

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Lipid Nanoparticles (LNP) by Microfluidic Mixing

This protocol describes the formulation of this compound/siRNA LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • In a sterile, RNase-free glass vial, dissolve this compound, DOPE, cholesterol, and DMPE-PEG2000 in 200 proof ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMPE-PEG2000).

    • The total lipid concentration in the ethanol phase should be between 10-25 mM. Vortex briefly to ensure complete dissolution.

  • Prepare siRNA Solution:

    • Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase (siRNA solution) to the ethanolic phase (lipid solution) to 3:1.

    • Set the total flow rate to a value that ensures rapid and turbulent mixing within the microfluidic cartridge (e.g., 12 mL/min).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet of the cartridge.

  • Dialysis and Concentration:

    • To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile, RNase-free PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours at 4°C, with one buffer change.

    • If necessary, concentrate the LNP formulation using a centrifugal filter device with a 10 kDa MWCO.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP-siRNA formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound/siRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in 10 mM NaCl solution.

  • Measure the zeta potential using a laser Doppler velocimeter.

3. siRNA Encapsulation Efficiency:

  • Use a Quant-iT™ RiboGreen™ assay or a similar fluorescence-based RNA quantification method.

  • Measure the fluorescence of the intact LNP sample (representing unencapsulated siRNA).

  • Lyse a separate aliquot of the LNP sample with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA and measure the total fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: In Vitro Transfection of Cells with this compound/siRNA LNPs

Materials:

  • Adherent or suspension cells cultured in appropriate growth medium.

  • This compound/siRNA LNP formulation.

  • Control siRNA LNP formulation (e.g., encapsulating a non-targeting siRNA).

  • Opti-MEM™ or other serum-free medium.

  • Multi-well cell culture plates.

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blotting).

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound/siRNA LNPs and control LNPs to the desired final concentration in serum-free medium.

    • Remove the growth medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium containing serum to each well.

  • Analysis of Gene Knockdown:

    • Harvest the cells 24-72 hours post-transfection.

    • Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting or ELISA.

Protocol 4: In Vivo Administration of this compound/siRNA LNPs in a Mouse Model

Materials:

  • This compound/siRNA LNP formulation.

  • Control siRNA LNP formulation.

  • Sterile PBS (pH 7.4).

  • Appropriate mouse strain for the disease model.

  • Insulin syringes with 28-30 gauge needles.

Procedure:

  • Preparation of Dosing Solution:

    • Dilute the LNP formulation to the desired final concentration in sterile PBS. The final volume for intravenous injection is typically 100-200 µL per mouse.

  • Animal Dosing:

    • Administer the LNP solution to the mice via the desired route (e.g., tail vein injection for systemic delivery).

  • Monitoring and Tissue Collection:

    • Monitor the health of the animals regularly.

    • At the desired time point post-injection (e.g., 48-72 hours), euthanize the mice and collect the target tissues.

  • Analysis of Gene Knockdown:

    • Isolate RNA or protein from the collected tissues and analyze the target gene expression as described in Protocol 3.

Visualization of Workflows and Pathways

experimental_workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Lipid_Prep Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipid_Prep->Mixing siRNA_Prep Prepare siRNA Solution (in Citrate Buffer pH 4.0) siRNA_Prep->Mixing Purification Dialysis & Concentration (in PBS pH 7.4) Mixing->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Purification->Encapsulation Cell_Culture Cell Seeding Purification->Cell_Culture Animal_Model Animal Dosing Purification->Animal_Model Transfection LNP Transfection Cell_Culture->Transfection Analysis_vitro Gene Knockdown Analysis (qRT-PCR, Western Blot) Transfection->Analysis_vitro Tissue_Collection Tissue Collection Animal_Model->Tissue_Collection Analysis_vivo Gene Knockdown Analysis Tissue_Collection->Analysis_vivo

Caption: Experimental workflow for this compound mediated siRNA delivery studies.

signaling_pathway cluster_delivery Cellular Delivery and RISC Loading cluster_silencing Gene Silencing Pathway LNP This compound/siRNA LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA_Cytoplasm siRNA in Cytoplasm Endosomal_Escape->siRNA_Cytoplasm RISC_Loading RISC Loading siRNA_Cytoplasm->RISC_Loading RISC Activated RISC RISC_Loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Inhibition Protein Synthesis Inhibition Degradation->Protein_Inhibition

Caption: Mechanism of siRNA-mediated gene silencing via LNP delivery.

Application Note & Protocol: Preparation of C12-113 Lipid Nanoparticles for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research involving RNA delivery to animal models.

Introduction: Lipid nanoparticles (LNPs) have become the leading non-viral platform for the in vivo delivery of RNA therapeutics, a prominence highlighted by the success of mRNA-based COVID-19 vaccines.[1][2] A critical component of these delivery systems is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] C12-113 is an ionizable cationic lipidoid that has been effectively used in the formation of LNPs to deliver mRNA and siRNA in animal models, such as mice.[4][5][6] These LNPs are typically composed of four key components: an ionizable lipid (this compound), a helper phospholipid (e.g., DSPC or DOPE), cholesterol for stability, and a PEGylated lipid to control particle size and prolong circulation.[1][2][7]

This application note provides a detailed protocol for the preparation and characterization of this compound LNPs for use in animal models, utilizing a reproducible microfluidic mixing technique.[8]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating an RNA cargo (mRNA or siRNA) using a microfluidic mixing device. This method ensures rapid, controlled mixing, leading to the formation of homogeneous LNPs with high encapsulation efficiency.[8][9]

Materials:

Procedure:

  • Preparation of Aqueous Phase (RNA):

    • Dilute the RNA stock in 10 mM citrate buffer (pH 3.0) to the desired final concentration.[12]

    • Gently mix and keep on ice. Ensure all solutions and equipment are RNase-free.[9]

  • Preparation of Organic Phase (Lipids):

    • Prepare stock solutions of this compound, DSPC (or DOPE), cholesterol, and DMG-PEG 2000 in 100% ethanol.[11]

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).[8] A common lipid:nucleic acid weight ratio is between 10:1 and 20:1.[9][12]

    • Add 100% ethanol to dilute the final lipid mixture to the required concentration for microfluidic mixing.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the aqueous RNA phase into one syringe and the organic lipid phase into another.

    • Set the syringe pumps to the desired total flow rate (TFR) and flow rate ratio (FRR). A typical FRR for the aqueous to organic phase is 3:1.[12]

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in polarity, leading to the self-assembly and formation of LNPs with the RNA encapsulated.[8]

    • Collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • Immediately dialyze the collected LNP solution against sterile 1x PBS (pH 7.4) for at least 2 hours using a dialysis cassette to remove ethanol and raise the pH.[12] This step neutralizes the surface charge of the ionizable lipid.[9]

    • After dialysis, recover the purified LNP solution from the cassette.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -20°C to -80°C for long-term storage.[13] Stability should be assessed for specific formulations and storage conditions.[14][15]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification A Lipid Stocks in Ethanol (this compound, DSPC, Chol, PEG) C Microfluidic Mixing (3:1 Aqueous:Organic Ratio) A->C B RNA Cargo in Citrate Buffer (pH 3) B->C D Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) C->D Collect LNP Suspension E Sterile Filtration (0.22 µm) D->E Purified LNPs F Final this compound LNP Formulation E->F Sterile LNPs

Caption: Workflow for this compound LNP formulation using microfluidics.
Protocol 2: Physicochemical Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP solution in 1x PBS. Analyze using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which indicates the homogeneity of the particle size distribution.[11][16]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS) and measure the surface charge using a suitable instrument. The zeta potential should be near-neutral at physiological pH.[7]

3. RNA Encapsulation Efficiency (EE):

  • Method: Quant-iT RiboGreen Assay (or similar fluorescence-based assay).[12]

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. This measures total RNA.

    • The other set remains intact to measure only the free (unencapsulated) RNA.

    • Add the RiboGreen reagent to both sets and measure fluorescence.

    • Calculate the EE% using the formula: EE% = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

4. Morphology Visualization (Optional):

  • Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).

  • Procedure: The sample is flash-frozen to preserve the LNP structure and imaged with a transmission electron microscope. This allows for direct visualization of the LNP morphology and internal structure.[17]

Protocol 3: In Vivo Administration and Evaluation in a Mouse Model

Materials:

  • This compound LNP formulation.

  • Sterile 1x PBS for dilution.

  • Animal model (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old).[18][19]

  • Appropriate syringes and needles for the chosen administration route.

  • In vivo imaging system (IVIS) if using a reporter gene like luciferase.

Procedure:

  • Dosing Preparation: Dilute the LNP stock solution with sterile 1x PBS to achieve the final desired dose in a typical injection volume (e.g., 100 µL for intravenous injection).[11] A common mRNA dose is approximately 0.1 mg/kg.[11]

  • Administration: Administer the LNP solution to the mice via the desired route (e.g., intravenous tail vein, intramuscular, or intraperitoneal injection).[1][11]

  • Monitoring and Analysis:

    • Monitor the animals for any adverse reactions.

    • For reporter gene expression (e.g., Luciferase mRNA): At specified time points (e.g., 6, 24, 48 hours post-injection), perform in vivo bioluminescence imaging to assess the location and level of protein expression.[18]

    • For therapeutic gene or siRNA: At the study endpoint, collect tissues of interest (e.g., liver, spleen, muscle).[20]

    • Analyze tissues for target protein expression (via ELISA, Western Blot) or gene knockdown (via qPCR).[9]

In_Vivo_Workflow A This compound LNP Formulation (RNA Payload) B Dose Preparation (Dilution in PBS) A->B C Administration to Animal Model (Mouse) (e.g., IV, IM) B->C D In Vivo Bioluminescence Imaging (for Luciferase mRNA) C->D Reporter Gene E Tissue Collection & Ex Vivo Analysis C->E Therapeutic Gene G Data Analysis & Efficacy Assessment D->G F Quantify Protein Expression or Gene Knockdown E->F F->G

Caption: General workflow for an in vivo study using this compound LNPs.

Data Presentation: Expected Formulation Characteristics

The following tables summarize typical formulation parameters and expected physicochemical properties for LNPs formulated with this compound or similar ionizable lipids.

Table 1: Typical this compound LNP Formulation Parameters

Parameter Representative Value/Range Reference
Ionizable Lipid (this compound) 35 - 50 mol% [1][8]
Helper Phospholipid (DSPC/DOPE) 10 - 16 mol% [1][21]
Cholesterol 38.5 - 46.5 mol% [1][8]
PEG-Lipid (DMG-PEG 2000) 1.5 - 2.5 mol% [1][21]
N/P Ratio* ~6 [9]

| Lipid to mRNA Weight Ratio | 10:1 to 20:1 |[1][12] |

*N/P Ratio: Molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA backbone.

Table 2: Expected Physicochemical Characteristics of this compound LNPs

Characteristic Expected Value/Range Method Reference
Hydrodynamic Diameter 80 - 120 nm DLS [21]
Polydispersity Index (PDI) < 0.2 DLS [21]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV) Electrophoretic Light Scattering [21]

| Encapsulation Efficiency (EE) | > 90% | RiboGreen Assay |[17][21] |

Cellular Delivery Pathway

Upon administration, LNPs circulate and are taken up by target cells primarily through endocytosis. Inside the endosome, the acidic environment (lower pH) causes the protonation of the tertiary amine in the this compound lipid.[3] This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the RNA cargo into the cytoplasm, where it can be translated into protein (mRNA) or engage with the silencing machinery (siRNA).

LNP_Uptake_Pathway A This compound LNP (Neutral at pH 7.4) B Cellular Uptake (Endocytosis) A->B C LNP in Endosome B->C D Endosomal Acidification (pH drops to ~5-6) C->D E This compound Protonation (Becomes Cationic) D->E pH drop F Membrane Destabilization & Endosomal Escape E->F Charge interaction G RNA Release into Cytoplasm F->G

Caption: Simplified pathway of LNP cellular uptake and RNA release.

References

Application Notes and Protocols: A Step-by-Step Guide to C12-113 LNP Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The careful selection of lipid components is critical to the efficacy, safety, and biodistribution of these delivery vehicles. C12-113 is a novel ionizable lipidoid that has shown promise in the formulation of LNPs for potent mRNA delivery.[1] This document provides a detailed guide for the assembly, purification, and characterization of this compound-based LNPs for research and preclinical development.

The protocols outlined below are based on established methods for LNP formulation, drawing from practices with similar ionizable lipids and specific findings related to this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

ComponentDescriptionRecommended Supplier
Lipids
This compoundIonizable LipidoidMedChemExpress
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Helper PhospholipidAvanti Polar Lipids
CholesterolStructural LipidAvanti Polar Lipids
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)PEGylated Lipid for StabilizationAvanti Polar Lipids
Nucleic Acid
mRNAmRNA encoding the protein of interest (e.g., Luciferase, SARS-CoV-2 Spike Protein)Synthesized in-house or custom order
Buffers and Solvents
Ethanol (B145695), USP Grade (200 Proof)For lipid stock solutionsSigma-Aldrich
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)Aqueous phase for mRNASigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4For dialysis and final formulationGibco
Consumables and Equipment
RNase-free microcentrifuge tubesFor all solutionsAxygen
Syringes and needlesFor fluid handlingBD
Microfluidic mixing device (e.g., NanoAssemblr) or apparatus for rapid manual mixingFor LNP assemblyPrecision NanoSystems
Dialysis cassettes (e.g., 10K MWCO Slide-A-Lyzer)For purificationThermo Fisher Scientific
Dynamic Light Scattering (DLS) instrumentFor size and PDI measurementMalvern Panalytical
Zeta potential analyzerFor surface charge measurementMalvern Panalytical
Plate reader with fluorescence capabilityFor encapsulation efficiency assayBioTek
RiboGreen RNA Quantitation KitFor encapsulation efficiency assayThermo Fisher Scientific

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solutions in Ethanol:

  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

  • The concentrations of the stock solutions should be calculated to achieve the desired molar ratio in the final lipid mixture. A recommended starting molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000) .

  • Ensure all lipids are fully dissolved. Gentle warming (up to 37°C) and vortexing may be necessary.

  • Store lipid stock solutions at -20°C.

b. mRNA Stock Solution in Aqueous Buffer:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration (e.g., 0.1 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).

  • All procedures involving mRNA must be performed in an RNase-free environment.

LNP Assembly using Microfluidic Mixing

This method is recommended for achieving uniform and reproducible LNPs.

  • Prepare the Lipid Mixture: Combine the individual lipid stock solutions in an RNase-free microcentrifuge tube to achieve the target molar ratio of 50:10:38.5:1.5.

  • Set up the Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.

  • Load the Solutions: Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

  • Mixing: Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase to 3:1. The total flow rate can be optimized, with a typical starting point of 12 mL/min.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic cartridge. The solution will appear milky.

LNP Assembly using Rapid Manual Mixing

This method is a simpler alternative for initial screening.

  • Prepare the Lipid and mRNA Solutions: Prepare the lipid mixture in ethanol and the mRNA in aqueous buffer as described above.

  • Rapid Mixing: Quickly inject the ethanolic lipid solution into the aqueous mRNA solution while rapidly vortexing or pipetting up and down for 30 seconds. The volume ratio should be 1 part ethanol to 3 parts aqueous buffer.

  • Incubation: Allow the mixture to stand at room temperature for 10-15 minutes to allow for LNP self-assembly.

LNP_Assembly_Workflow cluster_prep Solution Preparation cluster_assembly LNP Assembly cluster_downstream Downstream Processing Lipids This compound, DOPE, Cholesterol, DMG-PEG 2000 LipidMix Lipid Mixture (Organic Phase) Lipids->LipidMix Dissolve Ethanol Ethanol Ethanol->LipidMix mRNA mRNA mRNASol mRNA Solution (Aqueous Phase) mRNA->mRNASol Dilute AqBuffer Aqueous Buffer (pH 4.0) AqBuffer->mRNASol Mixing Microfluidic Mixing or Rapid Manual Mixing LipidMix->Mixing mRNASol->Mixing CrudeLNPs Crude LNP Suspension Mixing->CrudeLNPs Purification Dialysis or TFF (Buffer Exchange to pH 7.4) CrudeLNPs->Purification FinalLNPs Purified this compound LNPs Purification->FinalLNPs

Caption: Experimental workflow for this compound LNP assembly.
Downstream Processing and Purification

  • Buffer Exchange: Immediately after formation, the LNP suspension should be purified to remove ethanol and exchange the acidic buffer for a neutral buffer (e.g., PBS, pH 7.4). This is crucial for the stability of the LNPs and for their suitability in biological applications.

  • Dialysis: Transfer the LNP suspension to a dialysis cassette (e.g., 10K MWCO) and dialyze against 1000-fold volume of PBS (pH 7.4) at 4°C for at least 4 hours, with at least one buffer change.

  • Tangential Flow Filtration (TFF): For larger volumes and more rapid processing, TFF can be used for buffer exchange and concentration of the LNP suspension.[2]

  • Sterile Filtration: After purification, the LNP solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.

a. Particle Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo applications typically have a particle size between 80-150 nm and a PDI below 0.2.[3]

b. Zeta Potential:

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.

  • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

  • At neutral pH, LNPs formulated with ionizable lipids should have a near-neutral surface charge.

c. mRNA Encapsulation Efficiency:

  • The encapsulation efficiency can be determined using a RiboGreen assay.[4]

  • Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

  • The fluorescence of the RiboGreen dye, which binds to RNA, is measured for both sets of samples.

  • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

  • High encapsulation efficiencies, typically >90%, are desirable.[4]

Quantitative Data Summary

The following table summarizes expected physicochemical properties of this compound LNPs based on typical performance of similar ionizable lipid-based formulations.

ParameterTarget Range
Particle Size (Hydrodynamic Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 mV to +10 mV
mRNA Encapsulation Efficiency > 90%

Signaling Pathway and Mechanism of Action

LNP_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome/Lysosome (pH ~5.0) Endosome->LateEndosome Maturation Protonation This compound Protonation (Positive Charge) LateEndosome->Protonation MembraneFusion Endosomal Membrane Destabilization & Fusion Protonation->MembraneFusion Release mRNA Release MembraneFusion->Release Translation Translation by Ribosomes Release->Translation Protein Protein Synthesis Translation->Protein

Caption: Cellular uptake and endosomal escape of this compound LNPs.

The ionizable lipid this compound is a key component for the successful intracellular delivery of mRNA. At physiological pH (7.4), this compound is largely neutral, which reduces toxicity and non-specific interactions. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway where the pH becomes progressively more acidic. In the acidic environment of the endosome, the tertiary amines of this compound become protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Conclusion

This guide provides a comprehensive protocol for the assembly, purification, and characterization of this compound based lipid nanoparticles for mRNA delivery. By following these detailed steps, researchers can produce high-quality LNPs with consistent physicochemical properties, enabling further in vitro and in vivo studies to explore the therapeutic potential of this promising delivery platform. The provided diagrams offer a clear visual representation of the experimental workflow and the mechanism of action, aiding in the understanding and implementation of this technology.

References

Application Notes and Protocols for C12-113 in Optimal Encapsulation of mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is a proprietary ionizable lipidoid essential for the formulation of lipid nanoparticles (LNPs) designed for the efficient encapsulation and delivery of RNA therapeutics, particularly messenger RNA (mRNA).[1][2][3] Its unique chemical structure facilitates the formation of stable LNPs that can effectively protect the RNA cargo from degradation and mediate its delivery into target cells. This document provides detailed application notes and protocols for utilizing this compound to achieve optimal encapsulation of mRNA for research and preclinical development.

The mechanism of delivery hinges on the pH-sensitive nature of this compound. At an acidic pH during formulation, the lipidoid is positively charged, enabling strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. Upon entering the bloodstream, at physiological pH (around 7.4), the LNPs have a near-neutral surface charge, which minimizes non-specific interactions with cells and enhances circulation time. Once endocytosed by target cells, the acidic environment of the endosome protonates this compound, inducing a structural change in the LNP that facilitates the release of the mRNA cargo into the cytoplasm where it can be translated into the protein of interest.

Data Presentation: LNP Formulation and Characterization

Successful encapsulation and delivery of mRNA using this compound is highly dependent on the precise molar ratio of the lipid components in the LNP formulation. A typical LNP formulation consists of four key components: the ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

Table 1: Recommended Molar Ratios for this compound LNP Formulation

ComponentMolar Ratio (%)Role in Formulation
This compound 50Encapsulation of mRNA and endosomal escape
Phospholipid (e.g., DSPC)10Structural integrity of the lipid bilayer
Cholesterol38.5LNP stability and membrane fusion
PEG-Lipid (e.g., DMG-PEG 2000)1.5Steric stability, prevents aggregation, and controls particle size

Note: These molar ratios are a starting point based on formulations for similar ionizable lipids and should be optimized for specific applications.

Table 2: Key Parameters for Optimal this compound LNP Formulation

ParameterRecommended RangeSignificance
N:P Ratio 5:1 to 7:1Ratio of the nitrogen atoms in this compound to the phosphate (B84403) groups in the mRNA. Crucial for efficient complexation and encapsulation.
Total Lipid to mRNA Weight Ratio 10:1 to 20:1Influences encapsulation efficiency and the final size of the LNPs.
Flow Rate Ratio (Aqueous:Ethanol) 3:1In microfluidic synthesis, this ratio is critical for controlling the nanoprecipitation process and achieving a uniform particle size.
Total Flow Rate (Microfluidics) 10 - 20 mL/minAffects the mixing efficiency and consequently the size and polydispersity of the LNPs.

Table 3: Typical Physicochemical Properties of this compound LNPs

PropertyExpected ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 mV to +10 mV (at neutral pH)Laser Doppler Velocimetry
Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs) using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for precise control over particle size and distribution.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript in RNase-free water

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.

    • Store stock solutions at -20°C.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Add ethanol to the lipid mixture to achieve a final total lipid concentration of 10-20 mg/mL. Vortex briefly to ensure complete mixing.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target lipid-to-mRNA weight ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate to 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette.

    • Change the dialysis buffer at least three times to ensure complete removal of ethanol and buffer exchange.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for optimal conditions.

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the procedure for quantifying the amount of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP formulation

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5, RNase-free)

  • Triton X-100 (2% v/v solution in RNase-free water)

  • 96-well black microplate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

  • mRNA standard of known concentration

Procedure:

  • Preparation of mRNA Standard Curve:

    • Prepare a series of mRNA standards in TE buffer, ranging from 0 to 2000 ng/mL.

  • Sample Preparation:

    • Total mRNA (Encapsulated + Free): Dilute the this compound LNP formulation in TE buffer containing 0.1% Triton X-100 to lyse the LNPs and release the encapsulated mRNA. The dilution factor should be chosen so that the final mRNA concentration falls within the range of the standard curve. Incubate for 10 minutes at 37°C to ensure complete lysis.

    • Free mRNA (Non-encapsulated): Dilute the same this compound LNP formulation in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to each well of the 96-well plate containing the mRNA standards and the prepared LNP samples.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculation of Encapsulation Efficiency:

    • Generate a standard curve by plotting the fluorescence intensity of the mRNA standards against their concentrations.

    • Determine the concentration of "Total mRNA" and "Free mRNA" in your samples using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Mandatory Visualization

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP This compound LNP (Neutral Surface Charge) endocytosis Endocytosis LNP->endocytosis Cellular Uptake endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (this compound Protonation) translation Translation (Ribosome) cytoplasm->translation mRNA Release protein Therapeutic Protein translation->protein

Caption: LNP-mediated mRNA delivery and expression pathway.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta, EE%) dialysis->characterization final_lnp Sterile this compound LNPs characterization->final_lnp

Caption: Experimental workflow for this compound LNP formulation.

References

Application Notes and Protocols for the Analytical Characterization of C12-113 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The effective delivery of mRNA-based therapeutics relies heavily on the use of delivery vehicles such as lipid nanoparticles (LNPs). The ionizable lipid C12-113 is a key component in some LNP formulations, facilitating the encapsulation and intracellular delivery of RNA.[1] Rigorous analytical characterization of these LNPs is critical to ensure their quality, safety, and efficacy. This document provides detailed application notes and protocols for the comprehensive characterization of this compound LNPs, covering physicochemical properties, chemical composition, and in vitro and in vivo performance.

Physicochemical Characterization

The physical properties of LNPs, such as size, surface charge, and morphology, are critical quality attributes that influence their biodistribution, cellular uptake, and overall performance.[2][3]

Particle Size and Polydispersity Index (PDI)

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[3][4] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[3]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100.

  • Instrument Setup:

    • Use a DLS instrument such as a Malvern Zetasizer or a similar device.

    • Set the temperature to 25°C.

    • Select a suitable cuvette (e.g., a disposable polystyrene cuvette).

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1 minute.

    • Perform at least three replicate measurements to ensure reproducibility.

    • The instrument software will calculate the Z-average diameter (an intensity-weighted average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution.

Data Presentation:

FormulationIonizable LipidAverage Particle Size (nm)PDIReference
LNP-1C12-20070-85< 0.2[5]
LNP-2C12-20092.4 - 164.00.120 - 0.317[6]
LNP-3SM-10280-120< 0.2[7]
LNP-4ALC-031580-120< 0.2[7]
LNP-5MC380-120< 0.2[7]

Note: Data for this compound specifically was not available in the search results, so data for the structurally similar and commonly cited C12-200 and other ionizable lipids are presented for comparison.

Workflow for Particle Size and PDI Measurement:

G cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilute LNP Dilute this compound LNP in Buffer (e.g., PBS) Instrument Setup Set up DLS Instrument (e.g., Zetasizer) Dilute LNP->Instrument Setup Equilibrate Equilibrate Sample at 25°C Instrument Setup->Equilibrate Measure Perform Replicate Measurements Equilibrate->Measure Calculate Calculate Z-average Size and PDI Measure->Calculate

Caption: Workflow for DLS-based particle size and PDI analysis of LNPs.

Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[8] It is determined by Electrophoretic Light Scattering (ELS), which measures the velocity of charged particles in an applied electric field.[8] Zeta potential is an important indicator of the stability of the LNP suspension and its interaction with biological membranes.[8]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength can compress the electrical double layer and reduce the measured zeta potential.[2]

  • Instrument Setup:

    • Use an instrument capable of ELS, often integrated with a DLS system.

    • Use a specific folded capillary cell for zeta potential measurements.

  • Measurement:

    • Inject the sample into the cell, ensuring no air bubbles are present.

    • Equilibrate the sample at 25°C.

    • Apply an electric field and measure the electrophoretic mobility.

    • The instrument software calculates the zeta potential using the Smoluchowski equation.

    • Perform at least three replicate measurements.

Data Presentation:

FormulationIonizable LipidZeta Potential (mV)Reference
Library A LNPsC12-200-8.52 to 19.45[6]
Various FormulationsSM-102, ALC-0315, MC3, C12-200Near-neutral[5][7]

Workflow for Zeta Potential Measurement:

G cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis Dilute LNP Dilute this compound LNP in Low Ionic Strength Buffer Load Cell Load Sample into Folded Capillary Cell Dilute LNP->Load Cell Equilibrate Equilibrate Sample at 25°C Load Cell->Equilibrate Apply Field Apply Electric Field and Measure Mobility Equilibrate->Apply Field Calculate Calculate Zeta Potential Apply Field->Calculate

Caption: Workflow for ELS-based zeta potential analysis of LNPs.

Encapsulation Efficiency

Principle: Encapsulation efficiency (%EE) is the percentage of mRNA that is successfully encapsulated within the LNPs. A common method to determine this is the RiboGreen assay, which utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[9] The difference in fluorescence before and after LNP disruption with a surfactant is used to calculate the %EE.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the concentrated stock in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve:

    • Prepare a series of known concentrations of the free mRNA in TE buffer to generate a standard curve.

  • Sample Measurement:

    • Free mRNA: Dilute the LNP sample in TE buffer to a suitable concentration. Add the RiboGreen working solution and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the unencapsulated mRNA.

    • Total mRNA: To a separate aliquot of the diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs. Add the RiboGreen working solution and measure the fluorescence. This represents the total mRNA.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total mRNA.

    • Calculate the %EE using the formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Data Presentation:

FormulationIonizable LipidEncapsulation Efficiency (%)Reference
Various FormulationsSM-102, ALC-0315, MC3, C12-200> 90%[5]
DOPE-containing LNPsSM-102> 95%[7]
C12-200 LNPsC12-200> 90%[10]
mRNA-LNP Sample-95% (by CGE-LIF)[9]
mRNA-LNP Sample-92% (by RiboGreen)[9]

Workflow for Encapsulation Efficiency Measurement:

G cluster_main Encapsulation Efficiency (RiboGreen Assay) cluster_free Free mRNA cluster_total Total mRNA Start Dilute LNP Sample Split Split Sample Start->Split Add RiboGreen Add RiboGreen Dye Split->Add RiboGreen No Lysis Lyse LNPs Lyse LNPs (Triton X-100) Split->Lyse LNPs Lysis Measure Fluorescence A Measure Fluorescence (A) Add RiboGreen->Measure Fluorescence A Calculate EE Calculate %EE = [(B - A) / B] * 100 Measure Fluorescence A->Calculate EE Add RiboGreen 2 Add RiboGreen Dye Lyse LNPs->Add RiboGreen 2 Measure Fluorescence B Measure Fluorescence (B) Measure Fluorescence B->Calculate EE Add RigoGreen 2 Add RigoGreen 2 Add RigoGreen 2->Measure Fluorescence B

Caption: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

Morphology

Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their size, shape, and lamellarity. Cryogenic TEM (Cryo-TEM) is often preferred as it preserves the native structure of the LNPs by flash-freezing the sample.

Experimental Protocol:

  • Sample Preparation (Cryo-TEM):

    • Apply a small droplet (3-5 µL) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Imaging:

    • Transfer the frozen grid to a cryo-TEM holder and insert it into the microscope.

    • Image the sample at a low temperature (e.g., liquid nitrogen temperature) under low-dose conditions to prevent sample damage.

    • Acquire images at various magnifications.

Expected Results: TEM images are expected to show spherical, electron-dense core structures, which is characteristic of LNPs.[11]

Chemical Characterization

Quantifying the lipid components of the LNP formulation is crucial for ensuring batch-to-batch consistency and understanding the relationship between composition and performance.

Lipid Quantification by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful technique for separating and quantifying the individual lipid components of an LNP formulation.[4][12][13] These detectors are suitable for non-chromophoric lipids.

Experimental Protocol:

  • Sample Preparation:

    • Disrupt the LNP structure by diluting the sample in an organic solvent (e.g., methanol (B129727) or ethanol) to release the individual lipids.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18 or Phenyl-Hexyl) is typically used.[14][15]

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly employed.[12][16]

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Standard Preparation:

    • Prepare individual stock solutions of each lipid component (this compound, helper lipid, cholesterol, PEG-lipid) of known concentration in the same solvent used for sample preparation.

    • Generate a multi-point calibration curve for each lipid by preparing serial dilutions.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Integrate the peak areas for each lipid in the chromatograms.

    • Quantify the amount of each lipid in the LNP sample by comparing its peak area to the corresponding calibration curve.

Data Presentation:

Lipid ComponentMolar Ratio (%)MethodReference
Ionizable Lipid (e.g., SM-102)50HPLC-CAD[17]
Cholesterol38.5HPLC-CAD[17]
Helper Lipid (DSPC)10HPLC-CAD[17]
PEG-Lipid (PEG-DMG)1.5HPLC-CAD[17]

Workflow for Lipid Quantification by HPLC-CAD:

G Start Prepare Lipid Standards and LNP Samples HPLC Inject into HPLC System (Reverse-Phase Column) Start->HPLC Separate Separate Lipids (Gradient Elution) HPLC->Separate Detect Detect with CAD/ELSD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Lipids using Calibration Curves Integrate->Quantify

Caption: General workflow for the quantification of lipid components in LNPs via HPLC.

In Vitro Characterization

Cell-based assays are essential for evaluating the biological activity of this compound LNPs, including their ability to deliver mRNA and induce protein expression without causing significant toxicity.[18][19]

mRNA Delivery and Protein Expression

Principle: The potency of mRNA-LNPs is assessed by measuring the expression of a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) encoded by the encapsulated mRNA in a relevant cell line.

Experimental Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, HeLa, or DC2.4) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5][11]

  • LNP Treatment:

    • Prepare serial dilutions of the this compound LNPs encapsulating the reporter mRNA in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include relevant controls: untreated cells, cells treated with naked mRNA, and cells treated with a commercial transfection reagent (e.g., Lipofectamine).[20]

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Quantification:

    • Luciferase: Lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer.

    • GFP: Measure the fluorescence using a plate reader or visualize and quantify expression using fluorescence microscopy or flow cytometry.[5]

  • Data Analysis:

    • Normalize the reporter signal to the total protein content or cell number.

    • Plot the reporter expression as a function of the mRNA dose.

Logical Relationship for In Vitro Transfection:

G LNP This compound LNP (mRNA inside) Cell Target Cell LNP->Cell Uptake Cellular Uptake (e.g., Endocytosis) Cell->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Translation mRNA Translation (Ribosomes) Cytosol->Translation Protein Reporter Protein (e.g., Luciferase) Translation->Protein

Caption: Cellular pathway for LNP-mediated mRNA delivery and protein expression.

Cell Viability Assay

Principle: It is crucial to assess the cytotoxicity of the LNP formulation. Assays like the MTT or PrestoBlue assay measure the metabolic activity of cells, which correlates with cell viability.

Experimental Protocol:

  • Cell Treatment:

    • Plate and treat cells with serial dilutions of the this compound LNPs as described in the protein expression protocol.

    • Include a positive control for toxicity (e.g., 1% Triton X-100).[20]

  • Assay:

    • After the incubation period (e.g., 24-48 hours), add the viability reagent (e.g., PrestoBlue) to each well.

    • Incubate for the recommended time (e.g., 1-2 hours).

    • Measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Characterization

Animal models are used to evaluate the biodistribution, efficacy, and safety of LNP formulations in a complex biological system.[19][21]

Experimental Protocol:

  • Animal Model:

    • Use a suitable animal model, typically mice (e.g., C57BL/6).

  • Administration:

    • Administer the this compound LNPs encapsulating reporter mRNA (e.g., luciferase) via a relevant route (e.g., intravenous or intramuscular injection).

  • Biodistribution and Expression:

    • At a specific time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the animals.

    • Perform in vivo imaging using a system like IVIS if a bioluminescent or fluorescent reporter is used.

    • Alternatively, harvest major organs (liver, spleen, lungs, heart, kidneys).[22]

    • Homogenize the tissues and perform an ex vivo reporter assay (e.g., luciferase assay) on the tissue lysates.

  • Safety Assessment:

    • Collect blood samples to analyze for markers of liver toxicity (e.g., ALT, AST) and immune stimulation (e.g., cytokines).[22]

Data Presentation:

LNP FormulationReporter GenePrimary Organ of ExpressionReference
C12-200 LNPLuciferase mRNALiver[21]
LNP A4Luciferase mRNAPlacenta (in pregnant mice), Spleen[21][22]
ALC-0315 LNPLuciferase mRNALiver[19]
SM-102 LNPLuciferase mRNALiver[19]

This comprehensive suite of analytical methods provides a robust framework for the characterization of this compound LNPs, ensuring the development of safe and effective mRNA-based therapeutics.

References

Application Notes and Protocols for C12-113 in Microfluidic Synthesis of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is a polyamine-derived ionizable lipidoid that has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique structure facilitates high encapsulation efficiency of negatively charged nucleic acids and promotes endosomal escape for effective cytosolic delivery. Microfluidic synthesis offers a robust and scalable method for producing LNPs with uniform size and low polydispersity, critical quality attributes for clinical translation.

These application notes provide detailed protocols for the formulation of this compound-based LNPs using microfluidics, along with methods for their characterization. The information is compiled from seminal studies to assist researchers in developing potent and stable nucleic acid delivery vehicles.

Data Presentation: LNP Formulation and Characterization

The following tables summarize quantitative data for a typical this compound LNP formulation, often used as a starting point for optimization. This formulation is based on the principles described in studies utilizing similar ionizable lipidoids for mRNA delivery.

Table 1: this compound LNP Formulation Parameters

ComponentMolar Ratio (%)Role
This compound35Ionizable Cationic Lipid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)16Helper Lipid
Cholesterol46.5Structural Lipid
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)2.5PEGylated Lipid (Stabilizer)

Table 2: Microfluidic Synthesis and Post-Processing Parameters

ParameterValue/Range
Microfluidic Device Staggered Herringbone Micromixer (SHM) or similar
Lipid Solvent Ethanol (B145695)
Nucleic Acid Buffer 10 mM Citrate (B86180) Buffer, pH 4.0
Flow Rate Ratio (Aqueous:Ethanolic) 3:1
Total Flow Rate (TFR) 10 - 25 mL/min
Lipid:mRNA Weight Ratio 10:1
Post-synthesis Dilution 1x Phosphate-Buffered Saline (PBS), pH 7.4
Dialysis Against 1x PBS, pH 7.4 (overnight at 4°C)
Sterilization 0.22 µm sterile filtration

Table 3: Typical Physicochemical Characteristics of this compound LNPs

CharacteristicTypical Value
Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency (%) > 90%
Zeta Potential (at neutral pH) Near-neutral (-10 to +10 mV)
pKa 6.5 - 7.0

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution in Ethanol
  • Materials : this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000), and 200-proof ethanol.

  • Procedure :

    • Separately weigh out the required amounts of this compound, DOPE, cholesterol, and C14-PEG2000 to achieve the molar ratios specified in Table 1.

    • Dissolve each lipid component in 200-proof ethanol to create individual stock solutions. Gentle warming may be required to fully dissolve the lipids.

    • Combine the individual lipid stock solutions in a single sterile glass vial to create the final lipid mixture in ethanol.

    • Ensure the final concentration of the total lipid mixture is appropriate for the desired LNP concentration after mixing with the aqueous phase. A typical starting concentration is 12.5 mM total lipid in ethanol.

    • Store the lipid stock solution at -20°C until use.

Protocol 2: Preparation of Aqueous Nucleic Acid Solution
  • Materials : mRNA or siRNA, 10 mM Citrate Buffer (pH 4.0), and RNase-free water.

  • Procedure :

    • Dilute the nucleic acid (e.g., mRNA) in 10 mM citrate buffer (pH 4.0) to the desired concentration. The concentration should be calculated to achieve the target lipid:mRNA weight ratio (e.g., 10:1) after microfluidic mixing.

    • Ensure all work is performed under RNase-free conditions to maintain the integrity of the nucleic acid.

    • Store the aqueous nucleic acid solution on ice or at 4°C until ready for use.

Protocol 3: Microfluidic Synthesis of this compound LNPs
  • Equipment : Microfluidic mixing system (e.g., NanoAssemblr Benchtop) with a staggered herringbone micromixer (SHM) cartridge, two syringe pumps, and sterile syringes.

  • Procedure :

    • Equilibrate the lipid stock solution and the aqueous nucleic acid solution to room temperature.

    • Load the lipid stock solution into a syringe for the organic phase inlet.

    • Load the aqueous nucleic acid solution into a separate syringe for the aqueous phase inlet.

    • Set the syringe pumps to a flow rate ratio of 3:1 (aqueous:ethanolic).

    • Set the total flow rate (TFR) to a value between 10 and 25 mL/min. A higher TFR generally results in smaller LNPs.

    • Prime the microfluidic cartridge with the respective solutions.

    • Initiate the mixing process and collect the resulting LNP solution from the outlet into a sterile container. The initial and final portions of the run may be discarded to ensure collection of a homogenous sample.

    • Immediately after collection, dilute the LNP solution with 1x PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

Protocol 4: Post-Synthesis Processing and Purification
  • Materials : Dialysis tubing (e.g., 10 kDa MWCO), 1x PBS (pH 7.4), and sterile filtration units (0.22 µm).

  • Procedure :

    • Transfer the diluted LNP solution into a pre-wetted dialysis cassette or tubing.

    • Perform dialysis against 1x PBS (pH 7.4) at 4°C overnight with at least two buffer changes to remove ethanol and unencapsulated nucleic acids.

    • After dialysis, recover the LNP solution.

    • Sterile filter the final LNP formulation through a 0.22 µm syringe filter into a sterile, low-adhesion storage tube.

    • Store the purified this compound LNPs at 4°C. For long-term storage, the stability at -80°C should be evaluated.

Protocol 5: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) :

    • Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).

    • Dilute a small aliquot of the LNP solution in 1x PBS to an appropriate concentration for measurement.

    • Measure the Z-average diameter for particle size and the PDI for the size distribution.

  • Encapsulation Efficiency :

    • Use a fluorescent dye-based assay such as the RiboGreen assay.

    • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated nucleic acids. The other set remains intact.

    • Measure the fluorescence of both sets after adding the RiboGreen reagent.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

  • Zeta Potential :

    • Use DLS with an electrode cuvette.

    • Dilute the LNP solution in an appropriate low-salt buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the nanoparticles.

Visualizations

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_post Post-Processing cluster_char Characterization Lipid_Stock Lipid Stock Solution (this compound, DOPE, Chol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (3:1 FRR, 10-25 mL/min TFR) Lipid_Stock->Microfluidics NA_Solution Nucleic Acid Solution (mRNA/siRNA in Citrate Buffer, pH 4.0) NA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Crude LNPs Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Purified this compound LNPs Filtration->Final_LNP DLS Size & PDI (DLS) RiboGreen Encapsulation (RiboGreen) Zeta Zeta Potential Final_LNP->DLS Final_LNP->RiboGreen Final_LNP->Zeta

Caption: Workflow for this compound LNP synthesis and characterization.

LNP_Formation_Principle Aqueous Aqueous Phase (mRNA in acidic buffer) Mixing Rapid Microfluidic Mixing Aqueous->Mixing Organic Organic Phase (Lipids in ethanol) Organic->Mixing SelfAssembly Nanoprecipitation & Self-Assembly Mixing->SelfAssembly Solvent Polarity Change LNP_Core LNP Formation (Hydrophobic core with encapsulated mRNA) SelfAssembly->LNP_Core This compound protonation & complexation with mRNA

Caption: Principle of LNP self-assembly during microfluidic mixing.

Troubleshooting & Optimization

C12-113 LNP Aggregation: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with C12-113 lipid nanoparticles (LNPs).

Section 1: Understanding and Identifying LNP Aggregation

Q1: What is LNP aggregation and why is it a concern?

Lipid nanoparticle (LNP) aggregation is the process where individual nanoparticles cluster together to form larger, sub-visible or visible particles.[1] This is a critical quality attribute to control, as aggregation can lead to reduced therapeutic efficacy, altered biodistribution, and potential safety concerns, including increased immunogenicity.[1][2] For this compound LNPs, which are designed for nucleic acid delivery, maintaining a monodisperse suspension is essential for consistent performance and successful therapeutic outcomes.[3][4][5]

Q2: What are the common signs of this compound LNP aggregation?

Aggregation can be identified through both visual inspection and analytical techniques. Visually, highly aggregated samples may appear cloudy or contain visible precipitates that can settle over time.[6] However, for early detection of sub-visible aggregates, analytical instrumentation is necessary.

Q3: Which analytical techniques are used to detect and quantify LNP aggregation?

Several analytical methods are employed to characterize LNPs and detect aggregation. The most common are Dynamic Light Scattering (DLS) for size and polydispersity, and Zeta Potential measurement for surface charge.[6][7] More advanced techniques include Size Exclusion Chromatography (SEC), Multi-Angle Light Scattering (MALS), and Nanoparticle Tracking Analysis (NTA).[8][9][10]

The table below summarizes key parameters from DLS and Zeta Potential measurements that indicate LNP stability or aggregation.

ParameterStable LNP SuspensionAggregated LNP SuspensionInterpretation
Z-Average Diameter (DLS) Consistent with expected size (e.g., 70-110 nm)[9]Significantly larger diameter (e.g., >500 nm to µm range)[6]Indicates the formation of larger clusters from smaller primary nanoparticles.
Polydispersity Index (PDI) Low (typically < 0.3)[6]High (typically > 0.5)[6]A high PDI reflects a broad distribution of particle sizes, characteristic of uncontrolled aggregation.
Zeta Potential High magnitude (e.g., > |±25 mV|)[6]Low magnitude (e.g., between -10 mV and +10 mV)[6]Low surface charge reduces electrostatic repulsion, allowing attractive forces to cause aggregation.[2]

Section 2: Troubleshooting Guide - Causes and Solutions

This section addresses specific aggregation scenarios in a question-and-answer format. A general troubleshooting workflow is visualized below.

G start Observation of LNP Aggregation (e.g., High PDI, Increased Size, Cloudiness) check_formulation Review Formulation Parameters start->check_formulation check_process Evaluate Formulation Process start->check_process check_storage Assess Storage & Handling start->check_storage lipid_ratios Incorrect Lipid Ratios? (Ionizable, PEG, Helper, Cholesterol) check_formulation->lipid_ratios Check mixing_issues Inefficient Mixing? check_process->mixing_issues Check temp_issues Inappropriate Temperature? check_storage->temp_issues Check buffer_props Suboptimal Buffer? (pH, Ionic Strength, Type) lipid_ratios->buffer_props No solution_formulation ACTION: - Optimize molar ratios of lipids. - Adjust PEG-lipid content (1.5-3 mol%). - Verify lipid quality. lipid_ratios->solution_formulation Yes solution_buffer ACTION: - Use appropriate buffer (e.g., Citrate for formulation, HEPES/Tris for storage). - Maintain low ionic strength. - Ensure pH maintains near-neutral surface charge post-formulation. buffer_props->solution_buffer Yes solvent_issues Residual Solvent? mixing_issues->solvent_issues No solution_mixing ACTION: - Ensure rapid, homogenous mixing (e.g., microfluidics). - Control flow rates. mixing_issues->solution_mixing Yes solution_solvent ACTION: - Implement efficient solvent removal step (e.g., TFF, dialysis). solvent_issues->solution_solvent Yes ft_cycles Freeze-Thaw Cycles? temp_issues->ft_cycles No solution_temp ACTION: - Store at recommended temperatures (-20°C to -80°C). - Avoid temperature fluctuations. temp_issues->solution_temp Yes solution_ft ACTION: - Minimize freeze-thaw cycles. - Add cryoprotectants (e.g., sucrose (B13894), trehalose) before freezing. ft_cycles->solution_ft Yes

Caption: General workflow for troubleshooting LNP aggregation.

Q4: My this compound LNPs aggregated immediately after formulation. What are the likely causes?

Immediate aggregation often points to issues within the formulation itself or the process used to create the nanoparticles.

  • Suboptimal Lipid Ratios: The molar ratio of the four lipid components (ionizable cationic lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for LNP stability.[11][12] this compound is the ionizable lipid that encapsulates the nucleic acid cargo.[3][4][5]

    • Insufficient PEG-lipid: PEG-lipids (e.g., DMG-PEG) create a protective hydrophilic barrier on the LNP surface, preventing aggregation through steric hindrance.[1][13] Formulations completely lacking PEG-lipids often produce unstable, large particles.[12] Typically, PEG-lipids constitute around 1.5 mol% of the total lipid content.[12] Molar content exceeding 3.0% can, however, reduce encapsulation efficiency.[14]

    • Improper Helper Lipid/Cholesterol Content: Helper lipids (like DSPC or DOPE) and cholesterol are essential for the structural integrity and stability of the LNP.[1][11] They help stabilize the lipid bilayer and control membrane fluidity.[1][15]

  • Incorrect Buffer Conditions:

    • pH: The ionizable lipid this compound is designed to be positively charged at an acidic pH during formulation (to complex with negatively charged nucleic acids) and nearly neutral at physiological pH.[11][12] If the final buffer pH is too low, the LNPs may retain a positive surface charge, leading to aggregation with anionic components. Conversely, if the pH during formulation is not sufficiently acidic, encapsulation will be inefficient.[12]

    • Ionic Strength: High ionic strength in the formulation buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation.[1]

  • Inefficient Mixing: The formation of stable, monodisperse LNPs relies on rapid and controlled mixing of the lipid-ethanol phase with the aqueous nucleic acid phase. Slower or inefficient mixing can lead to the formation of larger, polydisperse particles that are prone to aggregation.

Q5: My LNPs were stable initially but aggregated during storage or after a freeze-thaw cycle. What could be the cause?

Delayed aggregation is typically related to environmental stress and long-term instability.

  • Inappropriate Storage Temperature: LNP stability is highly dependent on temperature.[16] Storage at elevated temperatures can accelerate lipid degradation. For long-term stability, storage at low temperatures (-20°C to -80°C) is generally recommended.[16][17][18] Some studies show refrigeration (2°C) can maintain stability for over 150 days for certain formulations.[19][20]

  • Freeze-Thaw Stress: The process of freezing and thawing can induce significant stress on LNPs, leading to fusion and aggregation.[1][20] This is a common cause of instability.

    • Solution: The addition of cryoprotectants, such as sucrose or trehalose (B1683222) (5-10% w/v), to the LNP solution before freezing can significantly improve stability by minimizing the formation of ice crystals and protecting the nanoparticle structure.[1][17][20][21]

  • Buffer Type: The choice of storage buffer is critical, especially for frozen storage. Phosphate-buffered saline (PBS) can undergo significant pH shifts during freezing, which can induce aggregation.[1] Buffers like Tris or HEPES may offer better cryoprotection.[22]

  • PEG-lipid Desorption: Over time, particularly for PEG-lipids with shorter alkyl chains (like C12 or C14), the PEG-lipid can gradually dissociate from the LNP surface, reducing the protective steric barrier and making the particles more prone to aggregation.[12]

Q6: How does the structure of this compound and other lipids influence aggregation?

The chemical structure of each lipid component plays a direct role in LNP stability.

G LNP Stable LNP Core PEG PEG-Lipid LNP->PEG Provides steric shield Prevents aggregation C12_113 This compound (Ionizable Lipid) C12_113->LNP Encapsulates cargo Provides positive charge at low pH Helper Helper Lipid (e.g., DOPE, DSPC) Helper->LNP Stabilizes bilayer Aids endosomal escape Cholesterol Cholesterol Cholesterol->LNP Controls membrane rigidity Fills gaps between lipids

Caption: Role of lipid components in maintaining LNP stability.

  • This compound (Ionizable Lipid): As an ionizable lipidoid, this compound's key feature is its pH-dependent charge.[3] This allows for efficient nucleic acid encapsulation under acidic conditions and a reduction in charge at physiological pH, which helps prevent aggregation with negatively charged proteins in the bloodstream.[11]

  • Helper Lipids (DSPC, DOPE): These zwitterionic or neutral lipids help form the LNP structure.[23] The choice of helper lipid can influence the fusogenicity of the LNP, which is important for endosomal escape but can also impact stability.

  • Cholesterol: Cholesterol acts as a "stability buffer" by packing into the gaps between other lipids, increasing membrane rigidity and reducing the likelihood of drug leakage or particle fusion.[1][11]

  • PEG-Lipids: The length of the PEG chain and the length of the lipid tail are important. Longer lipid tails can improve the anchoring of the PEG-lipid into the LNP, reducing its dissociation and providing more durable protection against aggregation.[12][14]

Section 3: Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of this compound LNP samples.

  • Instrument Preparation:

    • Turn on the DLS instrument (e.g., Zetasizer Nano) and allow the laser to warm up for at least 15-30 minutes to ensure stability.

    • Select an appropriate measurement cell (e.g., a disposable polystyrene cuvette). Ensure the cuvette is clean and free of dust or scratches.

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in a suitable, filtered (0.22 µm) buffer (e.g., 1x PBS).[24]

    • The final concentration should result in a slightly opalescent appearance. Over-concentration can lead to multiple scattering errors, while over-dilution may yield a poor signal. A typical dilution is 1:50 to 1:100.

    • Gently mix the diluted sample by inverting the cuvette; do not vortex, as this can induce aggregation.[1]

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate solvent (e.g., Water), ensuring the viscosity and refractive index values are correct for the temperature.

      • Temperature: Set to 25°C for standard measurements.[24]

      • Equilibration Time: Allow at least 60-120 seconds for the sample to reach thermal equilibrium.

      • Measurement Protocol: Use a standard protocol for size measurement (e.g., 3 measurements of 10-15 runs each).

  • Data Analysis:

    • Analyze the Z-average diameter (nm) and the Polydispersity Index (PDI).

    • Interpretation: A stable, monodisperse LNP formulation should have a Z-average diameter in the expected range (e.g., 70-110 nm) and a PDI value below 0.3.[6][9] An increase in Z-average and a PDI > 0.5 are strong indicators of aggregation.[6]

Protocol 2: Zeta Potential Measurement

This protocol measures the surface charge of the LNPs, which is a key indicator of colloidal stability.

  • Instrument and Cell Preparation:

    • Use the same DLS instrument, but ensure it is equipped for zeta potential measurements.

    • Use a specific folded capillary cell for zeta potential. Rinse the cell thoroughly with ethanol (B145695) and then with filtered deionized water to remove any contaminants.

  • Sample Preparation:

    • Dilute the LNP sample in a low-ionic-strength buffer, such as 10 mM HEPES or a simple saline solution.[24][25] High salt concentrations will screen the surface charge, leading to an artificially low zeta potential reading.

    • Gently mix the sample and load it into the capillary cell, ensuring no air bubbles are trapped near the electrodes.

  • Measurement:

    • Place the cell in the instrument.

    • Set the measurement parameters in the software, ensuring the correct dispersant properties are selected.

    • Run the measurement, which typically involves applying an electric field and measuring the velocity of the particles.

  • Data Analysis:

    • Record the mean zeta potential (mV).

    • Interpretation: A high-magnitude zeta potential (positive or negative, e.g., > |±25 mV|) indicates strong electrostatic repulsion between particles, suggesting a stable suspension.[6] Values close to zero (-10 mV to +10 mV) suggest a higher likelihood of aggregation due to weak repulsive forces.[6]

References

Technical Support Center: Optimizing C12-113 Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-113, an advanced lipidoid for potent nucleic acid delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the this compound to helper lipid ratio for superior lipid nanoparticle (LNP) performance.

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in a this compound LNP formulation?

Helper lipids are crucial structural components of LNPs that modulate the stability, biodistribution, and intracellular trafficking of the nanoparticles.[1] In conjunction with the ionizable lipid this compound, cholesterol, and a PEGylated lipid, the helper lipid influences the overall structure and fusogenicity of the LNP.[2][3] The choice of helper lipid can significantly impact the endosomal escape of the nucleic acid cargo, a critical step for successful delivery.[3][4] For instance, phospholipids (B1166683) with phosphatidylethanolamine (B1630911) (PE) headgroups, like DOPE, are known to form hexagonal phases that can facilitate membrane fusion and enhance the release of mRNA into the cytoplasm.[3][4]

Q2: What are common helper lipids to use with this compound?

Commonly used helper lipids in LNP formulations include 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).[1] Studies on similar ionizable lipids, such as C12-200, have shown that DOPE can outperform DSPC in terms of mRNA delivery, potentially due to its fusogenic properties that promote endosomal escape.[4][5] The selection should be guided by the specific application, target cell type, and desired LNP characteristics.

Q3: What is a typical starting molar ratio for this compound and helper lipids?

A common starting point for LNP formulations consists of four key components: an ionizable cationic lipid (like this compound), a phospholipid (helper lipid), cholesterol, and a PEG-lipid.[6] Based on formulations with similar ionizable lipids like C12-200, a typical molar ratio is approximately 50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEG-lipid.[4][7][8] For instance, a frequently cited ratio for C12-200 LNPs is 50:10:38.5:1.5 (C12-200:DSPC:Cholesterol:DMG-PEG2000).[8] It is crucial to empirically optimize this ratio for your specific nucleic acid payload and application.

Q4: How does the this compound to helper lipid ratio affect LNP properties?

The ratio of this compound to the helper lipid, along with other components, significantly influences the physicochemical properties of the LNP, including:

  • Particle Size and Polydispersity (PDI): The lipid composition is a primary determinant of LNP size and uniformity.[9]

  • Encapsulation Efficiency: The ratio affects how efficiently the nucleic acid cargo is encapsulated within the nanoparticle.

  • Transfection Efficiency: The helper lipid plays a direct role in the intracellular delivery and release of the cargo, thus impacting transfection efficiency.[4] For example, studies with the related C12-200 lipidoid have shown that including DOPE can enhance mRNA transfection in trophoblasts.[5]

  • Stability: The helper lipid contributes to the structural integrity and stability of the LNP during storage and in biological fluids.[3]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the optimization of this compound LNP formulations.

Observation Potential Cause Suggested Solution
High Polydispersity Index (PDI > 0.3) Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid-ethanol and nucleic acid-aqueous phases. For microfluidic systems, optimize the total flow rate (TFR) and flow rate ratio (FRR).[10] For manual mixing, ensure rapid injection and vortexing.[11]
Suboptimal lipid ratio.Systematically vary the molar percentage of the helper lipid (e.g., in 5% increments) to find a composition that promotes the formation of uniform particles.
Low Encapsulation Efficiency (<80%) Incorrect pH of the aqueous buffer.The pH of the aqueous buffer (containing the nucleic acid) is critical for protonating the ionizable lipid, which facilitates electrostatic interaction with the negatively charged nucleic acid. Use a buffer with a pH between 3 and 5, such as a citrate (B86180) or acetate (B1210297) buffer.[6][12]
Suboptimal Nitrogen to Phosphate (B84403) (N/P) ratio.The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate groups in the nucleic acid, is crucial for efficient encapsulation.[12] Optimize this ratio, typically starting in the range of 3-6.
Poor Transfection Efficiency Inefficient endosomal escape.The helper lipid is key for endosomal release.[4] Consider switching or blending helper lipids. For instance, if using DSPC, try substituting with or adding DOPE, which has a higher propensity to form non-bilayer structures that facilitate membrane fusion.[3][4]
Low LNP stability.The choice of helper lipid can affect LNP stability. DSPC, with its saturated tails, generally forms more rigid and stable bilayers compared to unsaturated lipids like DOPE.[3] Evaluate LNP stability over time at 4°C.
Particle Aggregation Low PEG-lipid content.The PEGylated lipid provides a hydrophilic shield that prevents aggregation.[3] If aggregation is observed, consider slightly increasing the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%). However, be aware that excessive PEG can hinder cellular uptake.[3]
Inappropriate buffer for storage or post-formulation processing.After formulation, LNPs should be dialyzed or buffer-exchanged into a neutral pH buffer, such as PBS (pH 7.4), for storage and in vitro/in vivo use.[10] Ensure the final buffer has an appropriate ionic strength to maintain colloidal stability.[13]
Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting characteristics for LNPs using ionizable lipids similar to this compound. This data can serve as a baseline for your optimization experiments.

Table 1: Example LNP Formulation Ratios (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid)

Ionizable LipidHelper LipidMolar RatioReference
C12-200Variable Phospholipids50:10:38.5:1.35[4]
SM-102DSPC/DOPC/DOPE50:10:38.5:1.5[1]
cKK-E12DSPC50:10:38.5:1.5[8]

Table 2: Typical Physicochemical Properties of Optimized LNPs

ParameterTypical ValueMethod of AnalysisReference
Particle Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[1]
Encapsulation Efficiency> 90%RiboGreen Assay / HPLC[1]
Zeta PotentialNear-neutral at pH 7.4Electrophoretic Light Scattering (ELS)[1]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA in 50 mM citrate buffer (pH 4.0)

  • Microfluidic mixing instrument and cartridge (e.g., staggered herringbone design)

  • Syringe pumps

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Ensure all lipid stocks are fully dissolved in ethanol. Warming to 37°C may be necessary.

  • Prepare Ethanolic Lipid Mixture: In a sterile glass vial, combine this compound, helper lipid, cholesterol, and DMG-PEG2000 to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Aqueous mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Setup Microfluidic System:

    • Prime the microfluidic cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

  • Formulate LNPs:

    • Set the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanolic).[14]

    • Set the total flow rate (TFR), typically between 10 and 25 mL/min.[14]

    • Initiate the flow to mix the two phases. The rapid mixing within the microfluidic channels will induce nanoprecipitation and self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the LNP solution.

    • Immediately dilute the collected formulation with a neutral buffer (e.g., 1:1 with PBS, pH 7.4) to stabilize the particles.

    • Perform buffer exchange and concentration using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterile filter the final LNP suspension through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[14]

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Perform the measurement at 25°C.

  • Analyze the Z-average diameter for size and the PDI value for size distribution. An acceptable PDI is typically below 0.3.[15]

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS).

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to obtain an accurate measurement of the surface charge.

  • A near-neutral zeta potential at physiological pH is desirable to minimize non-specific interactions in vivo.

3. Encapsulation Efficiency Quantification:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Measure the total amount of mRNA in a sample of LNPs after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Separately, measure the amount of free, unencapsulated mRNA in an intact LNP sample (e.g., after removing LNPs by spin column filtration).

  • Calculate the encapsulation efficiency (%EE) as: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_process Downstream Processing cluster_char Characterization A This compound Helper Lipid Cholesterol PEG-Lipid E Microfluidic Mixing A->E Lipid Phase B Ethanol B->A C mRNA / siRNA C->E Aqueous Phase D Aqueous Buffer (pH 4.0) D->C F Buffer Exchange (Dialysis / TFF) E->F Crude LNPs G Sterile Filtration (0.22 µm) F->G Purified LNPs H DLS (Size, PDI) Zeta Potential Encapsulation Efficiency G->H

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed PDI High PDI / Aggregation Start->PDI EE Low Encapsulation Efficiency Start->EE TE Poor Transfection Efficiency Start->TE C1 Mixing / Flow Rate PDI->C1 C2 Lipid Ratio PDI->C2 C3 Buffer pH EE->C3 C4 N/P Ratio EE->C4 TE->C2 C5 Helper Lipid Choice TE->C5 S1 Optimize Mixing Parameters C1->S1 S2 Screen Lipid Ratios C2->S2 S3 Verify Buffer pH (3-5) C3->S3 S4 Adjust N/P Ratio C4->S4 S5 Test Different Helper Lipids (e.g., DOPE vs DSPC) C5->S5

Caption: Troubleshooting logic for optimizing this compound LNP formulations.

References

Technical Support Center: C12-113 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-113 lipid nanoparticle (LNP) encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation of this compound LNPs with high encapsulation efficiency of nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable lipidoid that is a key component in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA.[1][2] Its ionizable nature is crucial for efficiently encapsulating negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm once the LNP is inside the cell.[3]

Q2: What is encapsulation efficiency (EE) and why is it a critical quality attribute?

Encapsulation efficiency (EE) refers to the percentage of the total nucleic acid that is successfully entrapped within the lipid nanoparticle.[4] It is a critical quality attribute (CQA) because it directly impacts the therapeutic dose of the encapsulated drug. High encapsulation efficiency ensures that a sufficient amount of the nucleic acid cargo is protected from degradation and delivered to the target cells, which is essential for achieving the desired therapeutic effect.[4][5] An optimal EE for LNP-based therapeutics is typically greater than 90%.[4][5]

Q3: What are the key factors that influence this compound LNP encapsulation efficiency?

Several factors can significantly impact the encapsulation efficiency of this compound LNPs. These can be broadly categorized into formulation parameters and process parameters.

  • Formulation Parameters:

    • Lipid Composition and Ratios: The molar ratio of the four main lipid components (ionizable lipid like this compound, helper lipid, cholesterol, and PEGylated lipid) is critical.[1][6]

    • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid backbone influences the electrostatic interactions necessary for encapsulation.[1]

    • Aqueous Phase Buffer: The pH and ionic strength of the buffer used to dissolve the nucleic acid are crucial for the protonation of the ionizable lipid and subsequent encapsulation.[4]

  • Process Parameters:

    • Mixing Method: The technique used to mix the lipid-ethanol phase with the aqueous nucleic acid phase significantly affects LNP formation and encapsulation. Microfluidic mixing is known to produce LNPs with high encapsulation efficiency and homogeneity.[7]

    • Flow Rate: In microfluidic systems, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases can be optimized to control particle size and encapsulation.[1]

    • Temperature: The temperature during the formulation process can influence lipid solubility and LNP self-assembly.

Troubleshooting Guide for Low Encapsulation Efficiency

This guide addresses common issues encountered during this compound LNP formulation that can lead to low encapsulation efficiency.

Problem 1: Encapsulation efficiency is consistently below 80%.

Potential Cause Recommended Solution
Suboptimal Lipid Ratios The molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid are not optimized. Systematically vary the molar percentage of each lipid component to identify the optimal ratio for your specific nucleic acid cargo. A common starting point for similar ionizable lipids is a molar ratio of around 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[8]
Incorrect N/P Ratio The ratio of ionizable lipid to nucleic acid is not ideal for complexation. Optimize the N/P ratio, typically in the range of 3 to 12.[1][4] This can be achieved by adjusting the amount of this compound or the nucleic acid concentration.
Inappropriate Aqueous Buffer pH The pH of the aqueous buffer is too high for efficient protonation of this compound. Ensure the pH of the aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) is in the acidic range, typically between 3 and 5, to facilitate the positive charging of the ionizable lipid and its interaction with the negatively charged nucleic acid.[1]

Problem 2: High variability in encapsulation efficiency between batches.

Potential Cause Recommended Solution
Inconsistent Mixing Manual mixing methods like pipetting can lead to batch-to-batch variability.[9] Utilize a controlled and reproducible mixing method such as a microfluidic device to ensure consistent and rapid mixing of the lipid and aqueous phases.[7]
Fluctuations in Flow Rate If using a microfluidic system, inconsistent flow rates can affect LNP formation. Calibrate and ensure the stability of the pumps used to control the flow of the lipid and aqueous solutions. Monitor the total flow rate and flow rate ratio throughout the process.
Poor Quality of Reagents Degradation of lipids or nucleic acids can lead to inconsistent results. Use high-quality, RNase-free reagents. Store lipids and nucleic acids under the recommended conditions to prevent degradation.

Problem 3: Low encapsulation efficiency accompanied by large and polydisperse LNPs.

Potential Cause Recommended Solution
Inefficient Mixing Dynamics The mixing of the organic and aqueous phases is too slow, leading to the formation of larger, aggregated particles with poor encapsulation. Increase the mixing speed or use a microfluidic device with a staggered herringbone micromixer for rapid and chaotic advection.[10]
Suboptimal PEG-Lipid Content The amount of PEGylated lipid may be too low, leading to particle aggregation. While high PEG content can sometimes reduce encapsulation, a certain amount is necessary for stability and size control. Optimize the molar percentage of the PEG-lipid in your formulation.[2]
Incorrect Solvent Composition The ratio of the ethanol (B145695) phase to the aqueous phase is not optimal. A common starting point is a volume ratio of 1:3 (ethanol:aqueous buffer).[7]

Data Presentation: C12-200 LNP Formulation Parameters and Encapsulation Efficiency

While specific comprehensive data for this compound is proprietary, the following table presents data for the closely related and structurally similar lipidoid, C12-200, to illustrate the impact of formulation parameters on encapsulation efficiency. These formulations were prepared by rapid hand mixing.[8]

Formulation IDIonizable Lipid (C12-200) (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (DMG-PEG) (mol%)Encapsulation Efficiency (%)
LNP-15010 (DSPC)38.51.5>80
LNP-25010 (DOPE)38.51.5>80
LNP-35010 (POPC)38.51.5>80
LNP-45010 (CL)38.51.5~50

Data adapted from a study on C12-200 LNPs.[8] This table demonstrates how the choice of helper lipid can influence encapsulation efficiency.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol provides a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (200 proof, RNase-free)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pumps

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an RNase-free tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the aqueous buffer to the desired concentration.

  • Set up the Microfluidic System: Prime the microfluidic device and pumps with ethanol and then with the aqueous buffer.

  • LNP Formulation: Load the lipid mixture into one syringe and the nucleic acid solution into another. Set the pumps to the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., FRR of 3:1 aqueous to organic).

  • Mixing and Collection: Start the pumps to initiate the mixing of the two streams in the microfluidic chip. Collect the resulting LNP dispersion from the outlet into an RNase-free tube.

  • Purification: Dialyze the collected LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Characterization: Characterize the purified LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to measure the encapsulation efficiency of your this compound LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (2% v/v solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total RNA: In a set of wells, add your LNP sample and lyse the particles by adding Triton X-100 solution to release the encapsulated RNA.

    • Free RNA: In a separate set of wells, add your intact LNP sample without the lysis agent.

  • RiboGreen Addition: Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all standard and sample wells.

  • Incubation: Incubate the plate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both the "Total RNA" and "Free RNA" samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Mixture Lipid Mixture Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Aqueous-Nucleic Acid TFR & FRR Control Lipid Mixture->Microfluidic Mixing:f0 Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Microfluidic Mixing:f1 Dialysis Dialysis Microfluidic Mixing:f2->Dialysis Size & PDI (DLS) Size & PDI (DLS) Dialysis->Size & PDI (DLS) Encapsulation Efficiency (RiboGreen) Encapsulation Efficiency (RiboGreen) Dialysis->Encapsulation Efficiency (RiboGreen)

Caption: Experimental workflow for this compound LNP formulation and characterization.

Troubleshooting_Encapsulation Start Start Low_EE Low Encapsulation Efficiency (<80%) Start->Low_EE Check_Lipid_Ratios Optimize Lipid Molar Ratios Low_EE->Check_Lipid_Ratios Yes Variable_EE High Variability Between Batches Low_EE->Variable_EE No Check_NP_Ratio Optimize N/P Ratio Check_Lipid_Ratios->Check_NP_Ratio Check_Buffer_pH Ensure Aqueous Buffer pH is 3-5 Check_NP_Ratio->Check_Buffer_pH Inconsistent_Mixing Use Controlled Mixing (e.g., Microfluidics) Variable_EE->Inconsistent_Mixing Yes Large_PDI Large and Polydisperse LNPs Variable_EE->Large_PDI No Optimize_Mixing Increase Mixing Speed / Use Microfluidics Large_PDI->Optimize_Mixing Yes Optimize_PEG Optimize PEG-Lipid Content Optimize_Mixing->Optimize_PEG

Caption: Troubleshooting logic for low LNP encapsulation efficiency.

References

C12-113 LNP stability and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-113 Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability and storage issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may face with your this compound LNP stability and storage.

Problem IDQuestionPossible CausesSuggested Solutions
STAB-001 Why are my this compound LNPs aggregating (increase in particle size and PDI) over time? Improper Storage Temperature: Storage at temperatures above freezing (-20°C to -80°C) can lead to particle fusion and aggregation.[1][2] Even at -20°C, some LNPs have shown increased PDI compared to storage at -80°C.[3] Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt LNP structure, leading to aggregation.[4][5] Inappropriate Buffer Composition: Certain buffers, like PBS, can be less suitable for long-term storage and lyophilization compared to Tris or phosphate (B84403) buffers.[6][7] Low Surface Charge: Insufficient surface charge can lead to reduced repulsion between particles, causing them to aggregate.[8] Physical Stress: Shaking or vibration can introduce air bubbles and cause interfacial stress, leading to particle merging and an increase in size.[9]Optimize Storage Temperature: For liquid formulations, store at recommended low temperatures, typically -80°C for long-term stability.[3][10] Refrigerated storage at 2-8°C may be suitable for shorter durations, but stability should be verified.[4] Minimize Freeze-Thaw Cycles: Aliquot LNP suspensions into single-use volumes to avoid repeated temperature cycling. Select Appropriate Buffers: Consider using Tris or phosphate buffers for formulation and storage, especially if lyophilization is planned.[6][7][11] Ensure Adequate Surface Charge: While not directly tunable post-formulation, ensure the initial formulation parameters (e.g., pH of the aqueous phase) are optimal for generating a stable surface charge.[8] Handle with Care: Avoid vigorous vortexing or shaking. Gentle mixing is recommended.[9][10]
STAB-002 My this compound LNPs are showing a decrease in encapsulation efficiency. What is causing the payload (e.g., mRNA) to leak? Inadequate Ionizable Lipid to Payload Ratio: A low ratio of ionizable lipid (like this compound) to the nucleic acid payload can result in incomplete encapsulation and subsequent leakage.[6] Storage at Elevated Temperatures: Higher temperatures can increase the fluidity of the lipid bilayer, facilitating the leakage of the encapsulated cargo.[3] Chemical Degradation of Lipids: Hydrolysis or oxidation of lipid components, including the ionizable lipid, can compromise the integrity of the LNP structure.[8][12] Physical Disruption: As with aggregation, physical stresses like freeze-thaw cycles or vigorous mixing can damage the LNP structure and lead to payload leakage.[5]Optimize Formulation Ratios: Ensure a sufficiently high weight ratio of ionizable lipid to mRNA (e.g., ratios of 20:1 have shown to be more stable than 10:1 for C12-200 LNPs).[6][7] Strict Temperature Control: Maintain consistent, low-temperature storage to preserve LNP integrity.[1] Protect from Chemical Degradation: Store LNPs protected from light and oxygen. Consider using antioxidants if compatible with your formulation.[10] Gentle Handling: Follow the same gentle handling procedures recommended to prevent aggregation.
STAB-003 I am observing a loss of biological activity of my this compound LNP-encapsulated payload. What could be the reason? Payload Degradation: The encapsulated nucleic acid (e.g., mRNA) can degrade over time, especially at higher temperatures.[13] This is a key factor in LNP instability.[14] Lipid-Payload Adduct Formation: Reactive impurities from the degradation of ionizable lipids can form adducts with the mRNA, rendering it untranslatable.[12] Changes in Physicochemical Properties: Aggregation or changes in LNP surface properties can affect cellular uptake and endosomal escape, leading to reduced efficacy.[15]Ensure Payload Integrity Pre-Formulation: Use high-quality, intact nucleic acids for encapsulation. Maintain Optimal Storage Conditions: Low temperatures (-80°C) are crucial for preserving mRNA integrity within the LNP.[13] Lyophilization can also enhance stability at higher temperatures.[6][13] Use High-Purity Lipids: Source high-purity this compound and other lipid components to minimize reactive impurities. Monitor Physicochemical Stability: Regularly assess particle size, PDI, and encapsulation efficiency to ensure the LNPs remain within specification.
STAB-004 Can I lyophilize my this compound LNPs for long-term storage at refrigerated or room temperature? Process-Induced Stress: The freezing and drying processes during lyophilization can cause LNP aggregation and payload leakage if not optimized. Inadequate Cryoprotection: Without a suitable cryoprotectant, ice crystal formation during freezing can disrupt the LNP structure.[1][4]Optimize the Lyophilization Cycle: This includes controlling the freezing rate and the primary and secondary drying steps.[11][13] A fast freezing rate has been shown to be beneficial.[6][7] Use Cryoprotectants: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the LNP formulation before lyophilization.[1][4] Concentrations of 10-12.5% (w/v) have been used successfully for other LNPs.[6][16] Reconstitution Protocol: Develop a standardized protocol for reconstituting the lyophilized cake, as this step can also impact LNP integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for liquid this compound LNP formulations?

A1: For long-term stability (months), ultra-low temperatures of -80°C are generally recommended.[3][10] Storage at -20°C is also a common practice, though some studies indicate a potential for increased polydispersity compared to -80°C.[3] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but stability should be thoroughly evaluated for your specific formulation.[4][17] Room temperature storage of liquid LNP formulations is generally not recommended due to rapid degradation.[4][18]

Q2: How do formulation components affect the stability of this compound LNPs?

A2: Several components play a crucial role:

  • Ionizable Lipid (this compound): The molar ratio of the ionizable lipid to the other components is critical for encapsulation and stability.[15]

  • Helper Lipids (e.g., DSPC, Cholesterol): These lipids contribute to the structural integrity of the LNP. Cholesterol, in particular, helps to stabilize the particle structure.[1][19]

  • PEG-Lipid: The PEG-lipid helps control particle size during formation and provides a protective hydrophilic layer that prevents aggregation.[19]

  • Buffer: The choice of buffer is important for pH control and stability, especially during freeze-drying. Tris and phosphate buffers have shown better results than PBS for lyophilization of some LNP formulations.[6][7][11]

Q3: What are the key analytical techniques to monitor this compound LNP stability?

A3: A combination of techniques is essential for a comprehensive stability assessment:

  • Dynamic Light Scattering (DLS): To measure the average particle size (Z-average) and polydispersity index (PDI), which are indicators of aggregation.[5]

  • Nucleic Acid Quantification Assay (e.g., RiboGreen®): To determine the encapsulation efficiency by measuring the amount of nucleic acid protected within the LNPs.

  • Chromatography (e.g., HPLC/UPLC): To quantify the individual lipid components and detect potential degradation products.[20][21][22]

  • Capillary Electrophoresis or Gel Electrophoresis: To assess the integrity of the encapsulated mRNA or other nucleic acid payload.[13]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the LNPs.[11]

Q4: Can freeze-thaw cycles damage my this compound LNPs?

A4: Yes, repeated freeze-thaw cycles are a significant source of stress for LNPs and can lead to aggregation, increased PDI, and leakage of the encapsulated payload.[4][5] It is highly recommended to aliquot your LNP samples into single-use vials after formulation to avoid the need for repeated thawing and freezing of the bulk solution. The inclusion of cryoprotectants like sucrose or trehalose can also help mitigate damage during freezing.[1][4]

Data on LNP Stability

The following tables summarize quantitative data from studies on LNP stability. While not all data is specific to this compound, it provides a valuable reference for expected stability profiles under various conditions.

Table 1: Stability of Lyophilized mRNA LNPs at Different Temperatures

Storage TimeStorage TemperatureParameterValueReference
Up to 24 weeks4°CParticle SizeStable, < 150 nm[13]
Up to 24 weeks4°CmRNA Integrity~10-15% decrease[13]
Up to 12 weeks25°C (Room Temp)Particle SizeStable[13]
Up to 12 weeks25°C (Room Temp)mRNA Integrity~30% reduction[13]
12 weeks37°CTransfection EfficiencyMaintained (C12-200 LNPs)[7][16]

Table 2: Impact of Storage Conditions on Aqueous LNP Formulations

LNP TypeStorage ConditionDurationKey FindingReference
General LNPs2°C (Refrigerated)150 daysMost stable compared to -20°C and 25°C[4]
ARV-T1 LNPs-20°C vs -80°C12 weeksNo significant difference in size, PDI, encapsulation[3][23]
C12-200 LNPs4°C100 daysPDI of some formulations increased over time[17]
MC3 LNPs25°C2 weeksComplete loss of transfection efficiency[18]

Experimental Protocols & Workflows

Key Experimental Methodologies

1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

  • Purpose: To assess the physical stability of the LNP suspension by monitoring for aggregation.

  • Methodology:

    • Dilute the LNP sample to an appropriate concentration using a suitable buffer (e.g., 10 mM Tris with 140 mM NaCl).[16]

    • Equilibrate the sample to a standard temperature, typically 25°C, for 60 seconds within the instrument.[16]

    • Measure the scattered light intensity at a 173° backscatter angle.

    • Perform measurements in triplicate, with each replicate consisting of multiple runs (e.g., 10 runs of 10 seconds each).[16]

    • Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI).

2. RiboGreen® Assay for mRNA Encapsulation Efficiency

  • Purpose: To quantify the amount of mRNA encapsulated within the LNPs versus the total amount of mRNA.

  • Methodology:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the mRNA (this measures total mRNA).

    • The second set remains untreated to measure only the free, unencapsulated mRNA.

    • Add the RiboGreen® reagent, which fluoresces upon binding to nucleic acids, to both sets of samples.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) * 100

Workflow Diagrams

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_qc Quality Control & Storage prep_lipids Prepare Lipid Mixture in Ethanol (this compound, Helper Lipids, PEG-Lipid) mixing Rapid Mixing (e.g., Microfluidic Device) prep_lipids->mixing prep_mrna Prepare mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) prep_mrna->mixing dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange to Storage Buffer) mixing->dialysis qc Characterization (Size, PDI, EE%) dialysis->qc storage Aliquoting & Storage (-80°C or Lyophilization) qc->storage

Diagram 1: General workflow for this compound LNP formulation and processing.

Troubleshooting_Logic start Stability Issue Observed (e.g., Aggregation, Low Activity) check_size Measure Size & PDI (DLS) start->check_size check_ee Measure Encapsulation Efficiency (RiboGreen Assay) start->check_ee size_increase Size/PDI Increased? check_size->size_increase ee_decrease EE Decreased? check_ee->ee_decrease size_increase->ee_decrease No cause_agg Potential Cause: Aggregation size_increase->cause_agg Yes ee_decrease->size_increase No cause_leak Potential Cause: Payload Leakage ee_decrease->cause_leak Yes solution_agg Review Storage Temp, Handling, Buffer cause_agg->solution_agg solution_leak Review Storage Temp, Formulation Ratio cause_leak->solution_leak

References

Technical Support Center: C12-200 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing the polydispersity index (PDI) of C12-200 lipid nanoparticles (LNPs). A low PDI is critical for achieving a uniform particle size distribution, which is essential for consistent performance and clinical translation.

Frequently Asked Questions (FAQs)

Q1: What is the polydispersity index (PDI) and why is it important for C12-200 LNPs?

The polydispersity index (PDI) is a dimensionless number that measures the heterogeneity of a sample based on size. For lipid nanoparticles, a PDI value below 0.2 is generally considered acceptable for pharmaceutical applications, indicating a monodisperse and uniform population of nanoparticles.[1][2] A high PDI suggests a wide range of particle sizes, which can lead to inconsistent biodistribution, cellular uptake, and therapeutic efficacy.

Q2: What are the key factors influencing the PDI of C12-200 LNPs?

The PDI of C12-200 LNPs is primarily influenced by two main categories of factors:

  • Formulation Parameters: These include the molar ratio of the lipid components (ionizable lipid C12-200, helper lipid, cholesterol, and PEG-lipid) and the choice of helper lipid (e.g., DOPE vs. DSPC).[3][4][5]

  • Process Parameters: During microfluidic-based synthesis, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical.[1][6] Post-formulation processing, such as purification methods, can also impact the final PDI.[1][7]

Q3: How does the lipid composition affect the PDI of C12-200 LNPs?

The molar ratio of the lipid components is crucial for the self-assembly and stability of the LNPs. For instance, the amount of PEG-lipid can influence particle size and stability; a reduction in the PEG molar amount has been shown to increase the apparent pKa, which can affect delivery efficiency.[3] The type of helper lipid is also significant, with studies indicating that using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) as the helper lipid can yield high transfection efficiency.[3][4]

Q4: What is the optimal flow rate ratio (FRR) for producing C12-200 LNPs with a low PDI?

Increasing the flow rate ratio (FRR) of the aqueous phase to the organic (lipid) phase generally leads to a decrease in particle size and can help achieve a lower PDI.[1][6] For example, moving from an FRR of 1:1 to 3:1 has been shown to reduce the size of LNPs.[6] However, very high or very low FRRs can lead to instability and higher PDI.[7] The optimal FRR should be determined empirically for each specific formulation and microfluidic setup.

Q5: How does the total flow rate (TFR) impact C12-200 LNP PDI?

Increasing the total flow rate (TFR) during microfluidic mixing typically results in smaller and more uniform LNPs with a lower PDI.[1][8][9] This is attributed to faster mixing and more rapid nanoprecipitation. However, there is often a plateau effect, where increasing the TFR beyond a certain point does not lead to further significant reductions in size or PDI.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to high PDI in C12-200 LNP formulations.

Issue: High PDI (> 0.2) after formulation.

A high PDI indicates a heterogeneous population of nanoparticles. The following flowchart and table provide a step-by-step guide to identify and resolve the root cause.

Troubleshooting_High_PDI start High PDI (>0.2) Observed check_process Review Process Parameters start->check_process check_formulation Review Formulation Parameters start->check_formulation check_materials Check Raw Materials & Reagents start->check_materials adjust_frr Adjust Flow Rate Ratio (FRR) (e.g., Increase aqueous phase ratio) check_process->adjust_frr Is FRR optimized? adjust_tfr Adjust Total Flow Rate (TFR) (e.g., Increase TFR) check_process->adjust_tfr Is TFR optimized? optimize_lipids Optimize Lipid Molar Ratios (e.g., adjust PEG-lipid %) check_formulation->optimize_lipids Are lipid ratios validated? verify_lipids Verify Lipid Quality & Purity check_materials->verify_lipids Are lipids of high quality? verify_buffers Check Buffer pH & Ionic Strength check_materials->verify_buffers Are buffers correctly prepared? adjust_frr->check_formulation adjust_tfr->check_formulation optimize_lipids->check_materials purify Optimize Purification Step (e.g., Dialysis) verify_lipids->purify verify_buffers->purify end PDI < 0.2 Achieved purify->end

Troubleshooting flowchart for high PDI in C12-200 LNP formulation.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Flow Rate Ratio (FRR) Systematically vary the FRR (e.g., from 2:1 to 5:1, aqueous:organic).Identify an optimal FRR that results in a lower PDI. Increasing the FRR generally decreases particle size and PDI.[1]
Suboptimal Total Flow Rate (TFR) Increase the TFR in increments (e.g., from 5 mL/min to 20 mL/min).A higher TFR often leads to smaller, more monodisperse LNPs.[1][8]
Inappropriate Lipid Molar Ratios Review and optimize the molar ratios of C12-200, helper lipid, cholesterol, and PEG-lipid. A common starting point is a molar ratio of around 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[10]An optimized lipid composition will promote the formation of stable, uniform LNPs.
Poor Quality of Lipids or Reagents Ensure high-purity lipids are used. Prepare fresh buffer solutions and ensure the correct pH and ionic strength.High-quality materials are essential for reproducible and consistent LNP formation.
Inefficient Purification Optimize the dialysis process, ensuring an adequate molecular weight cut-off (MWCO) and sufficient dialysis time to remove the organic solvent.[7][11]Proper purification removes residual ethanol (B145695) and allows LNPs to stabilize, which can lead to a lower PDI.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of process and formulation parameters on the PDI of C12-200 and similar LNPs.

Table 1: Effect of Flow Rate Ratio (FRR) on LNP Characteristics

Ionizable LipidFRR (Aqueous:Organic)Particle Size (nm)PDIReference
MC31:1~200< 0.2[1]
MC33:1~50< 0.2[1]
MC35:1~40< 0.2[1]

Note: While this data is for MC3, a similar trend of decreasing particle size with increasing FRR is expected for C12-200 LNPs.

Table 2: Effect of Total Flow Rate (TFR) on LNP Characteristics

Ionizable LipidTFR (mL/min)Particle Size (nm)PDIReference
MC35~60~0.15[1]
MC310~55~0.12[1]
MC315~50~0.10[1]
MC320~50~0.10[1]

Note: This data for MC3 illustrates the general principle that increasing TFR can reduce particle size and PDI, which is also applicable to C12-200 LNP formulations.

Experimental Protocols

Protocol 1: C12-200 LNP Formulation using Microfluidics

This protocol describes a general method for formulating C12-200 LNPs encapsulating nucleic acids using a microfluidic mixing device.

Materials:

  • C12-200 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (absolute, molecular biology grade)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of C12-200, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 of C12-200:DOPE:cholesterol:DMG-PEG 2000). This is the organic phase.

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid cargo to the desired concentration in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipids in ethanol) and the aqueous phase (nucleic acid in buffer) into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[10]

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion.

  • Purification:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against 1000 volumes of PBS (pH 7.4) for at least 6 hours, with at least one buffer exchange, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the purified LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a suitable assay (e.g., RiboGreen assay).

Experimental workflow for C12-200 LNP formulation and characterization.

Signaling Pathways and Logical Relationships

LNP Uptake and Endosomal Escape

The successful delivery of the nucleic acid cargo by C12-200 LNPs relies on their efficient cellular uptake and subsequent escape from the endosome. The ionizable lipid C12-200 is crucial for this process.

LNP_Uptake_Pathway lnp C12-200 LNP (Neutral charge at physiological pH) cell_membrane Cell Membrane lnp->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (Acidic environment, pH ~6.5) endocytosis->endosome protonation C12-200 Protonation (Becomes positively charged) endosome->protonation Low pH triggers membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption Interaction with endosomal lipids release Cargo Release into Cytosol membrane_disruption->release

Simplified pathway of C12-200 LNP cellular uptake and endosomal escape.

References

C12-113 Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of lipid nanoparticles (LNPs) using the ionizable lipid C12-113. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic lipidoid.[1][2] It is a key component in the formulation of lipid nanoparticles (LNPs) designed to deliver nucleic acid payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells.[1][2] Its ionizable nature is crucial for the efficient encapsulation of nucleic acids during formulation at a low pH and for facilitating their release into the cytoplasm of target cells. A primary application of this compound has been in the development of mRNA vaccines.[1]

Q2: What are the typical components of a this compound based LNP formulation?

A2: A standard this compound LNP formulation consists of four key components:

Q3: What are the recommended storage conditions for this compound and formulated LNPs?

A3: this compound as a raw material should be stored at -20°C. For formulated LNPs, storage conditions are critical to maintain stability and functionality. While ultracold storage (-20°C to -80°C) is common for long-term stability of mRNA-LNPs to prevent chemical degradation, some formulations may be stable for shorter periods at refrigerated temperatures (2-8°C).[7][8][9] It is crucial to perform stability studies for your specific formulation to determine the optimal storage conditions.[7] Factors such as buffer composition and the presence of cryoprotectants can also influence stability.[8][10]

Troubleshooting Guide

Issue 1: Suboptimal LNP Size (Too Large or Too Small)
Problem Potential Causes Solutions
Particle size is too large (>150 nm) Inefficient mixing during formulation.Increase the total flow rate (TFR) in the microfluidic mixing system. Ensure the mixing channels are not obstructed.[5]
High total lipid concentration.Decrease the total lipid concentration in the organic phase (ethanol).[5]
Insufficient PEG-lipid content.Increase the molar percentage of the PEG-lipid in the formulation. PEG-lipids control particle size by preventing aggregation during formation.[5]
Aggregation post-formulation.Verify the zeta potential of the LNPs; a near-neutral charge can promote aggregation. Ensure adequate PEG-lipid is present. Post-formulation filtration (0.2 µm filter) can remove aggregates.[5]
Particle size is too small (<50 nm) High PEG-lipid concentration.Decrease the molar percentage of the PEG-lipid.
Low lipid concentration.Increase the total lipid concentration in the organic phase.
High flow rate ratio (Aqueous:Organic).Decrease the flow rate ratio.
Issue 2: High Polydispersity Index (PDI > 0.2)
Problem Potential Causes Solutions
High PDI Inconsistent mixing.For manual methods, ensure rapid and consistent injection and mixing. For automated systems, check for pulsations or blockages in the microfluidic chip.[5]
Poor quality of raw materials.Ensure the purity and stability of all lipid components and solvents. Degraded lipids can result in a heterogeneous particle population.[5]
Suboptimal lipid molar ratios.Re-evaluate and optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. The interplay between these components is critical for forming uniform particles.[5]
Particle aggregation.Similar to issues with large particle size, ensure sufficient PEG-lipid content and consider sterile filtration after formulation.[5]
Issue 3: Low Encapsulation Efficiency (< 90%)
Problem Potential Causes Solutions
Low Encapsulation Efficiency Suboptimal pH of the aqueous buffer.Ensure the pH of the aqueous buffer (e.g., citrate (B86180) buffer) is sufficiently acidic (typically pH 3-5) to protonate the amine groups of this compound, which facilitates electrostatic interaction with the negatively charged nucleic acid backbone.[11]
Incorrect N:P ratio.The ratio of the protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid is critical. Optimize the N:P ratio for your specific formulation; a typical starting point is a ratio of 3-6.[12]
Degradation of nucleic acid.Use RNase-free solutions and equipment to prevent the degradation of mRNA or siRNA before and during formulation.[12]
Inefficient mixing.Ensure rapid and thorough mixing of the lipid and aqueous phases to facilitate efficient particle formation and nucleic acid encapsulation.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol provides a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA or siRNA

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pump system

Methodology:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[13]

    • The total lipid concentration in the ethanol phase typically ranges from 10-25 mg/mL.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA or siRNA in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical FRR is 3:1.

    • Initiate the pumps to mix the two phases in the microfluidic chip. The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with PBS to raise the pH to neutral.

    • Purify the LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at the appropriate temperature (e.g., 4°C for short-term or -80°C for long-term storage).

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Method:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform at least three measurements and report the average and standard deviation.

b) Encapsulation Efficiency (EE) Measurement:

  • Technique: RiboGreen Assay (or similar nucleic acid quantification assay)

  • Method:

    • Prepare two sets of LNP samples.

    • In the first set, measure the total amount of nucleic acid. Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

    • In the second set, measure the amount of unencapsulated ("free") nucleic acid without lysing the LNPs. This may require separating the LNPs from the surrounding buffer (e.g., via spin column).

    • Quantify the nucleic acid in both sets using the RiboGreen assay according to the manufacturer's protocol.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow This compound LNP Formulation and Troubleshooting Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Downstream Processing cluster_characterization 4. Quality Control cluster_troubleshooting 5. Troubleshooting Lipid_Phase Prepare Lipid Phase (this compound, DSPC, Chol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing (e.g., TFR 12 mL/min, FRR 3:1) Lipid_Phase->Mixing Aqueous_Phase Prepare Aqueous Phase (mRNA/siRNA in Citrate Buffer pH 4.0) Aqueous_Phase->Mixing Purification Purification & Buffer Exchange (e.g., TFF to PBS pH 7.4) Mixing->Purification Sterilization Sterile Filtration (0.22 um) Purification->Sterilization QC Characterization: - Size & PDI (DLS) - Encapsulation Efficiency (%EE) - Zeta Potential Sterilization->QC Check_Specs Specifications Met? QC->Check_Specs Adjust_Params Adjust Formulation Parameters: - Lipid Ratios - Flow Rates - Concentrations Check_Specs->Adjust_Params No Final_Product Final LNP Product Check_Specs->Final_Product Yes Adjust_Params->Lipid_Phase Re-formulate Adjust_Params->Aqueous_Phase Re-formulate

Caption: Workflow for this compound LNP formulation, characterization, and troubleshooting.

mRNA_Delivery_Pathway Mechanism of LNP-mediated mRNA Delivery LNP This compound LNP (encapsulating mRNA) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation 3. Acidification Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape 4. Membrane Destabilization mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome 5. Engagement Translation Translation Ribosome->Translation Protein Therapeutic Protein / Antigen Translation->Protein 6. Synthesis

Caption: Cellular pathway of mRNA delivery via this compound LNPs.

References

Technical Support Center: C12-113 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on C12-113 Lipid Nanoparticle (LNP) performance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH during the formulation of this compound LNPs?

A: During formulation, a low pH environment (typically pH 4.0) is crucial.[1] this compound is an ionizable lipid with a tertiary amine head group.[2] At an acidic pH below its acid-dissociation constant (pKa), this amine group becomes protonated, acquiring a positive charge.[3] This positive charge facilitates the electrostatic interaction and complexation with the negatively charged phosphate (B84403) backbone of the RNA cargo (mRNA, siRNA), enabling high encapsulation efficiency.[1][4] The process typically involves mixing the lipids dissolved in ethanol (B145695) with an RNA solution in an acidic citrate (B86180) buffer using a microfluidic device.[5]

Q2: How does the pKa of this compound influence LNP efficacy?

A: The apparent pKa of the LNP, largely determined by the ionizable lipid this compound, is a critical parameter for effective endosomal escape and subsequent cargo delivery.[5] An optimal pKa range of 6.2 to 6.5 is considered ideal for efficient gene silencing in hepatocytes.[5] This pKa value ensures that the LNP remains relatively neutral at physiological pH (~7.4) in the bloodstream, minimizing non-specific interactions and toxicity.[1] Upon cellular uptake into endosomes, where the pH drops to 5.5-6.5, the this compound lipids become protonated.[6] This charge reversal promotes the disruption of the endosomal membrane, allowing the RNA cargo to be released into the cytoplasm.[5][7]

Q3: What is the "pH-switch" mechanism for this compound LNPs and how does it facilitate cargo release?

A: The "pH-switch" mechanism describes how this compound LNPs respond to the pH gradient between the extracellular environment and the intracellular endosomal compartments.

  • Extracellular (pH ~7.4): this compound is largely deprotonated and neutral, providing stability in circulation.[2]

  • Endosomal (pH 5.5-6.5): As the endosome acidifies, the this compound lipids become protonated (positively charged).[8]

  • Membrane Fusion: These newly cationic LNPs interact with negatively charged anionic lipids (like phosphatidylserine) on the inner leaflet of the endosomal membrane.[7][8]

  • Structural Transition: This interaction induces a structural change in the LNP, often from a stable lamellar (bilayer) phase to a non-lamellar, fusogenic inverse hexagonal (HII) phase.[8][9][10] This transition disrupts the endosomal membrane, creating pores or defects through which the RNA cargo escapes into the cytosol to be translated or to enact its function.[7]

Troubleshooting Guide

Issue 1: Low RNA Encapsulation Efficiency (<80%)
Potential Cause Recommended Solution
Incorrect Formulation Buffer pH: The pH of the aqueous buffer containing the RNA was too high (e.g., >5.0).Ensure the RNA is dissolved in a buffer of sufficiently low pH, typically a 50-100 mM citrate buffer at pH 4.0, to ensure full protonation of this compound for efficient RNA complexation.[5][11]
Suboptimal Lipid Ratios: Incorrect molar ratios of the four lipid components (this compound, helper lipid, cholesterol, PEG-lipid) can affect particle assembly.A typical starting molar ratio for LNP formulations is around 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.[12][13] Systematically optimize these ratios for your specific cargo and application.
Issues with Microfluidic Mixing: Inconsistent flow rates or improper mixing can lead to poor particle formation.Calibrate and validate the flow rates on your microfluidic device. Ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized and consistent throughout the formulation run.
Issue 2: LNP Aggregation and Instability (High PDI > 0.2)
Potential Cause Recommended Solution
Storage at Low pH: Storing LNPs in an acidic buffer post-formulation can lead to aggregation because the particles remain charged.[9][10]After formulation, dialyze or buffer-exchange the LNP solution into a neutral buffer (e.g., PBS at pH 7.4) for storage and downstream applications. This neutralizes the surface charge, reducing particle-particle repulsion.[5]
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt LNP structure and cause aggregation.Aliquot LNP samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles. For long-term storage, consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose.[4][14]
Insufficient PEG-Lipid: The PEGylated lipid sterically stabilizes the nanoparticle. Too little can lead to aggregation.Ensure the PEG-lipid concentration is adequate (typically 1-2 mol%). Increasing the PEG density on the LNP surface can improve stability.[5][15]
Issue 3: Poor In Vitro / In Vivo Performance (Low Protein Expression or Gene Silencing)
Potential Cause Recommended Solution
Suboptimal pKa: If the LNP's apparent pKa is too low (<6.0), protonation in the early endosome may be inefficient. If it's too high (>7.0), the LNP may be too charged at physiological pH, leading to rapid clearance.[5]The LNP pKa can be modulated by adjusting the molar ratio of the ionizable lipid or by altering the PEG-lipid content.[16] Characterize the pKa of your formulation (e.g., using a TNS assay) and optimize for a range of 6.2-6.5.[5]
Inefficient Endosomal Escape: The LNP formulation is stable but does not effectively fuse with the endosomal membrane.Consider the type of helper lipid used. Phospholipids with a cone shape, like DOPE, are known to promote the formation of non-bilayer HII phases more readily than cylindrical lipids like DSPC, which can enhance endosomal escape.[17]
RNA Degradation: The RNA cargo may have been degraded during formulation or storage.Use nuclease-free solutions and equipment throughout the process. Assess RNA integrity before encapsulation and after release from the LNP to ensure it remains intact.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of this compound LNPs and their pH-Dependence
ParameterTypical Value/RangepH-Dependence and Significance
Apparent pKa 6.2 - 6.7Determines the pH at which the LNP becomes charged. Crucial for triggering endosomal escape in the acidic endosome while maintaining neutrality in blood.[5][6]
Size (Z-average) 60 - 120 nmAffects biodistribution and cellular uptake. Optimal size for cell uptake is generally 60-100 nm.[13][18] Can increase at very low pH due to aggregation.[9]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity. A low PDI is critical for consistent performance and regulatory approval.[11]
Zeta Potential (at pH 7.4) -10 mV to +10 mV (Near-neutral)A near-neutral surface charge at physiological pH minimizes toxicity and prevents rapid clearance from circulation.[1]
Zeta Potential (at pH 4.0) Highly PositiveA strong positive charge is required during formulation for efficient electrostatic complexation with negatively charged RNA.[15]
Encapsulation Efficiency > 90%High encapsulation is achieved by formulating at a low pH where this compound is protonated.[18]

Experimental Protocols & Visualizations

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for formulating this compound LNPs.

  • Preparation of Solutions:

    • Lipid Phase: Prepare a stock solution of this compound, cholesterol, DSPC (or DOPE), and a PEG-lipid in absolute ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5).

    • Aqueous Phase: Dissolve the RNA (mRNA or siRNA) in a 50 mM citrate buffer, pH 4.0.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the LNPs.[5]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Immediately dialyze the solution against sterile PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove the ethanol and exchange the acidic buffer for a physiological one. This step is critical for LNP stability and biocompatibility.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Process cluster_output Output & Purification lipids Lipids in Ethanol (this compound, Chol, DSPC, PEG) pump Syringe Pump lipids->pump rna RNA in Citrate Buffer (pH 4.0) rna->pump mixer Microfluidic Mixer pump->mixer FRR = 3:1 raw_lnp LNP Solution (Ethanol, pH 4.0) mixer->raw_lnp Self-Assembly dialysis Dialysis vs. PBS (pH 7.4) raw_lnp->dialysis final_lnp Purified LNPs (PBS, pH 7.4) dialysis->final_lnp

LNP Formulation Workflow via Microfluidic Mixing.
Protocol 2: Characterization of LNP Apparent pKa

The 6-(p-Toluidinyl)naphthalene-2-sulfonic acid (TNS) assay is commonly used to determine the apparent pKa of LNPs. TNS fluorescence increases when it binds to hydrophobic pockets, which become more exposed as the ionizable lipid protonates.

  • Prepare a Series of Buffers: Create a range of buffers with pH values from 3.0 to 9.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Prepare Samples: In a 96-well plate, add a fixed amount of your LNP dispersion to each well. Then add the different pH buffers to each well.

  • Add TNS: Add a small volume of TNS stock solution to each well to a final concentration of ~1-5 µM.

  • Incubate: Incubate the plate in the dark for 5-10 minutes at room temperature.

  • Measure Fluorescence: Read the fluorescence intensity (Excitation: ~320 nm, Emission: ~445 nm) using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the pH. Fit the data to a sigmoidal dose-response curve. The pH value at which the fluorescence is halfway between the minimum and maximum is the apparent pKa.

Mechanism: pH-Dependent Endosomal Escape

The following diagram illustrates the critical role of pH in mediating the release of RNA cargo from a this compound LNP into the cell's cytoplasm.

Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_blood Bloodstream (pH 7.4) cluster_endosome Endosome (pH drops to 5.5-6.5) lnp_neutral Neutral LNP (this compound deprotonated) uptake Endocytosis lnp_neutral->uptake lnp_charged Cationic LNP (this compound protonated) membrane_fusion Interaction with Endosomal Membrane lnp_charged->membrane_fusion Charge Interaction cargo_release Cargo Release membrane_fusion->cargo_release Membrane Disruption (Hexagonal Phase) cytoplasm Cytoplasm cargo_release->cytoplasm uptake->lnp_charged Acidification

The pH-dependent mechanism of LNP endosomal escape.

References

Navigating C12-113 Mediated Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for C12-113 mediated transfection. This guide is designed to provide you with comprehensive troubleshooting strategies and frequently asked questions to help you overcome challenges with low transfection efficiency and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the use of this compound for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an ionizable lipidoid used to formulate lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells. At a physiological pH, this compound is nearly neutral, which reduces toxicity. Once the LNP is taken up by the cell into an endosome, the acidic environment of the endosome causes this compound to become positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can be translated (in the case of mRNA) or exert its function (in the case of siRNA).

Q2: What are the critical components of a this compound based LNP formulation?

A2: A typical this compound LNP formulation consists of four key components:

  • Ionizable Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

  • Helper Lipid: Often a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the formation of the lipid bilayer and can enhance endosomal escape.

  • Cholesterol: Provides stability to the LNP structure.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps to control the particle size and prevent aggregation.

Q3: What are the ideal physicochemical characteristics for this compound LNPs?

A3: For optimal in vitro transfection, this compound LNPs should generally possess the following characteristics. These are general guidelines, and optimal values may vary depending on the cell type and specific application.

ParameterRecommended Range
Particle Size (Diameter) 70 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at physiological pH
Encapsulation Efficiency > 90%
Troubleshooting Low Transfection Efficiency

Q4: My transfection efficiency with this compound LNPs is lower than expected. What are the potential causes and how can I troubleshoot this?

A4: Low transfection efficiency can arise from several factors related to the LNP formulation, cell conditions, or the experimental protocol. Below is a systematic guide to troubleshooting this issue.

1. Issues with LNP Formulation and Quality

  • Suboptimal LNP Composition: The molar ratio of the four lipid components is critical for transfection efficiency.

    • Solution: Optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A good starting point for optimization is a molar ratio of around 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Incorrect Helper Lipid: The choice of helper lipid can significantly impact in vitro transfection.

  • Poor LNP Quality: The size, polydispersity, and encapsulation efficiency of your LNPs can affect their performance.

    • Solution: Characterize your LNP formulation to ensure it meets the recommended specifications (see table above). If the quality is suboptimal, re-prepare the LNPs, ensuring proper mixing and purification.

2. Cell Health and Culture Conditions

  • Unhealthy or High-Passage Number Cells: Cells that are unhealthy, senescent, or have been passaged too many times are often difficult to transfect.

    • Solution: Use healthy, actively dividing cells at a low passage number. If you suspect issues with your cell stock, thaw a fresh vial of cells.

  • Suboptimal Cell Confluency: Transfection efficiency is sensitive to cell density at the time of transfection.

    • Solution: The optimal cell confluency is typically between 70-90%. Plate cells the day before transfection to reach this confluency at the time of the experiment.

  • Presence of Antibiotics: Some antibiotics can be toxic to cells when combined with transfection reagents.

    • Solution: Avoid using antibiotics in the cell culture medium during transfection.

3. Experimental Protocol

  • Incorrect LNP-to-Nucleic Acid Ratio: The ratio of the LNP formulation to the nucleic acid payload is a critical parameter.

    • Solution: Perform a titration experiment to determine the optimal LNP-to-nucleic acid ratio for your specific cell line and nucleic acid.

  • Complex Formation Issues: Improper formation of the LNP-nucleic acid complexes can lead to poor delivery.

    • Solution: Ensure that the complex formation is performed in a serum-free medium, as serum proteins can interfere with complexation. The incubation time for complex formation is also important, typically around 15-20 minutes at room temperature.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to LNP formulation and factors influencing transfection efficiency.

Table 1: Representative Transfection Efficiency of C12-200 LNPs in Various Cell Lines

Note: This data is for C12-200, a closely related and well-characterized ionizable lipidoid, and serves as a reference for the expected performance of this compound. Actual efficiencies may vary depending on the specific experimental conditions.

Cell LineCell TypeTransfection Efficiency (%)
HeLa Human cervical cancer~85%
HepG2 Human liver cancer~75%
A549 Human lung cancer~60%

Table 2: Impact of LNP Composition on In Vitro mRNA Transfection Efficiency

LNP Component VariationEffect on Transfection EfficiencyReference
Helper Lipid: DOPE vs. DSPC DOPE generally leads to higher in vitro transfection efficiency compared to DSPC.
PEG-Lipid Percentage Increasing PEG-lipid concentration can decrease transfection efficiency in vitro.
Ionizable Lipid:C12-200 vs. others C12-200 shows high transfection efficiency in trophoblasts compared to other tested lipids.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes a general method for preparing this compound LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • This compound in ethanol (B145695)

  • DOPE in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • mRNA in an RNase-free aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • RNase-free tubes and reagents

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • LNP Formulation: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe. c. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio. d. Initiate mixing to form the LNPs. The rapid mixing of the two phases will cause the lipids to self-assemble around the mRNA.

  • Purification: a. Transfer the formulated LNPs into a dialysis cassette. b. Dialyze against a suitable buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove the ethanol and unencapsulated mRNA. Change the buffer at least once during dialysis.

  • Characterization: a. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine the zeta potential of the LNPs. c. Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the purified LNPs at 4°C for short-term use. For long-term storage, consult specific stability data for your formulation.

Protocol 2: Assessing mRNA Transfection Efficiency Using a Luciferase Reporter Assay

This protocol outlines the steps to quantify mRNA transfection efficiency in cultured cells using a luciferase reporter gene.

Materials:

  • Cells plated in a 96-well plate

  • This compound LNPs encapsulating luciferase mRNA

  • Cell culture medium

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Thaw the this compound LNPs encapsulating luciferase mRNA. b. Dilute the LNPs to the desired concentration in cell culture medium. c. Remove the existing medium from the cells and add the LNP-containing medium. d. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis: a. After the incubation period, remove the medium from the wells. b. Wash the cells once with PBS. c. Add the luciferase assay lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Luminescence Measurement: a. Add the luciferase substrate to each well containing the cell lysate. b. Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • Data Analysis: a. Normalize the luminescence readings to the total protein concentration in each well to account for variations in cell number. b. Compare the luminescence of treated cells to that of untreated control cells to determine the transfection efficiency.

Visualizations

LNP_Transfection_Workflow This compound LNP-Mediated mRNA Delivery Workflow cluster_formulation 1. LNP Formulation cluster_uptake 2. Cellular Uptake cluster_release 3. Endosomal Escape cluster_translation 4. Protein Expression formulation Microfluidic Mixing of Lipids (including this compound) in Ethanol and mRNA in Aqueous Buffer endocytosis Endocytosis of LNP formulation->endocytosis LNP added to cells acidification Endosome Acidification endocytosis->acidification protonation Protonation of this compound (becomes positively charged) acidification->protonation disruption Endosomal Membrane Disruption protonation->disruption release mRNA Release into Cytoplasm disruption->release translation mRNA Translation by Ribosomes release->translation protein Synthesis of Target Protein translation->protein

Caption: Workflow of this compound LNP-mediated mRNA delivery and protein expression.

Troubleshooting_Workflow Troubleshooting Low Transfection Efficiency cluster_lnp LNP Quality Check cluster_cells Cell Health Check cluster_protocol Protocol Optimization cluster_solution Solutions start Low Transfection Efficiency Observed check_size Check Size & PDI start->check_size check_health Assess Cell Health & Passage Number start->check_health optimize_ratio Optimize LNP:mRNA Ratio start->optimize_ratio reformulate Re-formulate LNPs check_size->reformulate Out of range check_ee Check Encapsulation Efficiency check_ee->reformulate <90% check_composition Review LNP Composition check_composition->reformulate Suboptimal new_cells Use Fresh, Healthy Cells check_health->new_cells Poor health/High passage check_confluency Verify Cell Confluency (70-90%) check_confluency->new_cells Incorrect check_contaminants Test for Contamination check_contaminants->new_cells Positive adjust_protocol Adjust Transfection Protocol optimize_ratio->adjust_protocol optimize_complexation Optimize Complex Formation (Serum-free, Incubation Time) optimize_complexation->adjust_protocol check_antibiotics Remove Antibiotics During Transfection check_antibiotics->adjust_protocol

Caption: A decision-making workflow for troubleshooting low transfection efficiency.

C12-113 LNP Scale-Up Manufacturing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up manufacturing of C12-113 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound LNP production?

A1: Scaling up LNP production from a laboratory to an industrial level presents several significant challenges.[1] The primary hurdles include maintaining consistent particle size and a narrow size distribution, ensuring high encapsulation efficiency, achieving batch-to-batch reproducibility, and managing the sterile conditions required for delicate cargo like mRNA.[2][3] As production volume increases, it becomes more difficult to control the precise mixing conditions necessary for uniform LNP formation.[2]

Q2: Why is particle size control so critical for LNP efficacy?

A2: Particle size is a critical quality attribute (CQA) that significantly impacts the stability, biodistribution, and cellular uptake of LNPs.[2][4] Exceptionally large particles can reduce the in vivo efficacy of the drug product and may even clog administration devices.[2] The ideal size for LNPs is typically between 50 and 200 nm, as this range optimizes cellular delivery.[5]

Q3: What is the Polydispersity Index (PDI) and what is an acceptable value?

A3: The Polydispersity Index (PDI) measures the heterogeneity of particle sizes within a sample. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse and homogenous population of nanoparticles.[2][6] If the PDI is greater than 0.2, it suggests a wide particle size distribution, which may require changes to the formulation or manufacturing process.[2]

Q4: How do the individual lipid components, including this compound, contribute to the LNP formulation?

A4: Each lipid in the formulation plays a crucial role.[7]

  • Ionizable Lipid (this compound): This lipid is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids like mRNA.[8][9] At physiological pH (~7.4), it becomes more neutral, reducing potential toxicity.[9][10]

  • Phospholipid (e.g., DOPE, DSPC): These "helper lipids" contribute to the structural integrity of the LNP and can aid in the endosomal escape of the cargo into the cytoplasm.[9][11]

  • Cholesterol: Cholesterol enhances the stability of the LNP structure.[7][9]

  • PEG-Lipid: A PEGylated lipid provides a hydrophilic steric barrier on the surface of the LNP, which controls particle size during formation and prevents aggregation, thereby increasing stability and circulation time.[7][12]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High PDI (>0.2)

Q: My LNP particle size is larger than the target of 100 nm and the PDI is consistently above 0.2 after scaling up. What are the potential causes and how can I fix this?

A: This is a common issue when transitioning to larger batch sizes. The problem often lies in the mixing dynamics, which are harder to control at scale.[2] Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Particle Size and PDI Issues

problem problem cause cause solution solution check check start Problem: High Particle Size / PDI > 0.2 check_mixing Is mixing process scalable? start->check_mixing check_params Are process parameters optimized? check_mixing->check_params Yes cause_mixing Cause: Inefficient Mixing (e.g., T-junction vs. Microfluidics) check_mixing->cause_mixing No check_lipids Is lipid quality consistent? check_params->check_lipids Yes cause_params Cause: Suboptimal Flow Rates or Ratios check_params->cause_params No cause_lipids Cause: Lipid Impurities or Degradation check_lipids->cause_lipids No end Achieved Target Size & PDI check_lipids->end Yes solution_mixing Solution: Characterize and adapt mixing technology for scale. Ensure consistent shear stress and flow patterns. cause_mixing->solution_mixing solution_params Solution: Re-optimize Flow Rate Ratio (FRR) and Total Flow Rate (TFR). Perform a Design of Experiments (DoE). cause_params->solution_params solution_lipids Solution: Source high-purity lipids. Perform quality control on incoming raw materials. cause_lipids->solution_lipids solution_mixing->end solution_params->end solution_lipids->end

Caption: Troubleshooting logic for LNP size and PDI control.

  • Evaluate Your Mixing Method: The manufacturing method used at the lab scale (e.g., microfluidics) may not be directly scalable.[8][13] When moving to larger volumes, technologies like high-pressure homogenization or T-junction mixing are often used.[4] Each method has different fluid dynamics, and the transition requires careful process parameter re-optimization to maintain consistent LNP characteristics.[8]

  • Optimize Process Parameters: Key parameters that influence particle size include the flow rate ratio (FRR) of the aqueous and organic phases, and the total flow rate (TFR).[14]

    • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase (containing mRNA) to the organic phase (containing lipids). Higher proportions of the organic phase can lead to larger particle sizes.[14]

    • Total Flow Rate (TFR): Higher TFRs generally lead to smaller particle sizes due to increased mixing energy and shear forces.

  • Check Raw Material Quality: The purity and consistency of your lipids are critical.[15] Impurities in any of the lipid components, including this compound, can interfere with the self-assembly process, leading to larger and more varied particle sizes.[15] Ensure you are using high-purity lipids and that there is no batch-to-batch variability from your supplier.

Issue 2: Low mRNA Encapsulation Efficiency (<90%)

Q: My mRNA encapsulation efficiency has dropped significantly after scaling up production. What could be the cause?

A: Low encapsulation efficiency is often related to the formulation chemistry and process parameters that affect the interaction between the this compound ionizable lipid and the mRNA.

  • Verify pH of Aqueous Buffer: The this compound lipid requires an acidic environment (typically pH < 6.0) to become protonated (positively charged).[9] This positive charge is essential for its electrostatic interaction with the negatively charged mRNA backbone, which drives encapsulation.[8][9] Ensure that the pH of your aqueous buffer is correctly maintained at the larger scale.

  • Check N:P Ratio: The N:P ratio, which is the molar ratio of protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the mRNA, is critical.[16] An optimal N:P ratio ensures there is sufficient positive charge to encapsulate the mRNA effectively. This ratio may need to be re-optimized when scaling up.

  • Assess mRNA Integrity: Degradation of your mRNA cargo can lead to poor encapsulation. Ensure that your mRNA is of high integrity and that your process is free of RNases. The longer processing times associated with larger batches can increase the risk of mRNA degradation if conditions are not carefully controlled.[13]

Data Presentation

Table 1: Impact of Process Parameters on LNP Critical Quality Attributes (CQAs)

This table summarizes the general effects of key process parameters on LNP characteristics based on published findings. Specific results will vary based on the exact lipid composition and equipment used.

Process ParameterEffect on Particle SizeEffect on PDIEffect on Encapsulation EfficiencyReference
Increased Total Flow Rate (TFR) DecreaseGenerally DecreasesMay Increase (up to a point)[14]
Increased Flow Rate Ratio (Aqueous:Organic) DecreaseGenerally DecreasesVariable[14][17]
Increased Lipid Concentration IncreaseMay IncreaseMay Increase[15]
Decreased Aqueous Buffer pH No direct major effectNo direct major effectIncreases[9][17]
Increased Mixing Speed/Energy DecreaseDecreasesIncreases[14][17]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs at a laboratory scale, which serves as the baseline before scaling up.

LNP Formulation and Characterization Workflow

cluster_prep 1. Preparation cluster_process 2. Formulation cluster_analysis 3. Characterization prep prep process process analysis analysis A Prepare Aqueous Phase: mRNA in Acidic Buffer (e.g., pH 4.0) C Load Syringes and Set Flow Rates on Pump A->C B Prepare Organic Phase: This compound, Helper Lipids, PEG-Lipid in Ethanol (B145695) B->C D Microfluidic Mixing (e.g., NanoAssemblr) C->D E Collect LNP Suspension D->E F Buffer Exchange / Dialysis to Neutral pH (e.g., PBS pH 7.4) E->F G Measure Size & PDI (Dynamic Light Scattering) F->G H Measure Zeta Potential F->H I Determine Encapsulation Efficiency (RiboGreen Assay) F->I

Caption: General workflow for LNP formulation and analysis.

  • Preparation of Solutions:

    • Aqueous Phase: Dissolve mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

    • Organic Phase: Dissolve this compound, DOPE, cholesterol, and a PEG-lipid in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).[7]

  • Microfluidic Mixing:

    • Load the aqueous and organic phases into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., from a NanoAssemblr platform).

    • Set the desired TFR (e.g., 12 mL/min) and FRR (e.g., 3:1 aqueous to organic).

    • Initiate mixing and collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against a physiological buffer (e.g., 1x PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[6]

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization of LNP Size and Polydispersity Index (PDI)
  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[6]

  • Sample Preparation: Dilute the LNP suspension in 1x PBS (pH 7.4) to an appropriate concentration for DLS measurement.[6]

  • Measurement:

    • Equilibrate the instrument to 25°C.[6]

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement in triplicate to obtain the average Z-average diameter (particle size) and PDI.[6]

Protocol 3: Determination of mRNA Encapsulation Efficiency (EE)

This protocol uses a RiboGreen fluorescence assay to quantify the amount of encapsulated versus free mRNA.[16]

  • Reagents: Quant-iT RiboGreen reagent, TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), and a 2% Triton X-100 solution.

  • Procedure:

    • Prepare two sets of samples from your LNP formulation.

    • Set A (Free mRNA): Dilute the LNP sample in TE buffer. Add the RiboGreen reagent, which will bind to any unencapsulated (free) mRNA and fluoresce.

    • Set B (Total mRNA): Dilute the LNP sample in TE buffer. Add 2% Triton X-100 to lyse the LNPs and release all the mRNA. Then, add the RiboGreen reagent, which will bind to the total mRNA and fluoresce.

    • Measure the fluorescence of both sets using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Encapsulation Efficiency (%) = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

References

Technical Support Center: C12-113 mRNA LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing mRNA degradation in C12-113 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mRNA degradation in this compound LNP formulations?

A1: The primary causes of mRNA degradation within LNP formulations are hydrolysis and oxidation.[1][2] Hydrolysis involves the cleavage of the phosphodiester backbone of the mRNA molecule, a process that can be influenced by pH.[1][2] Oxidation, on the other hand, can damage the ribose sugar and nucleobases of the mRNA.[3][4] Additionally, reactive impurities derived from the ionizable cationic lipid component, such as this compound, can lead to the formation of mRNA-lipid adducts, rendering the mRNA untranslatable.[5][6]

Q2: How does the this compound lipid component contribute to mRNA degradation?

A2: The tertiary amine group in ionizable lipids like this compound can undergo oxidation to form an N-oxide. This N-oxide can then be hydrolyzed, generating reactive aldehyde species. These aldehydes can subsequently react with the mRNA, forming adducts that impair its function.[5][6] Furthermore, peroxide species in unsaturated lipid tails can also convert to reactive aldehydes, contributing to mRNA degradation.[5]

Q3: What is the optimal pH for storing this compound LNP formulations to minimize mRNA degradation?

A3: Generally, a slightly acidic to neutral pH range is recommended to protect mRNA from hydrolysis.[7] Studies have shown that at 25°C, a lower buffer pH can surprisingly increase ester hydrolysis in some ionizable lipids, while at 4°C, the trend is reversed.[1][2] For cationic LNPs, storage at a pH below the pKa of the ionizable lipid has been shown to improve stability and transfection efficiency, although very low pH can lead to aggregation.[8]

Q4: What is the recommended storage temperature for this compound LNP formulations?

A4: To ensure long-term stability, ultra-low temperature storage (typically -20°C to -80°C) is recommended for this compound LNP formulations.[9] As storage temperature increases, mRNA degradation becomes more pronounced.[9] However, lyophilization (freeze-drying) can significantly improve stability, allowing for storage at 4°C for extended periods (e.g., 24 weeks) and even at room temperature for shorter durations (e.g., 12 weeks).[9][10]

Q5: Can lyophilization help prevent mRNA degradation?

A5: Yes, lyophilization is a highly effective strategy for preventing mRNA degradation. By removing water, it minimizes hydrolysis.[11] Lyophilized mRNA-LNP formulations have demonstrated significantly improved stability at refrigerated and even room temperatures compared to their aqueous counterparts.[10][11][12][13][14] The inclusion of cryoprotectants like sucrose (B13894) is crucial for preserving the integrity of the LNPs during the freeze-drying process.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low mRNA integrity observed in analytical assays (e.g., CGE, HPLC). - Hydrolysis: Inappropriate pH of the storage buffer. - Oxidation: Exposure to oxidative stress. - Improper Storage: Elevated storage temperature or repeated freeze-thaw cycles.- Optimize the storage buffer pH to a slightly acidic range.[8][15][16][17] - Consider the use of antioxidants in the formulation.[3][4] - Store formulations at -80°C and minimize freeze-thaw cycles. If frequent use is required, aliquot the sample.[9]
Reduced protein expression in vitro or in vivo despite high encapsulation efficiency. - mRNA-lipid adduct formation: Reactive impurities from the ionizable lipid may have modified the mRNA, rendering it untranslatable.[5][6] - mRNA degradation: Although encapsulated, the mRNA may have been partially degraded.- Use high-purity lipids and raw materials to minimize reactive impurities.[6] - Perform a thorough analysis of mRNA integrity using methods like RP-IP HPLC to detect adducts.[18][19][20][21][22] - Re-evaluate storage conditions (temperature and buffer) to further minimize degradation.
LNP aggregation observed during storage. - Colloidal instability: Suboptimal buffer composition or pH. - Freeze-thaw stress: Damage to the LNP structure during freezing and thawing.- Screen different buffer systems (e.g., citrate, phosphate, Tris) to identify one that enhances colloidal stability.[7] - For frozen storage, ensure the use of an appropriate cryoprotectant (e.g., sucrose).[11] - If aggregation persists, consider lyophilization for long-term storage.[10][11][12][13][14]
Inconsistent results between experimental batches. - Variability in formulation process: Inconsistent mixing parameters or raw material quality. - Differences in storage and handling: Variations in temperature, light exposure, or freeze-thaw cycles.- Standardize the LNP formulation protocol, including mixing speed, temperature, and component concentrations. - Ensure consistent quality of all raw materials, especially the ionizable lipid.[6] - Maintain a strict and consistent protocol for storage and handling of all batches.

Quantitative Data on mRNA-LNP Stability

Table 1: Effect of Storage Temperature on mRNA Integrity in Aqueous LNP Formulations

Storage Temperature (°C)Time% Intact mRNAReference
-2090 days~95%[23]
490 days~90%[23]
254 days~70%[23]
374 days~50%[23]
454 days~30%[23]
604 days<20%[23]

Table 2: Stability of Lyophilized vs. Aqueous mRNA-LNP Formulations

FormulationStorage Temperature (°C)TimeEncapsulation Efficiency (%)Reference
Aqueous2212 weeksMaintained[11]
Lyophilized2212 weeksMaintained[11]
Lyophilized3712 weeksMaintained[11]
Lyophilized424 weeks>90%[10]
Lyophilized2512 weeks>90%[10]

Experimental Protocols

Protocol 1: mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

This protocol outlines the general steps for assessing mRNA integrity from LNP formulations using a capillary electrophoresis system.

1. Sample Preparation: a. To release the mRNA from the LNPs, mix 10 µL of the mRNA-LNP sample with 15 µL of a 2% Triton X-100 solution (final concentration 1.2%).[24] b. Shake the mixture at 800 rpm for 10 minutes at room temperature.[24] c. Add 25 µL of CE-grade water.[24] d. Add 50 µL of formamide (B127407) (final concentration 50%) and incubate at room temperature for 10 minutes.[24] e. For denaturing conditions, the sample can be heated at 70°C for 5-10 minutes after the addition of formamide and then immediately chilled on ice for at least 5 minutes.[23][25]

2. Instrument Setup: a. Use a system equipped with a laser-induced fluorescence (LIF) detector. b. Prepare the gel-sieving matrix and buffers according to the manufacturer's instructions (e.g., RNA 9000 Purity & Integrity Analysis kit).[25]

3. Electrophoresis: a. Transfer the prepared samples to a 96-well plate. b. Perform electrokinetic injection of the sample into the capillary. c. Apply the separation voltage. The mRNA and its fragments will migrate through the gel matrix and be separated by size.

4. Data Analysis: a. The LIF detector will generate an electropherogram showing peaks corresponding to the intact mRNA and any degradation products. b. Calculate the percentage of intact mRNA by dividing the area of the main peak by the total area of all peaks.

Protocol 2: mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay

This protocol describes how to determine the percentage of mRNA encapsulated within the LNPs.

1. Reagent Preparation: a. Prepare a 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). b. Prepare a 2% Triton X-100 solution in 1x TE buffer. c. Prepare the RiboGreen working solution by diluting the stock reagent 1:100 in 1x TE buffer. Protect from light.

2. Standard Curve Preparation: a. Prepare a series of known concentrations of the same mRNA used in the formulation in 1x TE buffer to create a standard curve (e.g., ranging from 10 ng/mL to 1 µg/mL).

3. Sample Preparation and Measurement: a. In a 96-well black plate, add 50 µL of 1x TE buffer to a set of wells for measuring unencapsulated mRNA. b. In a separate set of wells, add 50 µL of the 2% Triton X-100 solution for measuring total mRNA. c. Add 50 µL of the diluted mRNA-LNP sample to both sets of wells. d. Add 50 µL of the mRNA standards to their designated wells. e. Add 100 µL of the RiboGreen working solution to all wells. f. Incubate for 5 minutes at room temperature, protected from light. g. Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

4. Calculation: a. Use the standard curve to determine the concentration of mRNA in the samples with and without Triton X-100. b. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

mRNA_Degradation_Pathway mRNA Intact mRNA Hydrolysis Hydrolysis mRNA->Hydrolysis pH, Temp Oxidation Oxidation mRNA->Oxidation ROS Reactive_Aldehydes Reactive Aldehydes mRNA->Reactive_Aldehydes Adduct Formation Degraded_mRNA Degraded mRNA (Strand Scission) Hydrolysis->Degraded_mRNA Oxidized_mRNA Oxidized mRNA (Base/Sugar Damage) Oxidation->Oxidized_mRNA Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->Reactive_Aldehydes mRNA_Adducts mRNA-Lipid Adducts (Untranslatable) Reactive_Aldehydes->mRNA_Adducts Ionizable_Lipid Ionizable Lipid (e.g., this compound) Ionizable_Lipid->Lipid_Peroxidation Oxidative Stress

Caption: Key pathways of mRNA degradation in LNP formulations.

Experimental_Workflow_mRNA_Integrity start mRNA-LNP Sample lysis LNP Lysis (e.g., Triton X-100) start->lysis denaturation Denaturation (Formamide, Heat) lysis->denaturation cge Capillary Gel Electrophoresis (CGE) denaturation->cge hplc RP-IP HPLC denaturation->hplc analysis Data Analysis cge->analysis hplc->analysis integrity mRNA Integrity (%) analysis->integrity Troubleshooting_Logic issue Low Protein Expression check_encap High Encapsulation Efficiency? issue->check_encap check_integrity High mRNA Integrity? check_encap->check_integrity Yes formulation_issue Review Formulation/ Encapsulation Protocol check_encap->formulation_issue No adducts Potential mRNA-Lipid Adducts check_integrity->adducts Yes degradation mRNA Degradation check_integrity->degradation No high_purity_lipids Use High-Purity Lipids adducts->high_purity_lipids optimize_storage Optimize Storage Conditions (Temp, pH, Antioxidants) degradation->optimize_storage

References

Validation & Comparative

C12-113 vs. SM-102: A Comparative Guide to mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring potent and targeted delivery. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides an objective comparison of two such ionizable lipids: C12-113 and SM-102, focusing on their mRNA delivery efficiency, supported by available experimental data. While direct head-to-head studies are limited, this guide synthesizes data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Characteristics

FeatureThis compoundSM-102
Primary Application Investigational lipid for targeted mRNA delivery.Clinically validated lipid used in the Moderna COVID-19 vaccine.
Reported Tissue Tropism Predominantly extrahepatic, with potential for lung and lymph node targeting (based on structurally similar lipids).Primarily liver-tropic following systemic administration.[1][2]
In Vivo mRNA Delivery Efficiency Data is emerging, with related compounds showing high efficiency in specific tissues.Demonstrated high levels of in vivo protein expression.[2][3][4]

Quantitative Performance Data

In Vivo Luciferase Expression

SM-102:

Multiple studies have demonstrated the potent in vivo mRNA delivery of SM-102-formulated LNPs, typically showing high luciferase expression in the liver following intravenous or intramuscular injection. For instance, one study reported that intramuscular injection of 1µg of luciferase mRNA encapsulated in SM-102 LNPs resulted in robust and sustained bioluminescence.[3] Another study comparing different ionizable lipids found that SM-102 and ALC-0315 based LNPs achieved significantly higher protein expression in vivo compared to MC3 and C12-200 based LNPs.

This compound and Structurally Related Lipids:

Quantitative in vivo data for this compound is less prevalent in publicly available literature. However, studies on structurally similar lipids provide insights into its potential performance and targeting capabilities. For example, the ionizable lipid 113-N16B has been shown to deliver mRNA preferentially to pulmonary endothelial cells.[5] Another related lipid, 113-O12B , has been utilized in LNPs that accumulate specifically in mouse lymph nodes after subcutaneous administration.[6][7] Research on C12-200 , a lipidoid with a similar structural backbone, has shown that its delivery efficiency can be significantly enhanced by optimizing the LNP formulation, leading to potent mRNA expression, primarily in the liver and spleen.[8][9][10][11][12] One study found that C12-200 LNPs facilitated protein expression almost entirely in the liver.[10]

Table 1: Summary of In Vivo Luciferase Expression Data

Ionizable LipidAnimal ModelRoute of AdministrationmRNA DosePeak Bioluminescence (Organ)Reference
SM-102 BALB/c miceIntramuscular1 µgInjection site, Liver[3][4]
SM-102 C57BL/6 miceIntravenous0.5 mg/kgLiver[1]
C12-200 MiceIntravenous0.75 mg/kgLiver[10]
113-N16B MiceNot SpecifiedNot SpecifiedLungs[5]
113-O12B MiceSubcutaneousNot SpecifiedLymph Nodes[6][7]

Note: This table presents data from different studies and is intended for qualitative comparison due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and in vivo evaluation of mRNA-LNPs using SM-102 and a general protocol that can be adapted for this compound based on literature for similar lipidoids.

SM-102 LNP Formulation and In Vivo Evaluation

1. LNP Formulation (Microfluidic Mixing):

  • Lipid Stock Solutions: Prepare stock solutions of SM-102, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[13]

  • mRNA Solution: Dissolve the mRNA transcript (e.g., encoding firefly luciferase) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dialysis and Concentration: The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The LNPs can be concentrated using centrifugal filter units.

2. In Vivo Luciferase Expression Assay:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Administration: Administer the mRNA-LNPs via the desired route (e.g., intramuscular or intravenous injection) at a specified mRNA dose (e.g., 1 µ g/mouse ).

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal injection.

  • Data Acquisition: Anesthetize the mice and measure the bioluminescence signal using an in vivo imaging system (IVIS). Quantify the signal intensity (radiance) in specific regions of interest (e.g., injection site, liver, spleen).[3][14]

This compound LNP Formulation and In Vivo Evaluation (General Protocol)

1. LNP Formulation (Ethanol Injection Method):

  • Lipid Stock Solutions: Prepare an ethanol stock solution containing this compound, a helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and a PEG-lipid.

  • mRNA Solution: Dissolve the mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Formation: Rapidly inject the lipid-ethanol solution into the stirring mRNA-aqueous solution.

  • Purification: Remove the ethanol and unincorporated components by dialysis against PBS.

2. In Vivo Evaluation:

  • Follow a similar procedure as described for SM-102, adapting the animal model, route of administration, and mRNA dose based on the specific research question. Monitor biodistribution and protein expression using in vivo imaging.

Signaling Pathways and Experimental Workflows

Endosomal Escape of Ionizable Lipid Nanoparticles

The efficiency of mRNA delivery is critically dependent on the ability of the LNP to escape the endosome and release its mRNA cargo into the cytoplasm. The following diagram illustrates the generally accepted mechanism for ionizable LNPs.

Endosomal_Escape cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) Protonation Protonation Membrane_Fusion Membrane_Fusion Protonation->Membrane_Fusion Ionizable Lipid Becomes Cationic mRNA_Release mRNA_Release Membrane_Fusion->mRNA_Release Interaction with Endosomal Membrane Translation mRNA Translation (Protein Synthesis) mRNA_Release->Translation Cytoplasmic Release LNP_Uptake LNP Uptake (Endocytosis) LNP_Uptake->Protonation Endosomal Trafficking

Caption: Mechanism of LNP endosomal escape and mRNA release.

Experimental Workflow for In Vivo mRNA Delivery Efficiency

The following diagram outlines a typical workflow for assessing the in vivo performance of an mRNA-LNP formulation.

Experimental_Workflow LNP_Formulation 1. LNP Formulation (e.g., Microfluidics) Characterization 2. Physicochemical Characterization (Size, Zeta, Encapsulation) LNP_Formulation->Characterization Animal_Administration 3. In Vivo Administration (e.g., IV, IM) Characterization->Animal_Administration Bioluminescence_Imaging 4. In Vivo Imaging (Luciferase Expression) Animal_Administration->Bioluminescence_Imaging Data_Analysis 5. Data Analysis (Quantification of Signal) Bioluminescence_Imaging->Data_Analysis

Caption: Workflow for evaluating in vivo mRNA delivery.

Conclusion

Both this compound and SM-102 represent important classes of ionizable lipids for mRNA delivery. SM-102 is a well-characterized, clinically validated lipid that primarily targets the liver and demonstrates high levels of protein expression. This compound and its structurally related analogs are emerging as promising candidates for extrahepatic targeting, with demonstrated potential for delivery to the lungs and lymph nodes.

The choice between these lipids will ultimately depend on the specific therapeutic application. For indications requiring high levels of protein expression in the liver, SM-102 is a proven and effective choice. For applications where targeting specific extrahepatic tissues is desired, this compound and its derivatives warrant further investigation. As more quantitative data for this compound becomes available, a more direct and nuanced comparison will be possible, further guiding the rational design of next-generation mRNA delivery systems. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to perform their own head-to-head comparisons to determine the optimal lipid for their specific mRNA therapeutic or vaccine candidate.

References

A Comparative Analysis of C12-113 and Other Leading Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Ionizable Lipid Performance

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The choice of ionizable lipid is a critical determinant of an LNP's success, profoundly influencing its encapsulation efficiency, stability, and in vivo performance. This guide provides a detailed, data-driven comparison of the novel ionizable lipidoid C12-113 against the established, clinically-validated ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear and objective assessment, the following tables summarize the key physicochemical properties and in vivo efficacy of LNPs formulated with this compound and its counterparts. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are not always available. Variations in LNP composition, mRNA cargo, and animal models can influence outcomes.

Ionizable Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Reference
This compound 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG)~80-100< 0.2> 90%[Han et al., 2023]
DLin-MC3-DMA 50:10:38.5:1.5 (MC3:DSPC:Cholesterol:DMG-PEG 2000)~80-100< 0.2> 95%[1][2]
SM-102 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000)~75-90< 0.2> 95%[3][4]
ALC-0315 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:DMG-PEG 2000)~80-90< 0.2> 95%[4][5]

Table 1: Physicochemical Characteristics of LNPs. This table outlines the typical molar ratios used in LNP formulations and the resulting particle size, polydispersity index (PDI), and mRNA encapsulation efficiency for each ionizable lipid.

Ionizable Lipid mRNA Cargo Dose Administration Route In Vivo Model Relative Luciferase Expression (vs. control) Reference
This compound Firefly Luciferase (Fluc)5 µgIntramuscularBALB/c miceHigh expression (specific fold-change not available)[Han et al., 2023]
DLin-MC3-DMA Firefly Luciferase (Fluc)0.05 mg/kgIntravenousBALB/c miceSignificant expression in the liver.[6][6]
SM-102 Firefly Luciferase (Fluc)1 µgIntramuscularBALB/c miceHigher expression than ALC-0315 LNPs.[4][4]
ALC-0315 Firefly Luciferase (Fluc)1 µgIntramuscularBALB/c miceSignificant expression.[4][4]

Table 2: In Vivo Efficacy (Luciferase Expression). This table summarizes the in vivo performance of LNPs formulated with different ionizable lipids, as measured by luciferase reporter gene expression. Note that direct quantitative comparisons are challenging due to variations in experimental design.

Experimental Methodologies: A Closer Look

Understanding the experimental context is crucial for interpreting performance data. Below are detailed protocols for key experiments cited in this guide.

LNP Formulation via Microfluidics

The use of microfluidic devices for LNP synthesis allows for precise control over mixing conditions, leading to reproducible and scalable production of nanoparticles with uniform characteristics.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Stock Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol (B145695) Microfluidic_Device Microfluidic Device (e.g., NanoAssemblr) Lipid_Stock->Microfluidic_Device Syringe Pump A mRNA_Stock mRNA in Aqueous Buffer (e.g., Citrate (B86180), pH 4.0) mRNA_Stock->Microfluidic_Device Syringe Pump B Dialysis Dialysis (against PBS, pH 7.4) Microfluidic_Device->Dialysis Formulated LNPs Concentration Tangential Flow Filtration (Optional) Dialysis->Concentration DLS Dynamic Light Scattering (DLS) (Size, PDI) Concentration->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Concentration->RiboGreen

Figure 1: LNP Formulation and Characterization Workflow. This diagram illustrates the typical workflow for producing and characterizing mRNA-loaded lipid nanoparticles using a microfluidic system.

Protocol:

  • Lipid Solution Preparation: The ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in absolute ethanol to achieve the desired molar ratio.[1]

  • mRNA Solution Preparation: The mRNA is diluted in an aqueous buffer with a pH of approximately 4.0 (e.g., 10-50 mM citrate buffer).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a NanoAssemblr platform) at a controlled flow rate ratio (typically 3:1 aqueous to organic phase).[7] The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[1] Tangential flow filtration can also be used for purification and concentration.

  • Characterization: The LNPs are characterized for their size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay such as the RiboGreen assay.[8]

In Vivo Luciferase Expression Assay

This assay is a standard method for evaluating the in vivo delivery efficiency of LNP-formulated mRNA.

InVivo_Luciferase_Assay LNP_Admin LNP Administration (e.g., Intramuscular, Intravenous) Incubation Incubation Period (e.g., 6, 24, 48 hours) LNP_Admin->Incubation Substrate_Injection Luciferin Injection (Substrate for Luciferase) Incubation->Substrate_Injection Imaging In Vivo Imaging System (IVIS) (Bioluminescence Detection) Substrate_Injection->Imaging Analysis Quantification of Luminescence Signal Imaging->Analysis

Figure 2: In Vivo Luciferase Assay Workflow. This diagram outlines the key steps involved in assessing the in vivo delivery efficiency of mRNA-LNPs using a luciferase reporter gene.

Protocol:

  • Animal Model: BALB/c mice are commonly used for these studies.[4][6]

  • LNP Administration: A defined dose of luciferase mRNA-loaded LNPs is administered to the mice via a specific route, such as intramuscular or intravenous injection.[6][9]

  • Incubation: The animals are monitored for a set period (e.g., 6, 24, 48 hours) to allow for mRNA translation and protein expression.[6]

  • Substrate Administration: The substrate for the luciferase enzyme, D-luciferin, is injected into the mice.

  • Bioluminescence Imaging: The mice are imaged using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal produced by the luciferase enzyme.[9] The intensity of the signal correlates with the amount of protein expressed, and thus the efficiency of mRNA delivery.

  • Ex Vivo Analysis (Optional): Organs of interest (e.g., liver, spleen, muscle at the injection site) can be harvested and imaged ex vivo to determine the biodistribution of mRNA expression.[10]

Signaling and Cellular Uptake Pathway

The efficiency of an ionizable lipid is intrinsically linked to its ability to facilitate the endosomal escape of the mRNA cargo into the cytoplasm where it can be translated into protein.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_release mRNA Release LNP_Extracellular LNP in Extracellular Space (pH 7.4) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Membrane_Fusion LNP-Endosome Membrane Fusion Protonation->Membrane_Fusion mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release Translation mRNA Translation (Protein Synthesis) mRNA_Release->Translation

Figure 3: Mechanism of LNP-mediated mRNA Delivery. This diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of mRNA delivered by ionizable lipid-containing nanoparticles.

The ionizable lipids are designed to be near-neutral at physiological pH (around 7.4), which minimizes toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the cell, the LNP is trafficked into endosomes, where the pH gradually decreases. This acidic environment protonates the amine headgroup of the ionizable lipid, giving the LNP a positive charge. This charge facilitates the fusion of the LNP membrane with the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm, where it can be translated by the cellular machinery.

Concluding Remarks

The selection of an ionizable lipid is a critical decision in the development of LNP-based mRNA therapeutics. While DLin-MC3-DMA, SM-102, and ALC-0315 have a proven track record in clinically approved products, novel lipidoids like this compound show significant promise, particularly in the context of vaccine development where adjuvant properties can be beneficial.

This guide provides a foundational comparison based on currently available data. Researchers and drug developers are encouraged to perform their own head-to-head studies under their specific experimental conditions to identify the optimal ionizable lipid for their application. The detailed protocols and workflows provided herein offer a starting point for such investigations. As the field of mRNA delivery continues to evolve, the development and characterization of new and improved ionizable lipids will remain a key driver of innovation.

References

In Vivo Validation of C12-113 Mediated Protein Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic proteins to specific tissues and cells in vivo represents a significant hurdle in the development of novel biologics. The lipid nanoparticle (LNP) system, utilizing ionizable lipids such as C12-113, has emerged as a promising non-viral vector for this purpose. This guide provides an objective comparison of this compound mediated protein expression with alternative in vivo delivery technologies, supported by experimental data and detailed methodologies.

This compound Lipid Nanoparticles: Performance Overview

This compound is an ionizable lipid that can be formulated into LNPs to encapsulate and deliver protein cargo. A notable example of its application is in the delivery of the small protein K27, a Designed Ankyrin Repeat Protein (DARPin) engineered to inhibit the oncoprotein RAS. In a preclinical mouse model of hepatocellular carcinoma, LNPs formulated with this compound demonstrated the ability to deliver functional K27-D30 (a charge-modified version of the protein) to the cytosol of cancerous cells in the liver. This delivery resulted in the inhibition of RAS-driven tumor growth and a reduction in tumor load.

While direct head-to-head studies with a wide range of other delivery platforms are limited, the performance of this compound LNPs can be benchmarked against the widely used ionizable lipid, C12-200. In the context of K27 delivery, LNPs formulated with a library of ionizable lipids, including this compound and C12-200 as controls, were evaluated. The selection of the optimal ionizable lipid, in combination with other formulation components, was crucial for achieving potent intracellular protein delivery.

Comparative Analysis of In Vivo Protein Delivery Systems

The selection of an appropriate in vivo protein delivery system depends on various factors, including the target tissue, the nature of the protein cargo, and the desired therapeutic outcome. Below is a comparison of this compound LNPs with other prominent delivery technologies.

Delivery SystemMechanism of ActionAdvantagesDisadvantagesKey Performance Metrics (Illustrative)
This compound Lipid Nanoparticles Encapsulation of protein in a lipid bilayer, facilitating endosomal escape and cytosolic delivery.High encapsulation efficiency for charge-modified proteins; demonstrated in vivo efficacy in a cancer model; potential for targeted delivery.Primarily liver-tropic biodistribution; potential for immunogenicity with repeated dosing.Tumor growth inhibition; quantifiable protein delivery to target cells.
Polymeric Nanoparticles Encapsulation or surface adsorption of proteins onto a polymer matrix.Biocompatible and biodegradable options available; tunable size and surface properties for targeted delivery.Can have lower encapsulation efficiency compared to LNPs; potential for toxicity depending on the polymer.Drug entrapment efficiency (e.g., 67-68% for catalase in chitosan (B1678972) NPs); significant anti-inflammatory effects in vivo.
In Vivo Electroporation Application of controlled electrical pulses to create transient pores in cell membranes, allowing protein entry.High efficiency for localized delivery; applicable to various tissues (e.g., muscle, skin).Invasive procedure; can cause cell damage and death; primarily for local, not systemic, delivery.High, long-term expression with optimized parameters (e.g., 200 V/cm, 20 ms (B15284909), 8 pulses for muscle).
Cell-Penetrating Peptides (CPPs) Short peptides that can traverse cell membranes and carry protein cargo into the cytosol.Can deliver a wide range of cargo sizes; potential for non-covalent complexation, avoiding protein modification.Can exhibit non-specific biodistribution and rapid clearance; potential for toxicity at higher doses.Effective for in vivo delivery of various bioactive cargoes into different tissues.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo protein delivery studies.

This compound Lipid Nanoparticle Formulation and In Vivo Administration

Materials:

  • Ionizable lipid this compound

  • Cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Neutral/helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • Cholesterol

  • Lipid-anchored Polyethylene Glycol (PEG)

  • Charge-modified protein cargo (e.g., K27-D30)

  • Microfluidic mixing device

Protocol:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DOTAP, DOPE, cholesterol, and PEG-lipid in ethanol.

  • Aqueous Phase Preparation: Dissolve the charge-modified protein in an appropriate buffer (e.g., pH 5 PBS).

  • LNP Formulation: Utilize a microfluidic mixing device to combine the ethanolic lipid mixture with the aqueous protein solution at a controlled flow rate. The rapid mixing facilitates the self-assembly of the lipids into LNPs, encapsulating the protein.

  • Characterization: Characterize the formulated LNPs for size, polydispersity, surface zeta potential, and protein concentration.

  • In Vivo Administration: For systemic delivery, administer the LNP formulation to the animal model via intravenous (e.g., tail vein) injection. The dosage will depend on the specific protein and animal model.

  • Efficacy Evaluation: Monitor the therapeutic effect (e.g., tumor growth inhibition) and quantify protein delivery to the target tissue using appropriate assays (e.g., Western blot, fluorescence imaging).

In Vivo Electroporation of Proteins

Materials:

  • Recombinant protein of interest

  • Electroporation buffer

  • Electroporator with appropriate electrodes (e.g., caliper or needle electrodes)

  • Anesthesia

Protocol:

  • Animal Preparation: Anesthetize the animal and prepare the target area (e.g., shave the skin over the target muscle).

  • Protein Injection: Inject the recombinant protein solution directly into the target tissue (e.g., tibialis anterior muscle).

  • Electroporation: Immediately following injection, apply a series of controlled electrical pulses using the electroporator and electrodes. Optimized parameters are crucial for efficient delivery and minimal tissue damage. For muscle delivery, typical parameters might be 200 V/cm, 20 ms pulse duration, with 8 pulses.

  • Post-Procedure Care: Monitor the animal for recovery from anesthesia and any adverse effects at the site of electroporation.

  • Analysis: At the desired time points, harvest the target tissue to analyze protein expression and functional effects.

Visualizing In Vivo Protein Delivery Workflows

To better understand the processes involved in this compound LNP-mediated protein delivery and its alternatives, the following diagrams illustrate the key steps.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Delivery Lipids This compound & Other Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Protein Protein Cargo in Aqueous Buffer Protein->Mixing LNP Protein-Loaded LNP Mixing->LNP Injection IV Injection LNP->Injection Circulation Systemic Circulation Injection->Circulation Uptake Cellular Uptake (Endocytosis) Circulation->Uptake Escape Endosomal Escape Uptake->Escape Release Protein Release in Cytosol Escape->Release

Caption: Workflow for this compound LNP-mediated protein delivery.

Alternative_Delivery_Workflows cluster_electroporation In Vivo Electroporation cluster_polymeric Polymeric Nanoparticles cluster_cpp Cell-Penetrating Peptides E_Inject Inject Protein E_Pulse Apply Electrical Pulses E_Inject->E_Pulse E_Uptake Direct Cytosolic Uptake E_Pulse->E_Uptake P_Formulate Formulate Protein-Polymer NP P_Administer Systemic/Local Admin. P_Formulate->P_Administer P_Release Protein Release P_Administer->P_Release C_Complex Form Protein-CPP Complex C_Administer Systemic/Local Admin. C_Complex->C_Administer C_Translocate Membrane Translocation C_Administer->C_Translocate

Caption: Workflows for alternative in vivo protein delivery methods.

Conclusion

This compound containing lipid nanoparticles represent a potent platform for the in vivo delivery of therapeutic proteins, with demonstrated success in a preclinical cancer model. However, the choice of a delivery system is highly dependent on the specific therapeutic application. This guide provides a comparative framework to aid researchers in selecting the most appropriate technology for their needs. While LNPs offer advantages in terms of encapsulation and systemic delivery, particularly to the liver, alternative methods such as electroporation provide high efficiency for localized delivery, and polymeric nanoparticles and cell-penetrating peptides offer their own unique sets of advantages and challenges. Further head-to-head comparative studies are warranted to more definitively delineate the optimal applications for each of these promising technologies.

C12-113 LNP: A Comparative Analysis of Biodistribution and Efficacy for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery innovation. Among the novel ionizable lipids being explored, C12-113 has emerged as a component of the lymph node-targeting 113-O12B LNP formulation. This guide provides a comprehensive comparison of this compound (as part of the 113-O12B LNP) with other widely used LNP formulations, focusing on biodistribution and therapeutic efficacy, supported by experimental data.

Comparative Biodistribution of 113-O12B LNP

A key determinant of an mRNA therapeutic's success is its ability to reach the target tissue while minimizing off-target effects. The 113-O12B LNP, incorporating a this compound derivative, has been specifically designed for enhanced delivery to lymph nodes, a critical site for generating immune responses for vaccines.

A pivotal study compared the biodistribution of luciferase-encoding mRNA (mLuc) delivered by 113-O12B LNPs to that of LNPs formulated with ALC-0315, a well-established ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Following subcutaneous injection in mice, the 113-O12B LNP demonstrated a significantly different biodistribution profile, characterized by preferential accumulation in the lymph nodes and markedly reduced expression in the liver.[1][2][3]

Table 1: Comparative in vivo Expression of mLuc-LNPs 6 hours Post-Subcutaneous Injection

LNP FormulationRelative Bioluminescence in Liver vs. Lymph Nodes
113-O12B Radiance in liver was 32% of that in lymph nodes.
ALC-0315 Radiance in liver was approximately 400% of that in lymph nodes.

Data sourced from Cheng et al., PNAS, 2022.[3]

This lymph node-targeting capability of the 113-O12B LNP is a significant advantage for vaccine applications, as it can potentially enhance the activation of the immune system while reducing the risk of liver-related side effects.[1]

Comparative Efficacy in a Preclinical Cancer Vaccine Model

The enhanced lymph node delivery of the 113-O12B LNP translates to improved therapeutic efficacy in a preclinical cancer vaccine model. In a study using a B16F10 melanoma model, the efficacy of an ovalbumin (OVA)-encoding mRNA vaccine delivered by 113-O12B LNPs was compared to the same vaccine delivered by ALC-0315 LNPs.

The 113-O12B/mOVA vaccine elicited a more robust CD8+ T cell response compared to the ALC-0315/mOVA vaccine.[4] This enhanced cellular immunity resulted in superior tumor growth inhibition.

Table 2: Therapeutic Efficacy of mOVA-LNPs in B16F10-OVA Tumor-Bearing Mice

Treatment GroupTumor Volume (Day 25 post-inoculation)Complete Response (CR) Rate
Untreated~1500 mm³0/5
anti-PD-1 only~1400 mm³0/5
ALC-0315/mOVAVaried, with 2/5 mice showing rapid tumor growth1/5
113-O12B/mOVA All mice showed significant tumor inhibition1/5
113-O12B/mOVA + anti-PD-1 Sustained tumor inhibition2/5

Data adapted from Cheng et al., PNAS, 2022.

Furthermore, when delivering an mRNA vaccine encoding the TRP-2 peptide antigen in a B16F10 tumor model, the 113-O12B LNP in combination with an anti-PD-1 antibody led to a complete response in 40% of the treated mice, demonstrating its potential in cancer immunotherapy.[1][2][5][6] All mice treated with the 113-O12B-based vaccines also developed long-term immune memory.[5][6]

Experimental Protocols

In Vivo Biodistribution Study

Objective: To determine the in vivo expression profile of mRNA delivered by different LNP formulations.

Animal Model: C57BL/6 mice.

LNP Formulation:

  • 113-O12B LNP: Formulated with this compound derivative, cholesterol, a helper lipid, and a PEG-lipid at an optimized weight ratio of 16:4.8:3:2.4.[3]

  • ALC-0315 LNP: Formulated with ALC-0315, cholesterol, DSPC, and a PEG-lipid.

  • mRNA Cargo: Firefly luciferase mRNA (mLuc).

Procedure:

  • Mice were subcutaneously injected at the tail base with mLuc-encapsulated LNPs.

  • At 6 hours post-injection, mice were anesthetized and intraperitoneally injected with a D-luciferin solution.

  • In vivo bioluminescence imaging was performed using an IVIS spectrum imaging system to visualize the distribution of luciferase expression.

  • Following in vivo imaging, mice were euthanized, and major organs (liver, spleen, inguinal lymph nodes, etc.) were harvested for ex vivo bioluminescence imaging to quantify organ-specific expression.

  • The radiance (photons/s/cm²/sr) of luminescence in the liver and inguinal lymph nodes was measured and compared.[3]

In Vivo Tumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of an mRNA cancer vaccine delivered by different LNPs.

Animal Model: C57BL/6 mice.

Tumor Model:

  • B16F10-OVA melanoma cells were subcutaneously injected into the flank of the mice.

  • Tumor growth was monitored by measuring tumor volume with calipers.

LNP-mRNA Vaccine:

  • LNPs (113-O12B and ALC-0315) were formulated with mRNA encoding for the model antigen ovalbumin (mOVA).

Treatment Protocol:

  • When tumors reached a palpable size, mice were randomly assigned to different treatment groups.

  • Vaccinations with mOVA-LNPs were administered subcutaneously on specified days (e.g., day 5, 10, and 15 post-tumor inoculation).

  • For combination therapy, an anti-PD-1 antibody was injected intraperitoneally on designated days (e.g., day 2 and 7 after the first vaccination).[4]

  • Tumor volumes and survival of the mice were monitored throughout the study.

Immunological Analysis:

  • At the end of the study, or at specific time points, blood and spleen samples were collected to analyze the antigen-specific CD8+ T cell response using techniques such as ELISpot and intracellular cytokine staining.[4]

Visualizations

biodistribution_workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis LNP_formulation LNP Formulation (113-O12B or ALC-0315) + mLuc SC_injection Subcutaneous Injection (Mouse Model) LNP_formulation->SC_injection in_vivo_imaging In Vivo Imaging (6h) (IVIS Spectrum) SC_injection->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging (Liver, Spleen, Lymph Nodes) in_vivo_imaging->ex_vivo_imaging quantification Quantification of Bioluminescence ex_vivo_imaging->quantification

Caption: Experimental workflow for the in vivo biodistribution study.

efficacy_workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis tumor_inoculation B16F10-OVA Cell Inoculation vaccination Vaccination (113-O12B/mOVA or ALC-0315/mOVA) tumor_inoculation->vaccination pd1_blockade Anti-PD-1 Therapy (Optional) vaccination->pd1_blockade tumor_measurement Tumor Volume Measurement vaccination->tumor_measurement pd1_blockade->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis immune_analysis Immunological Analysis (CD8+ T cell response) survival_analysis->immune_analysis

Caption: Experimental workflow for the in vivo tumor efficacy study.

signaling_pathway cluster_delivery LNP Delivery cluster_presentation Antigen Presentation cluster_activation T Cell Activation LNP 113-O12B LNP (mRNA Vaccine) APC Antigen Presenting Cell (in Lymph Node) LNP->APC Uptake mRNA_release mRNA Release & Translation APC->mRNA_release antigen_processing Antigen Processing mRNA_release->antigen_processing MHC_I MHC Class I Presentation antigen_processing->MHC_I T_cell_recognition Naive CD8+ T Cell Recognition MHC_I->T_cell_recognition TCR interaction T_cell_activation CD8+ T Cell Activation & Proliferation T_cell_recognition->T_cell_activation CTL Cytotoxic T Lymphocyte (CTL) T_cell_activation->CTL

Caption: Simplified signaling pathway for CD8+ T cell activation by an mRNA vaccine.

References

A Comparative Analysis of C12-113 and DLin-MC3-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid-based therapeutics remains a critical challenge in the development of novel medicines. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of siRNA and mRNA, with the ionizable lipid component playing a pivotal role in their efficacy and safety. This guide provides an objective comparison of two prominent ionizable lipids: the lipidoid C12-113 and the well-established DLin-MC3-DMA.

At a Glance: this compound vs. DLin-MC3-DMA

FeatureThis compoundDLin-MC3-DMA
Chemical Class LipidoidIonizable Cationic Lipid
Primary Applications siRNA and mRNA deliverysiRNA and mRNA delivery
Key Characteristics Used in adjuvant-containing LNP formulations for enhanced immune response.A key component of the first FDA-approved siRNA therapeutic, Onpattro®.
In Vivo Performance Limited publicly available in vivo quantitative data. Performance can be modulated with adjuvant lipidoids.Well-documented in vivo efficacy for siRNA-mediated gene silencing in the liver.
Toxicity Profile Limited publicly available toxicity data.Generally well-tolerated at therapeutic doses, though dose-dependent liver toxicity has been observed.

Performance Data

In Vivo siRNA Delivery

Table 1: In Vivo siRNA-Mediated Gene Silencing Efficacy of DLin-MC3-DMA

Target GeneAnimal ModelsiRNA DoseEfficacyReference
Factor VII (FVII)Mice1 mg/kg~50% knockdown of FVII mRNA[1]
Factor VII (FVII)Mice0.005 mg/kgED₅₀ for gene silencing[2]
In Vivo mRNA Delivery

Information on the in vivo performance of this compound for mRNA delivery often highlights its use in combination with other lipidoids to enhance its properties.

Table 2: In Vivo mRNA Delivery Performance

LipidAnimal ModelReporterKey FindingsReference
This compound (in combination with C12-TLRa)MiceLuciferase mRNAPartial substitution with C12-TLRa enhanced mRNA transfection and induced a stronger immune response.[3]
DLin-MC3-DMAMiceNot specifiedUsed in LNP formulations for systemic delivery of mRNA.[2]
Toxicity Profile

Table 3: In Vivo Toxicity Data for DLin-MC3-DMA

Animal ModelLNP DoseObserved EffectsReference
Mice5 mg/kg siRNANo significant increase in ALT and bile acids.[1]
Rats1.0 mg/kgInduced a significant increase in ALT and AST levels.[4]

Publicly available in vivo toxicity data for this compound is limited.

Experimental Protocols

LNP Formulation

A critical aspect of LNP performance is the formulation protocol. The following are representative methods for preparing LNPs with DLin-MC3-DMA and a general approach for lipidoid-based LNPs like this compound.

Protocol 1: DLin-MC3-DMA LNP Formulation for siRNA Delivery [1]

  • Lipid Mixture Preparation:

    • Dissolve DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation:

    • Dissolve the siRNA payload in a low pH buffer, such as sodium acetate (B1210297) (pH 4).

  • LNP Formation:

    • Combine the lipid-ethanol solution with the siRNA-aqueous solution at an amine-to-phosphate (N/P) ratio of approximately 3. This can be achieved using a microfluidic mixing device or a rapid mixing technique.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

Protocol 2: General Lipidoid LNP Formulation (Applicable to this compound)

  • Lipid Mixture Preparation:

    • Dissolve the lipidoid (e.g., this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol. Molar ratios can be optimized for specific applications.

  • Aqueous Phase Preparation:

    • Dissolve the mRNA or siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation:

    • Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution.

  • Purification:

    • Perform buffer exchange into a physiological buffer (e.g., PBS) using methods like dialysis or tangential flow filtration.

Mechanism of Action & Cellular Delivery

The delivery of nucleic acids to the cytoplasm is a multi-step process. The following diagram illustrates the generalized pathway for LNP-mediated delivery.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) (Neutral Charge at Physiological pH) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis Endosomal_Membrane Endosomal Membrane Disruption Protonated_LNP->Endosomal_Membrane Ionizable lipid protonation Payload_Release Nucleic Acid Release Endosomal_Membrane->Payload_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation (mRNA) or RISC Loading (siRNA) Cytoplasm->Translation Payload_Release->Cytoplasm

Caption: Generalized workflow of LNP-mediated nucleic acid delivery into a target cell.

Experimental Workflow for In Vivo Efficacy and Toxicity Assessment

The evaluation of novel LNP formulations requires rigorous in vivo testing. The following diagram outlines a typical experimental workflow.

In_Vivo_Workflow cluster_formulation LNP Preparation cluster_animal_study In Vivo Study cluster_analysis Analysis Formulation LNP Formulation (e.g., this compound or DLin-MC3-DMA) QC Quality Control (Size, Zeta Potential, Encapsulation) Formulation->QC Animal_Model Animal Model (e.g., Mice, Rats) QC->Animal_Model Inject LNPs Administration Systemic Administration (e.g., Intravenous) Animal_Model->Administration Efficacy Efficacy Assessment (e.g., Gene Knockdown, Protein Expression) Administration->Efficacy Collect Samples Toxicity Toxicity Assessment (e.g., Liver Enzymes, Cytokines) Administration->Toxicity Collect Samples

Caption: Standard workflow for evaluating the in vivo performance and safety of LNP formulations.

Conclusion

DLin-MC3-DMA stands as a clinically validated and well-characterized ionizable lipid, offering a robust benchmark for siRNA and mRNA delivery studies. Its performance, particularly for hepatic gene silencing, is extensively documented.

This compound, a member of the lipidoid class of materials, presents an alternative with potential for modularity, as demonstrated by its use in combination with adjuvant lipidoids to enhance immune responses for vaccine applications. However, a comprehensive public dataset on its standalone in vivo efficacy and toxicity, especially in direct comparison to established lipids like DLin-MC3-DMA, is currently lacking.

The selection of an ionizable lipid will ultimately depend on the specific application, desired therapeutic outcome, and the balance between efficacy and safety. For applications requiring a well-established and clinically translated delivery system with predictable liver tropism, DLin-MC3-DMA is a strong candidate. For researchers exploring novel formulations with potentially tunable immunomodulatory properties, this compound and other lipidoids offer an intriguing avenue for investigation. Further head-to-head studies are warranted to fully elucidate the comparative performance of these two classes of lipids.

References

Comparative Analysis of C12-113 and ALC-0315 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a key determinant of their efficacy. This guide provides a comparative analysis of two prominent ionizable lipids used in LNP formulations: C12-113, a lipidoid, and ALC-0315, a well-established ionizable aminolipid.

This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate LNP components for their specific applications.

Executive Summary

Both this compound and ALC-0315 are instrumental in the formulation of LNPs for mRNA delivery, facilitating encapsulation and endosomal escape. ALC-0315 is a clinically validated component, notably used in the Pfizer-BioNTech COVID-19 vaccine, and is characterized by its pH-dependent ionization, which is crucial for releasing the mRNA payload into the cytoplasm.[1][2] this compound is a member of a broader class of lipid-like molecules, known as lipidoids, which have been explored for their potential in siRNA and mRNA delivery.[3][4]

While direct head-to-head comparative studies are limited, this guide consolidates available data on their physicochemical properties and performance to provide a comprehensive overview.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key quantitative data for LNPs formulated with this compound and ALC-0315. It is important to note that LNP properties are highly dependent on the complete formulation, including helper lipids, cholesterol, and PEG-lipids, as well as the manufacturing process.

Physicochemical PropertyThis compound LNPALC-0315 LNPReference
Apparent pKa Data not available~6.09[1]
Particle Size (Z-average) ~80 - 150 nm~70 - 100 nm[5][6]
Polydispersity Index (PDI) < 0.2< 0.2[5][6]
mRNA Encapsulation Efficiency > 80%> 90%[5][6]
Performance MetricThis compound LNPALC-0315 LNPReference
In Vitro Transfection Effective for mRNA deliveryHigh transfection efficiency[7][8]
In Vivo Gene Expression Demonstrates luciferase expression in miceHigh levels of in vivo protein expression[3][9]
Immunogenicity Can be formulated to augment immune responsesInduces robust humoral and cellular immune responses[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (this compound or ALC-0315) stock solution in ethanol (B145695)

  • Helper lipid (e.g., DSPC) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., ALC-0159 or DMG-PEG 2000) stock solution in ethanol

  • mRNA stock solution in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, anhydrous

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid-Ethanol Mixture:

    • Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid stock solutions in a microcentrifuge tube at a specific molar ratio. A common ratio for ALC-0315 LNPs is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[11] For this compound, the molar ratio may need to be optimized, but a starting point could be based on similar lipidoids, such as 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[12]

    • Vortex the mixture until all components are fully dissolved.

  • Prepare the mRNA-Aqueous Mixture:

    • Dilute the mRNA stock solution to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous mixture into another.

    • Set the flow rate ratio on the microfluidic system, typically 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

    • The purified LNPs can be concentrated using centrifugal filter units.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of LNP Physicochemical Properties

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

b) Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using an ELS instrument.

c) mRNA Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen) is used to quantify the amount of unencapsulated and total mRNA.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release all the mRNA (total mRNA).

    • To the other set, add the fluorescent dye directly to measure the unencapsulated mRNA.

    • Measure the fluorescence intensity of both sets using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

In Vitro Transfection Efficiency Assay

Materials:

  • Cells in culture (e.g., HEK293T, HeLa)

  • mRNA-LNP formulations

  • Cell culture medium

  • Luciferase assay reagent (if using luciferase reporter mRNA)

  • Plate reader for luminescence or fluorescence

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNP formulations to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • If using a reporter gene like luciferase, lyse the cells and measure the luciferase activity using a luminometer. If using a fluorescent reporter, measure the fluorescence using a plate reader or flow cytometer.

In Vivo Biodistribution and Gene Expression Study

Materials:

  • Animal model (e.g., mice)

  • mRNA-LNP formulations (encoding a reporter like luciferase)

  • Luciferin (B1168401) substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the mRNA-LNP formulations to the animals via the desired route (e.g., intravenous, intramuscular).

  • At various time points post-administration, inject the animals with the luciferin substrate.

  • Anesthetize the animals and image them using an IVIS to detect the bioluminescence signal.

  • The intensity and location of the signal will indicate the biodistribution and level of gene expression.

  • For more detailed analysis, organs can be harvested after the final imaging time point for ex vivo imaging or other downstream analyses.

Mandatory Visualization

The following diagrams illustrate key processes involved in LNP-mediated mRNA delivery and a typical experimental workflow.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP LNP LNP_Endosome LNP LNP->LNP_Endosome Endocytosis Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation LNP_Endosome->mRNA Endosomal Escape Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization InVitro 3. In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo 4. In Vivo Evaluation (Animal Model) Characterization->InVivo Analysis 5. Data Analysis & Comparison InVitro->Analysis InVivo->Analysis

References

Validating C12-113 LNP Targeting Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the targeting specificity of lipid nanoparticles (LNPs) formulated with the ionizable lipid C12-113 against other targeted LNP systems. The information presented is based on available experimental data to assist researchers in selecting and validating appropriate LNP delivery platforms for their therapeutic applications.

Executive Summary

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics. While liver-targeted delivery has been the most common application, significant research is focused on engineering LNPs for specific delivery to other organs and cell types. The ionizable lipid component of an LNP is a critical determinant of its delivery profile. This guide focuses on this compound, an ionizable lipid that has been investigated for its potential in targeted RNA delivery. We compare its performance with alternative targeting strategies, including the Selective Organ Targeting (SORT) technology and ligand-based targeting approaches.

Comparative Data on LNP Targeting Specificity

The following tables summarize quantitative data on the biodistribution and cell-type specificity of different LNP formulations.

LNP Formulation Primary Target Organ(s) mRNA Expression (% of Total Signal) Key Findings
113-N16B LNP LungData not available in this formatDemonstrates preferential delivery to pulmonary macrophages and epithelial cells compared to other formulations like 306-N16B LNP[1].
SORT LNP (Lung-targeted) LungLung: >80%Addition of a permanently cationic lipid (e.g., DOTAP) systematically shifts delivery from the liver to the lung[2][3][4].
SORT LNP (Spleen-targeted) SpleenSpleen: >60%Incorporation of an anionic lipid (e.g., 18PA) redirects LNP delivery to the spleen[2][5].
SORT LNP (Liver-targeted) LiverLiver: >90%Standard LNP formulations with certain ionizable lipids inherently target the liver[2][5][6].
Antibody-Conjugated LNP Cell-type specific (e.g., T cells)Varies with targetConjugation of antibodies to the LNP surface enables targeting of specific cell surface receptors[7][8].
Mannose-Targeted LNP Macrophages, Dendritic CellsVaries with targetIncorporation of mannose facilitates uptake by cells expressing mannose receptors[9][10][11][12].
LNP Formulation Target Organ Target Cell Type(s) Transfection Efficiency (% of Target Cells)
113-N16B LNP LungPulmonary Macrophages & EpitheliumHigher than 306-N16B LNP (specific % not provided)[1]
SORT LNP (Lung-targeted) LungEpithelial Cells, Endothelial Cells~40% of epithelial cells, ~65% of endothelial cells[3]
SORT LNP (Spleen-targeted) SpleenB Cells, T Cells~12% of B cells, ~10% of T cells[3][6]
SORT LNP (Liver-targeted) LiverHepatocytes~93% of hepatocytes[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP targeting specificity. Below are protocols for key experiments.

LNP Formulation

Objective: To prepare LNPs encapsulating a reporter mRNA (e.g., luciferase or Cre recombinase).

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • Reporter mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Prepare separate solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at desired molar ratios.

  • Combine the lipid solutions to create a single lipid mixture in ethanol.

  • Prepare the aqueous phase by dissolving the reporter mRNA in a low pH buffer.

  • Set up the microfluidic mixing device with two inlet streams, one for the lipid-ethanol mixture and one for the mRNA-aqueous solution.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

  • The rapid mixing of the two streams induces the self-assembly of LNPs with encapsulated mRNA.

  • Collect the resulting LNP suspension.

  • Purify and concentrate the LNPs through dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection Efficiency

Objective: To assess the ability of LNPs to deliver functional mRNA to target cells in culture.

Materials:

  • Target cell line (e.g., HEK293T, HepG2, or relevant primary cells)

  • Cell culture medium and supplements

  • LNP-mRNA formulation

  • Luciferase assay reagent or flow cytometer

  • 96-well cell culture plates

Protocol:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • For luciferase reporter mRNA, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • For fluorescent protein reporter mRNA (e.g., GFP), analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.

  • Include appropriate controls, such as untreated cells and cells treated with a standard transfection reagent.

In Vivo Biodistribution and Targeting Specificity

Objective: To determine the organ and cell-type distribution of LNP-mediated mRNA delivery in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-mRNA formulation (e.g., luciferase or Cre recombinase mRNA)

  • In vivo imaging system (IVIS) for bioluminescence imaging

  • Reagents for tissue homogenization and RNA/protein extraction

  • qPCR or ELISA kits

  • Flow cytometer and antibodies for cell-type specific markers

Protocol:

  • Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection).

  • Organ-level Biodistribution (Luciferase):

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a luciferase substrate (e.g., D-luciferin).

    • Image the mice using an IVIS to visualize the bioluminescence signal in different organs.

    • After imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Homogenize the organs and perform a luciferase assay on the tissue lysates to quantify protein expression.

  • Cell-type Specificity (Cre Recombinase):

    • Use a reporter mouse model (e.g., Ai14 mice, which express tdTomato upon Cre-mediated recombination).

    • Administer the LNP-Cre mRNA formulation.

    • After a set period (e.g., 7-10 days), euthanize the mice and harvest the target organs.

    • Prepare single-cell suspensions from the harvested organs.

    • Stain the cells with fluorescently labeled antibodies against cell-type specific markers (e.g., CD45 for immune cells, CD31 for endothelial cells, EpCAM for epithelial cells).

    • Analyze the cells using flow cytometry to determine the percentage of tdTomato-positive cells within each specific cell population.

  • Quantitative Biodistribution (qPCR):

    • Encapsulate a known quantity of a specific DNA barcode or the mRNA itself.

    • At different time points, harvest organs and extract total RNA or DNA.

    • Perform reverse transcription quantitative PCR (RT-qPCR) for mRNA or qPCR for DNA barcodes to quantify the amount of LNP-delivered nucleic acid in each organ.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for validating LNP targeting specificity.

LNP_Formulation_Workflow cluster_lipids Lipid Components in Ethanol cluster_mrna Aqueous Phase Ionizable Lipid Ionizable Lipid Lipid Mix Lipid Mix Ionizable Lipid->Lipid Mix Helper Lipid Helper Lipid Helper Lipid->Lipid Mix Cholesterol Cholesterol Cholesterol->Lipid Mix PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Mix mRNA mRNA Microfluidic Mixing Microfluidic Mixing mRNA->Microfluidic Mixing Lipid Mix->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification Characterized LNPs Characterized LNPs Purification->Characterized LNPs

Caption: LNP Formulation Workflow.

In_Vivo_Biodistribution_Workflow cluster_analysis Analysis LNP-mRNA Injection LNP-mRNA Injection Animal Model Animal Model LNP-mRNA Injection->Animal Model Time Points Time Points Animal Model->Time Points Organ Harvest Organ Harvest Time Points->Organ Harvest IVIS Imaging IVIS Imaging Organ Harvest->IVIS Imaging Luciferase Flow Cytometry Flow Cytometry Organ Harvest->Flow Cytometry Cre/Reporter qPCR/ELISA qPCR/ELISA Organ Harvest->qPCR/ELISA Quantification

Caption: In Vivo Biodistribution Workflow.

Objective Comparison and Conclusion

The experimental data indicates that this compound, particularly in formulations like 113-N16B LNP, shows a propensity for targeting lung macrophages and epithelial cells. This suggests its potential for developing therapies for pulmonary diseases.

In comparison, the SORT technology offers a more modular and predictable approach to organ-specific delivery. By simply adjusting the type and percentage of a fifth "SORT" lipid, the biodistribution of LNPs can be systematically shifted between the liver, spleen, and lungs. This provides a high degree of control for researchers aiming to target these specific organs. For instance, lung-specific SORT LNPs can transfect a significant portion of endothelial and epithelial cells in the lungs, while spleen-targeted formulations can effectively deliver their payload to B and T cells.

Ligand-based targeting, such as the use of antibodies or mannose, provides an even higher level of specificity by targeting individual cell types that express a particular surface receptor. This approach is particularly valuable for applications requiring precision delivery to a specific cell population, such as immune cells or cancer cells.

  • This compound-based LNPs may be a suitable starting point for applications requiring delivery to lung macrophages and epithelial cells.

  • SORT LNPs offer a versatile and predictable platform for targeting the liver, spleen, or lungs at the organ level.

  • Ligand-conjugated LNPs are the preferred choice for achieving high specificity for a particular cell type.

It is crucial for researchers to empirically validate the targeting specificity of their chosen LNP formulation using the detailed experimental protocols outlined in this guide. A thorough characterization of both organ-level biodistribution and cell-type specificity is essential for the development of safe and effective LNP-based therapeutics.

References

A Head-to-Head Comparison of C12-113 Based Delivery Systems for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this revolution. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a detailed head-to-head comparison of C12-113 based delivery systems against other widely used alternatives, namely DLin-MC3-DMA, ALC-0315, and SM-102.

While direct comparative data for this compound is emerging, this guide leverages available data, including that of the structurally similar lipidoid C12-200, to provide a comprehensive analysis for researchers. The information is presented to facilitate informed decisions in the selection of optimal delivery platforms for mRNA-based therapies.

Performance Data Summary

The following tables summarize the key performance indicators of LNPs formulated with different ionizable lipids. It is important to note that direct head-to-head studies for this compound against all listed counterparts are limited. Therefore, data for the structurally related C12-200 is included as a surrogate to provide a meaningful comparison, and this should be considered when interpreting the results.

Table 1: Physicochemical Properties of mRNA-LNP Formulations

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
C12-200 (as surrogate for this compound) ~100[1]< 0.2[1]-2 to -4[1]> 80%[1]
DLin-MC3-DMA 70 - 100< 0.2Neutral to slightly negative> 90%
ALC-0315 80 - 100< 0.2Near-neutral> 90%[2]
SM-102 80 - 100< 0.1Near-neutral> 90%[2]

Table 2: In Vitro mRNA Transfection Efficiency

Ionizable LipidCell Line(s)Reporter GeneTransfection Efficiency
This compound DC2.4Luciferase mRNADose-dependent increase in luminescence[3]
C12-200 HEK293T, HeLaLuciferase mRNAHigh
DLin-MC3-DMA VariousLuciferase/GFP mRNAModerate to High
ALC-0315 HEK293, Huh7Luciferase/GFP mRNAHigh
SM-102 HEK293, Huh7Luciferase/GFP mRNAVery High[2]

Table 3: In Vivo mRNA Delivery and Expression

Ionizable LipidAnimal ModelTarget Organ(s)Reporter GeneExpression Level
This compound MouseNot specifiedSARS-CoV-2 Spike Protein mRNAElicited immune response[4]
C12-200 MouseLiver, SpleenLuciferase mRNAHigh in liver
DLin-MC3-DMA MouseLiverFactor VII siRNASignificant knockdown[5][6]
ALC-0315 MouseLiver, SpleenLuciferase mRNAHigh, particularly in the liver[2]
SM-102 MouseLiver, SpleenLuciferase mRNAHigh, potent delivery to the liver[2]

Table 4: Cytotoxicity Profile

Ionizable LipidAssayCell Line(s)Observations
This compound Not specifiedNot specifiedData not readily available
C12-200 Not specifiedNot specifiedGenerally considered to have a good safety profile
DLin-MC3-DMA LDH, MTTVariousDose-dependent cytotoxicity observed
ALC-0315 Not specifiedNot specifiedGenerally well-tolerated at therapeutic doses
SM-102 Not specifiedNot specifiedGenerally well-tolerated at therapeutic doses

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.

Workflow for LNP Formulation

G cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Lipid Stock Prepare lipid stock solutions in ethanol (B145695) (e.g., 10 mg/mL) mRNA Stock Prepare mRNA stock solution in citrate (B86180) buffer (pH 4.0) Lipid Mix Combine ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol Microfluidic Device Microfluidic Mixer Lipid Mix->Microfluidic Device Aqueous Phase mRNA in citrate buffer Aqueous Phase->Microfluidic Device Formed LNPs Collect formulated LNPs Microfluidic Device->Formed LNPs Dialysis Dialyze against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA Formed LNPs->Dialysis Characterization Characterize for size, PDI, zeta potential, and encapsulation efficiency Dialysis->Characterization

Caption: Microfluidic-based LNP formulation workflow.

Protocol:

  • Lipid Preparation: Dissolve the ionizable lipid (this compound, DLin-MC3-DMA, ALC-0315, or SM-102), DSPC, cholesterol, and a PEG-lipid in ethanol to prepare a stock solution. The molar ratios of these components are critical and should be optimized for each specific lipid and application. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • mRNA Preparation: Dissolve the mRNA transcript in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing: Load the lipid solution and the mRNA solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device. Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate to ensure rapid and reproducible mixing.

  • Purification: The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and buffer exchange.

  • Characterization: The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS), zeta potential using electrophoretic light scattering (ELS), and mRNA encapsulation efficiency using a fluorescent dye-based assay like RiboGreen.

In Vitro Transfection Efficiency Assay (Luciferase Assay)

This assay quantifies the functional delivery of mRNA by measuring the activity of a reporter protein (luciferase) expressed by the transfected cells.

Workflow for In Vitro Transfection Assay

G Cell Seeding Seed cells in a 96-well plate (e.g., 20,000 cells/well) and incubate for 24h LNP Treatment Treat cells with mRNA-LNPs (encoding luciferase) at various concentrations Cell Seeding->LNP Treatment Incubation Incubate for 24-48 hours LNP Treatment->Incubation Cell Lysis Lyse the cells to release the expressed luciferase Incubation->Cell Lysis Luminescence Measurement Add luciferase substrate and measure luminescence using a plate reader Cell Lysis->Luminescence Measurement

Caption: Luciferase assay for in vitro transfection.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T, HeLa, or Huh7) in a 96-well plate at a density that allows for optimal growth during the experiment.

  • LNP Treatment: After 24 hours, replace the cell culture medium with fresh medium containing the mRNA-LNP formulations at various concentrations. Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the cells for 24 to 48 hours to allow for cellular uptake of the LNPs and expression of the luciferase protein.

  • Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate and measure the resulting luminescence using a microplate reader. The light output is proportional to the amount of active luciferase, indicating the efficiency of mRNA delivery and translation.

Cytotoxicity Assay (MTT or LDH Assay)

Cytotoxicity assays are essential to evaluate the safety profile of the LNP formulations.

Logical Flow of a Cytotoxicity Assessment

G cluster_assays Viability/Toxicity Measurement Exposure Expose cells to varying concentrations of LNPs Incubation_Period Incubate for a defined period (e.g., 24, 48, 72 hours) Exposure->Incubation_Period MTT_Assay MTT Assay: Measure metabolic activity (indicative of cell viability) Incubation_Period->MTT_Assay LDH_Assay LDH Assay: Measure lactate (B86563) dehydrogenase release (indicative of cell membrane damage) Incubation_Period->LDH_Assay Data_Analysis Analyze data to determine the concentration-dependent cytotoxicity (e.g., IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Workflow for assessing LNP cytotoxicity.

Protocol (MTT Assay):

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of LNP concentrations, similar to the transfection assay.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Delivery Mechanisms

The cellular uptake and endosomal escape of mRNA-LNPs are critical steps for successful protein expression. The ionizable lipids play a pivotal role in this process.

Simplified Signaling Pathway of LNP-mediated mRNA Delivery

G LNP Lipid Nanoparticle (LNP) (pH ~7.4, Neutral Charge) Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (pH drops to ~5-6) Endocytosis->Endosome Protonation Ionizable lipids become positively charged Endosome->Protonation Endosomal_Escape Endosomal Membrane Destabilization & mRNA Release Protonation->Endosomal_Escape mRNA_Translation mRNA Translation by Ribosomes Endosomal_Escape->mRNA_Translation Protein Therapeutic Protein mRNA_Translation->Protein

References

Comparative Performance of C12-113 and Alternatives for mRNA Delivery in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of ionizable lipids for lipid nanoparticle (LNP)-mediated mRNA delivery. This guide provides a comparative analysis of C12-113 and other clinically relevant ionizable lipids, supported by experimental data, detailed protocols, and pathway visualizations.

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a key determinant of their potency and safety. This compound is an ionizable cationic lipidoid that has been utilized in the formation of LNPs for the delivery of mRNA. This guide provides a comparative overview of the performance of LNPs formulated with this compound and its alternatives across various cell types to aid in the rational design of mRNA delivery vehicles.

Due to the limited availability of direct comparative data for this compound across a wide range of cell lines, this guide will utilize data from the closely related and extensively studied lipidoid, C12-200 , as a representative of the C12-lipidoid family. This approach is based on their structural similarities and shared application in mRNA delivery systems.

Performance Comparison of Ionizable Lipids

The selection of an ionizable lipid significantly impacts the transfection efficiency, cytotoxicity, and immunogenicity of LNP formulations. The following tables summarize the performance of C12-200 (as a proxy for this compound) and other prominent ionizable lipids in various cell lines.

In Vitro Transfection Efficiency

Table 1: Relative mRNA Transfection Efficiency of LNPs with Different Ionizable Lipids in Various Cell Lines.

Ionizable LipidCell LineCell TypeRelative Transfection EfficiencyReference
C12-200 BeWoTrophoblast+++[1]
HeLaCervical Cancer++[2]
Calu-3Lung Cancer++[2]
DC2.4Dendritic Cell++[2]
THP-1Monocyte+[2]
RAW264.7Macrophage++[2]
DLin-MC3-DMA Huh7Hepatocellular Carcinoma++[1]
A549Lung Carcinoma+[1]
HeLaCervical Cancer+[2]
Calu-3Lung Cancer+[2]
cKK-E12 HeLaCervical Cancer+++[2]
Calu-3Lung Cancer+++[2]
DC2.4Dendritic Cell+++[2]
THP-1Monocyte++[2]
RAW264.7Macrophage+++[2]
SM-102 Huh7Hepatocellular Carcinoma+++[1]
A549Lung Carcinoma+++[1]
THP-1mMacrophage+++[1]
HMDMMacrophage+++[1]
ALC-0315 Huh7Hepatocellular Carcinoma+[1]
A549Lung Carcinoma+[1]

Note: Efficiency is denoted qualitatively (+++ High, ++ Moderate, + Low) based on reported experimental outcomes. Direct quantitative comparison is challenging due to variations in experimental conditions across studies.

In Vitro Cytotoxicity

Table 2: Summary of Cytotoxicity Profiles of LNPs with Different Ionizable Lipids.

Ionizable LipidCell Line(s)Observed CytotoxicityKey FindingsReference(s)
C12-200 VariousLow to ModerateCytotoxicity is cell-type dependent.[3]
DLin-MC3-DMA Huh7, A549ModerateHigher concentrations can lead to cell detachment and reduced viability.[1]
cKK-E12 Not specifiedWell-tolerated in vivoHigh therapeutic index reported in rodents.[4]
SM-102 A549, SH-SY5YLowMinimal cytotoxicity observed at effective transfection concentrations.[5]
ALC-0315 A549, H1299Low to ModerateSimilar viability to positive control (Lipofectamine) at effective doses.[6]

Note: Cytotoxicity is influenced by LNP concentration, formulation, and the specific cell line used.

Experimental Protocols

LNP Formulation via Ethanol (B145695) Injection

This protocol describes a general method for formulating mRNA-LNPs using the ethanol injection technique.

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and pipettes

Procedure:

  • Prepare Lipid Stock Solution: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Mixing: Rapidly inject the lipid-ethanol solution into the mRNA-buffer solution with vigorous stirring. The ratio of the aqueous to the organic phase is typically 3:1.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to ensure LNP formation and mRNA encapsulation.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells with mRNA-LNPs in vitro.

Materials:

  • Cells of interest (e.g., HeLa, HepG2, A549, DC2.4)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • 96-well or 24-well tissue culture plates

  • Reporter mRNA (e.g., encoding Luciferase or GFP)

  • Assay reagents (e.g., Luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding: Seed the cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment: Dilute the mRNA-LNP formulation in complete cell culture medium to the desired final concentration of mRNA. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Assay for Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assay (Optional): In parallel, assess cell viability using an appropriate method, such as an MTT or resazurin-based assay, to determine the cytotoxicity of the LNP formulation.

Visualizing Key Pathways and Workflows

TLR7/8 Signaling Pathway

The inclusion of adjuvants, such as TLR7/8 agonists, within LNP formulations can significantly enhance the immune response to mRNA vaccines. The following diagram illustrates the signaling cascade initiated upon TLR7/8 activation.

TLR7_8_Signaling cluster_endosome Endosome ssRNA ssRNA (mRNA) TLR7_8 TLR7/8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Proinflammatory_Cytokines AP1 AP-1 MAPK->AP1 AP1->Proinflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN

Caption: TLR7/8 signaling pathway initiated by ssRNA leading to cytokine production.

Experimental Workflow for LNP Performance Evaluation

The following diagram outlines a typical workflow for the formulation, characterization, and in vitro evaluation of mRNA-LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Lipid_Mix Lipid Mix in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Mixing Dialysis Dialysis (PBS, pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Dialysis->Encapsulation Cell_Culture Cell Seeding Encapsulation->Cell_Culture Formulated LNPs Transfection LNP Transfection Cell_Culture->Transfection Assay Performance Assays (Transfection Efficiency, Cytotoxicity) Transfection->Assay

Caption: Workflow for mRNA-LNP formulation, characterization, and in vitro testing.

Conclusion

The selection of an appropriate ionizable lipid is a critical step in the development of effective and safe mRNA-LNP therapeutics. This guide provides a comparative framework for evaluating this compound and its alternatives, highlighting the importance of considering the specific cell type and the overall LNP composition. While C12-200, used here as a proxy for this compound, demonstrates moderate to high transfection efficiency in several cell lines, other ionizable lipids such as cKK-E12 and SM-102 may offer superior performance in specific contexts, particularly in immune cells. The provided protocols and pathway diagrams serve as a valuable resource for researchers to design and execute experiments aimed at optimizing LNP formulations for their desired therapeutic application. Further head-to-head studies are warranted to fully elucidate the performance profile of this compound in a broader range of cell types and to validate its potential as a key component in next-generation mRNA delivery systems.

References

Immunogenicity Showdown: Adjuvant-Substituted C12-113 Formulations Elevate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more potent vaccine adjuvants is relentless. A recent study highlights a significant advancement in lipid nanoparticle (LNP) technology, demonstrating that the partial substitution of the polyamine-derived lipidoid C12-113 with a novel adjuvant lipidoid, C12-TLRa, markedly enhances the immunogenicity of mRNA vaccines. This guide provides a comparative analysis of these this compound formulations, supported by experimental data, detailed protocols, and pathway visualizations.

Enhanced Humoral and Cellular Immunity with Adjuvant-Substituted this compound

The introduction of the C12-TLRa adjuvant lipidoid into the this compound LNP formulation creates a potent vaccine delivery system that significantly boosts both humoral and cellular immune responses. The C12-TLRa acts as a Toll-like receptor 7/8 (TLR7/8) agonist, stimulating a robust innate immune response that orchestrates a stronger and more durable adaptive immunity.

Neutralizing Antibody Response

The adjuvant-substituted this compound/TLRa LNP formulation elicited significantly higher titers of neutralizing antibodies against multiple SARS-CoV-2 pseudovirus variants compared to the standard this compound LNP formulation.

Pseudovirus VariantThis compound LNP (ID50 Titer)This compound/TLRa LNP (ID50 Titer)
Wild Type~1,000~10,000
Delta~800~8,000
Omicron~200~2,000

Table 1: Comparison of pseudovirus-neutralizing antibody titers (ID50) in mice immunized with this compound and this compound/TLRa LNP-mRNA vaccines. Data is approximated from graphical representations in Han et al., 2023.

Cellular Immune Response

A hallmark of the enhanced immunogenicity of the this compound/TLRa formulation is its ability to induce a strong Th1-biased cellular immune response, which is crucial for clearing viral infections. This is evidenced by the increased production of IFN-γ and a corresponding decrease in IL-4, indicating a shift away from a Th2 response.

CytokineThis compound LNPThis compound/TLRa LNP
IFN-γ (Spot Forming Cells per 10^6 splenocytes)~200~800
IL-4 (Spot Forming Cells per 10^6 splenocytes)~50~25

Table 2: Splenocyte cytokine production in response to antigen stimulation in mice immunized with this compound and this compound/TLRa LNP-mRNA vaccines. Data is approximated from graphical representations in Han et al., 2023.

Furthermore, the adjuvant-substituted formulation led to a significant increase in the populations of germinal center (GC) B cells and T follicular helper (Tfh) cells in the draining lymph nodes, which are essential for the development of high-affinity antibodies and long-term immune memory.

Cell PopulationThis compound LNP (% of Live Cells)This compound/TLRa LNP (% of Live Cells)
Germinal Center B Cells (CD19+GL7+CD95+)~1.5%~4.0%
T Follicular Helper Cells (CD4+CXCR5+PD-1+)~5%~15%

Table 3: Germinal center B cell and T follicular helper cell populations in draining lymph nodes of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

The enhanced immune response also translated to a more robust and sustained long-lived plasma cell response in the bone marrow, critical for maintaining long-term antibody production.

Cell PopulationThis compound LNP (Cells per 10^6 Bone Marrow Cells)This compound/TLRa LNP (Cells per 10^6 Bone Marrow Cells)
Long-Lived Plasma Cells (CD138+B220-)~100~400

Table 4: Long-lived plasma cell populations in the bone marrow of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

Signaling Pathway and Experimental Workflow

The enhanced immunogenicity of the this compound/TLRa formulation is driven by the activation of the TLR7/8 signaling pathway within antigen-presenting cells (APCs).

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound/TLRa LNP-mRNA TLR7_8 TLR7/8 LNP->TLR7_8 C12-TLRa binding mRNA mRNA LNP->mRNA mRNA release MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Gene_Expression Gene Expression NF_kB->Gene_Expression IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines & Type I IFN Gene_Expression->Cytokines Immune_Activation Immune Activation Cytokines->Immune_Activation Enhanced Immune Response Experimental_Workflow cluster_formulation LNP Formulation cluster_immunization Immunization cluster_analysis Immunogenicity Analysis Formulation1 This compound LNP-mRNA Immunize Intramuscular Injection Formulation1->Immunize Formulation2 This compound/TLRa LNP-mRNA Formulation2->Immunize Mice BALB/c Mice Mice->Immunize Serum Serum Collection Immunize->Serum Spleen_LN Spleen & Lymph Node Harvest Immunize->Spleen_LN Bone_Marrow Bone Marrow Harvest Immunize->Bone_Marrow Neutralization Pseudovirus Neutralization Assay Serum->Neutralization ELISpot IFN-γ & IL-4 ELISpot Spleen_LN->ELISpot Flow_Cytometry Flow Cytometry (GC B cells, Tfh cells) Spleen_LN->Flow_Cytometry Flow_Cytometry_BM Flow Cytometry (Plasma Cells) Bone_Marrow->Flow_Cytometry_BM

Safety Operating Guide

Proper Disposal Procedures for C12-113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the ionizable cationic lipidoid C12-113, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the proper disposal of this compound (CAS No. 1220890-27-6), a key component in the formation of lipid nanoparticles (LNPs) for mRNA delivery in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with local, state, and federal regulations.

Immediate Safety and Hazard Information

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, general principles of chemical safety and waste management for similar substances must be followed. This compound is an ionizable cationic lipidoid and should be handled with care. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as chemical waste.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound and its associated waste.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not release into the environment.

  • Regulatory Compliance: The primary directive for the disposal of this compound is to adhere to all applicable local, state, and federal regulations for chemical waste.

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are not specified in available public documentation. Disposal procedures should be based on the hazardous characteristics of the waste as determined by institutional and local guidelines.

ParameterValue
CAS Number 1220890-27-6
Recommended Disposal In accordance with local regulations.[1]
Environmental Hazards Data not publicly available. Treat as potentially harmful to aquatic life.
Incompatible Materials Data not publicly available. Avoid mixing with strong oxidizing agents or other reactive chemicals.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation and disposal of waste generated from activities involving this compound.

1. Waste Segregation at the Point of Generation:

  • Unused or Expired this compound: Collect any pure, unused, or expired this compound in its original container or a clearly labeled, compatible waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Chemical Waste," the name "this compound," and the solvent used (e.g., ethanol).

  • Solid Waste:

    • Contaminated Consumables: All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be disposed of as solid chemical waste.

    • Sharps: Needles and syringes used for handling this compound solutions or LNP formulations should be placed in a designated, puncture-resistant sharps container for chemical waste.

  • LNP Formulations: Waste from the administration of this compound-containing lipid nanoparticles, such as in preclinical research, should be segregated based on institutional guidelines for vaccine-related waste. This may include separate containers for sharps, non-hazardous pharmaceutical waste, and contaminated PPE.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.

  • Closure: Keep waste containers securely closed except when adding waste.

3. Final Disposal:

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its contaminated waste be disposed of in the regular trash or poured down the drain.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of all this compound waste.

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and the disposal contractor.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. For detailed experimental protocols involving the use of this compound in the formation of lipid nanoparticles for mRNA delivery, researchers should consult relevant scientific literature and their institution's approved research protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

C12_113_Disposal_Workflow Start Generation of This compound Waste Waste_Type Identify Waste Type Start->Waste_Type Pure_Chemical Pure/Unused this compound Waste_Type->Pure_Chemical  Pure Chemical   Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste  Liquid   Solid_Waste Solid Waste (Contaminated Consumables) Waste_Type->Solid_Waste  Solid   Sharps Sharps Waste_Type->Sharps  Sharps   Collect_Pure Collect in Labeled Chemical Waste Container Pure_Chemical->Collect_Pure Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Sharps Dispose in Chemical Sharps Container Sharps->Collect_Sharps EHS_Disposal Arrange for Disposal via EHS or Licensed Contractor Collect_Pure->EHS_Disposal Collect_Liquid->EHS_Disposal Collect_Solid->EHS_Disposal Collect_Sharps->EHS_Disposal

References

Navigating the Safe Handling of C12-113: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the ionizable cationic lipidoid C12-113, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.

This compound is an integral component in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1][2][3] While instrumental in advancing therapeutic and vaccine development, its chemical nature necessitates careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Essential Safety and Handling Information

While a comprehensive Safety Data Sheet (SDS) is the primary source for safety information, this guide summarizes key data for immediate reference. This compound should be handled with caution, as the toxicological properties of many novel chemical entities may not be fully characterized.

PropertyInformationSource
Chemical Name 1,1′,1′′,1′′′-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanolCayman Chemical
CAS Number 1220890-27-6Cayman Chemical
Molecular Formula C₅₃H₁₁₁N₃O₄Cayman Chemical
Appearance A solution in ethanolCayman Chemical
Storage Store at -20°CCayman Chemical
Primary Use Formulation of lipid nanoparticles for mRNA delivery[1][2][3]
Known Hazards Material should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.Cayman Chemical

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound to prevent exposure. The following table outlines the minimum required PPE.

Body AreaRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Change gloves frequently, especially after direct contact.
Eyes Safety glasses with side shields or gogglesMust provide a complete seal around the eyes.
Body Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Use in a well-ventilated areaA certified chemical fume hood is recommended for all manipulations of this compound.

Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is mandatory to minimize risk and ensure experimental integrity.

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Chemical Fume Hood) a->b c Retrieve this compound from -20°C Storage b->c Proceed to Handling d Equilibrate to Room Temperature c->d e Perform Experimental Procedures (e.g., LNP Formulation) d->e f Decontaminate Work Surfaces e->f After Experiment g Segregate Waste f->g h Dispose of Waste via EHS g->h i Doff PPE h->i

Fig. 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation is Key:

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should specify "Hazardous Chemical Waste," the full chemical name "this compound," and any solvents used.

  • Solid Waste: All disposables that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and empty vials, must be collected in a separate, leak-proof hazardous waste container. This container should also be clearly labeled as "Hazardous Chemical Waste" and indicate the presence of this compound.

Disposal Procedure:

  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • Follow your institution's guidelines for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.

  • Always adhere to all local, state, and federal regulations for hazardous waste disposal.

Understanding the Role of Ionizable Cationic Lipids in Safety

Ionizable cationic lipids like this compound are designed to be near-neutral at physiological pH and become positively charged in the acidic environment of endosomes.[4][5] This pH-sensitive charge is a key safety feature, as it is intended to reduce the toxicity associated with permanently cationic lipids.[4][5] However, it is important to be aware that some ionizable lipids have been shown to have pro-inflammatory potential.[6] Therefore, adherence to strict safety protocols remains essential.

The following diagram illustrates the logical relationship of this compound's properties to its application and associated safety considerations.

G This compound Properties and Safety Considerations cluster_properties Chemical Properties cluster_application Application cluster_safety Safety Profile A Ionizable Cationic Lipidoid B pH-Sensitive Positive Charge A->B D Lipid Nanoparticle (LNP) Formulation A->D G Potential for Pro-inflammatory Response A->G F Reduced Systemic Toxicity (vs. permanently cationic lipids) B->F C Amphiphilic Nature E mRNA Encapsulation & Delivery D->E H Requires Strict PPE and Handling Protocols G->H

Fig. 2: Logical relationship of this compound's characteristics to its use and safety.

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their work, contributing to the advancement of novel therapeutics while maintaining a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

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